molecular formula C4H9BrO B1268025 1-Bromo-2-butanol CAS No. 2482-57-7

1-Bromo-2-butanol

Cat. No.: B1268025
CAS No.: 2482-57-7
M. Wt: 153.02 g/mol
InChI Key: DMRXISNUOWIOKV-UHFFFAOYSA-N
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Description

1-Bromo-2-butanol is a useful research compound. Its molecular formula is C4H9BrO and its molecular weight is 153.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromobutan-2-ol
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InChI

InChI=1S/C4H9BrO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRXISNUOWIOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334264
Record name 1-Bromo-2-butanol
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Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2482-57-7
Record name 1-Bromo-2-butanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanol, 1-bromo-
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Record name 2-Butanol, 1-bromo-
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Record name 1-Bromo-2-butanol
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Record name 1-Bromo-2-butanol (contains ca. 20% 2-Bromo-1-butanol)
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Foundational & Exploratory

1-Bromo-2-butanol chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Bromo-2-butanol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and key synthetic and reactive pathways of this compound. An organic compound featuring both a bromine atom and a hydroxyl group, this compound serves as a versatile intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and data presented in a clear and accessible format.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is classified as a secondary alcohol because the hydroxyl group is attached to a secondary carbon.[1] The presence of both a hydroxyl group and a bromine atom makes it a bifunctional molecule with reactivity characteristic of both alcohols and alkyl halides.[1]

General Properties
PropertyValueSource
CAS Number 2482-57-7[2][3][4]
Molecular Formula C4H9BrO[1][2][3]
Molecular Weight 153.02 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][5]
Purity Commercially available in various purities, often as a mixture with 2-bromo-1-butanol.[1][3][5]
Physical Properties
PropertyValueSource
Density 1.46 g/cm³[5][6]
Boiling Point 165.9 °C at 760 mmHg[6]
Flash Point 65.9 °C[6]
Vapor Pressure 0.612 mmHg at 25°C[6]
Refractive Index 1.476 - 1.48[5][6]
Solubility Soluble in water.[1]
Computed Properties
PropertyValueSource
LogP (Octanol/Water Partition Coefficient) 1.15220[3][6]
Topological Polar Surface Area (TPSA) 20.23 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum of this compound, which can be used for its identification.[7] GC-MS data is also available.[2][8]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.[2]

Experimental Protocols

Synthesis of this compound from 1-Butene

A common method for the synthesis of halohydrins like this compound is the reaction of an alkene with a halogen in the presence of water.[9]

Reaction: CH₃CH₂CH=CH₂ + Br₂ + H₂O → CH₃CH₂CH(OH)CH₂Br + HBr

Experimental Procedure:

  • In a reaction vessel, dissolve 1-butene in a suitable solvent that is miscible with water, such as tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of bromine (bromine water) to the stirred solution. The reaction is typically rapid.

  • Monitor the reaction progress by observing the disappearance of the bromine color.

  • Once the reaction is complete, quench any remaining bromine with a dilute solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, such as diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • The product can be purified by fractional distillation.

Synthesis of Alkyl Bromides from Alcohols

A general method for synthesizing alkyl bromides from primary alcohols involves reaction with sodium bromide and sulfuric acid.[10] While this protocol is for the synthesis of 1-bromopentane from 1-pentanol, a similar approach can be adapted for other alcohols.

General Procedure:

  • Add the alcohol to a mixture of sodium bromide and 9.0 M sulfuric acid.[10]

  • Reflux the mixture for a specified period (e.g., 25 minutes).[10]

  • After cooling, equip the flask for simple distillation and collect the distillate.[10]

  • Wash the distillate with saturated sodium bicarbonate followed by saturated brine.[10]

  • Transfer the organic layer to a pre-weighed collection vial to determine the yield.[10]

Reactivity and Synthetic Applications

This compound's bifunctionality allows it to participate in a variety of chemical reactions, making it a useful synthetic intermediate.[1]

Nucleophilic Substitution

The bromine atom is a good leaving group, making the C1 position susceptible to nucleophilic attack via an SN2 mechanism.[11] For example, the reaction of (R)-1-bromo-2-butanol with potassium iodide in acetone yields (R)-1-iodo-2-butanol.[12]

G cluster_0 SN2 Reaction of this compound Reactant (R)-1-Bromo-2-butanol Product (R)-1-Iodo-2-butanol Reactant->Product Nucleophilic Attack by I⁻ Reagent KI / Acetone

Caption: SN2 reaction of (R)-1-bromo-2-butanol with KI.

Intramolecular Cyclization: Epoxide Formation

In the presence of a base, such as sodium hydroxide, this compound can undergo an intramolecular Williamson ether synthesis to form 1,2-epoxybutane.[13] The alkoxide formed by the deprotonation of the hydroxyl group acts as a nucleophile, attacking the adjacent carbon bearing the bromine atom.

G cluster_1 Epoxide Formation from this compound Start This compound Intermediate Alkoxide Intermediate Start->Intermediate Deprotonation Product 1,2-Epoxybutane Intermediate->Product Ring Closure Reagent1 NaOH Reagent1->Start Reagent2 Intramolecular SN2 Reagent2->Intermediate

References

An In-depth Technical Guide to 1-Bromo-2-butanol (CAS: 2482-57-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-butanol, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, spectroscopic data, and key synthetic and reaction protocols. A significant focus is placed on its role as a precursor to chiral building blocks, particularly in the synthesis of β-adrenergic receptor antagonists (beta-blockers), exemplified by a discussion of the synthesis of Propranolol. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.

Chemical and Physical Properties

This compound is a secondary alcohol and an organobromine compound.[1] Its bifunctional nature, possessing both a hydroxyl group and a bromine atom, makes it a reactive and versatile reagent in chemical synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 2482-57-7[2]
Molecular Formula C₄H₉BrO[2]
Molecular Weight 153.02 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 145 °C[3]
Density 1.395 g/cm³ (predicted)
Solubility Soluble in water[1]
InChI Key DMRXISNUOWIOKV-UHFFFAOYSA-N[2]
SMILES CCC(O)CBr[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey FeaturesSource(s)
¹H NMR The proton NMR spectrum would be expected to show signals corresponding to the different proton environments in the molecule.
¹³C NMR The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS) The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.
Infrared (IR) Spectroscopy The IR spectrum will exhibit a broad absorption band characteristic of the O-H stretching of the alcohol group and C-Br stretching vibrations.

Synthesis and Reactions

This compound can be synthesized through various methods, and its functional groups allow for a range of subsequent chemical transformations.

Synthesis of this compound from 2-Butanol

A common method for the synthesis of alkyl bromides from alcohols is through reaction with hydrobromic acid, often generated in situ from sodium bromide and sulfuric acid.[5]

Experimental Protocol: Synthesis of this compound

  • Materials: 2-Butanol, Sodium Bromide (NaBr), Concentrated Sulfuric Acid (H₂SO₄), Water, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2-butanol and sodium bromide in water is prepared.

    • The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with constant stirring.

    • After the addition is complete, the mixture is heated to reflux for a specified period to drive the reaction to completion.

    • The reaction mixture is then cooled, and the product is isolated by distillation.

    • The distillate is washed successively with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 2-Butanol 2-Butanol Reflux Reflux 2-Butanol->Reflux NaBr NaBr H2SO4 H2SO4 NaBr->Reflux H2SO4->Reflux This compound This compound Reflux->this compound

Caption: Synthesis of this compound.

Intramolecular Cyclization to 1,2-Epoxybutane

This compound can undergo an intramolecular Williamson ether synthesis in the presence of a base to form 1,2-epoxybutane.[6] This epoxide is a valuable chiral building block in organic synthesis.[7][8]

Experimental Protocol: Synthesis of 1,2-Epoxybutane

  • Materials: this compound, Sodium Hydroxide (NaOH), Diethyl Ether, Water, Anhydrous Magnesium Sulfate.

  • Procedure:

    • This compound is dissolved in a suitable solvent like diethyl ether in a round-bottom flask.

    • Powdered sodium hydroxide is added to the solution with stirring at room temperature.

    • The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Water is added to quench the reaction and dissolve the sodium bromide salt.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed by rotary evaporation to yield 1,2-epoxybutane.[9]

G This compound This compound 1,2-Epoxybutane 1,2-Epoxybutane This compound->1,2-Epoxybutane NaOH

Caption: Formation of 1,2-Epoxybutane.

Application in Pharmaceutical Synthesis: A Case Study of Propranolol

Chiral bromohydrins and their corresponding epoxides are crucial intermediates in the synthesis of many pharmaceuticals, particularly beta-blockers.[10] While a direct synthesis of a marketed drug from this compound is not prominently documented, the synthesis of the well-known beta-blocker, Propranolol, from a similar precursor, epichlorohydrin, serves as an excellent illustrative example of the utility of this class of compounds. The (S)-enantiomer of Propranolol is the active beta-blocker, while the (R)-enantiomer has different biological activity.[6]

The synthesis of (S)-Propranolol typically involves the reaction of 1-naphthol with (R)-epichlorohydrin to form a chiral epoxide intermediate, which is then opened by isopropylamine to yield the final product.[11] The principles of this synthesis are directly analogous to how optically pure 1,2-epoxybutane, derived from chiral this compound, could be used to synthesize other chiral amino alcohols that are common pharmacophores.[3]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 1-Naphthol 1-Naphthol Chiral Epoxide Chiral Epoxide 1-Naphthol->Chiral Epoxide Epichlorohydrin Epichlorohydrin Epichlorohydrin->Chiral Epoxide Propranolol Propranolol Chiral Epoxide->Propranolol Isopropylamine

Caption: Propranolol Synthesis Pathway.

Signaling Pathway of Beta-Blockers

Beta-blockers, such as Propranolol, exert their therapeutic effects by antagonizing β-adrenergic receptors. These receptors are G-protein coupled receptors that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).[11] This ultimately leads to increased heart rate and contractility. Beta-blockers competitively inhibit this pathway, thereby reducing cardiac workload.

G cluster_membrane Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces Catecholamine Catecholamine Catecholamine->Beta-Adrenergic Receptor Binds to Beta-Blocker Beta-Blocker Beta-Blocker->Beta-Adrenergic Receptor Blocks PKA PKA cAMP->PKA Activates Increased Heart Rate Increased Heart Rate PKA->Increased Heart Rate Leads to

Caption: Beta-Blocker Mechanism of Action.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include working in a well-ventilated fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its ability to be readily synthesized and transformed into other useful compounds, such as 1,2-epoxybutane, makes it a key building block in organic synthesis. Its relevance to the pharmaceutical industry, particularly as a potential precursor for chiral drugs like beta-blockers, highlights its importance for researchers and professionals in drug development. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for the practical application of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and stereochemistry of 1-bromo-2-butanol. It includes detailed experimental protocols for its synthesis and characterization, along with visualizations to clarify key concepts, tailored for professionals in chemical research and drug development.

Molecular Structure and Identification

This compound is an organic compound classified as a bromohydrin and a secondary alcohol.[1][2] Its structure consists of a four-carbon butane backbone with a bromine atom attached to the first carbon (C1) and a hydroxyl group on the second carbon (C2).[1] This arrangement makes it a versatile intermediate in organic synthesis, as the bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the hydroxyl group can undergo various transformations.[1] Commercial samples of this compound are often found as mixtures containing its isomer, 2-bromo-1-butanol.[3][4]

Identifier Value
IUPAC Name 1-bromobutan-2-ol
CAS Number 2482-57-7[3][4][5][6]
Molecular Formula C₄H₉BrO[1][3][4]
Molecular Weight 153.02 g/mol [3][4][6]
SMILES CCC(CBr)O[1][3]
InChIKey DMRXISNUOWIOKV-UHFFFAOYSA-N[1][5]
Synonyms 1-Bromo-2-hydroxybutane, 1-Bromobutan-2-ol, 1,2-Butane Bromohydrin[1][3]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[1] Its polar hydroxyl group allows for solubility in water.[1] A summary of its key physical and chemical properties is presented below.

Property Value
Appearance Colorless to pale yellow/brown liquid[1]
Boiling Point 56-58 °C at 11 Torr[7] (~145-147 °C at 760 Torr)[8]
Density ~1.46 g/cm³[7]
Refractive Index ~1.476[7]
Solubility Soluble in water[1]
LogP (Octanol/Water Partition Coeff.) 1.1522[3]
Topological Polar Surface Area (TPSA) 20.23 Ų[3][6]

Stereochemistry of this compound

The stereochemistry of a molecule is critical in drug development, as different stereoisomers can exhibit vastly different biological activities. This compound possesses a single stereogenic center, making it a chiral molecule.

Chirality and Enantiomers The second carbon atom (C2) in the this compound molecule is bonded to four different substituent groups: a hydrogen atom (-H), a hydroxyl group (-OH), a bromomethyl group (-CH₂Br), and an ethyl group (-CH₂CH₃). This carbon is therefore a chiral center.[9]

Due to this single chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1-bromo-2-butanol and (S)-1-bromo-2-butanol according to the Cahn-Ingold-Prelog priority rules. Standard synthesis methods typically produce a 50:50 mixture of these two enantiomers, known as a racemic mixture.[10]

Caption: Perspective drawings of the (S) and (R) enantiomers of this compound.

Experimental Protocols

Synthesis of Racemic this compound

A common and effective method for synthesizing this compound is through the halohydrin formation reaction, starting from 1-butene. This reaction involves the electrophilic addition of bromine in the presence of water.[11] The reaction proceeds via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a water molecule occurs at the more substituted carbon (C2), following Markovnikov's rule, leading to the desired product.[11][12]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve N-bromosuccinimide (NBS) in a 1:1 mixture of an organic solvent (e.g., THF or DMSO) and water.[11][13] NBS serves as a safe and convenient source of electrophilic bromine.[13][14]

  • Addition of Alkene: Slowly bubble 1-butene gas through the stirring solution or add liquid 1-butene dropwise. Maintain the temperature below 10 °C.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the characteristic color of bromine or by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent, such as diethyl ether or dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with saturated sodium thiosulfate to remove any unreacted bromine, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure racemic this compound.

G Figure 2: Workflow for the Synthesis of this compound start 1-Butene & NBS in THF/Water Solution reaction Stir at 0-5 °C (Halohydrin Formation) start->reaction workup Aqueous Work-up (Extraction with Ether) reaction->workup wash Wash Organic Layer (NaHCO₃, Na₂S₂O₃, Brine) workup->wash dry Dry (anhyd. MgSO₄) & Concentrate wash->dry purify Purification (Vacuum Distillation) dry->purify end_product Racemic this compound purify->end_product

Caption: A generalized workflow for the laboratory synthesis of this compound.

Characterization and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for assessing the purity of the synthesized product and confirming its identity.

  • Protocol: A dilute solution of the purified product in a volatile solvent (e.g., dichloromethane) is injected into the GC.[15][16] The components are separated based on their boiling points and interaction with the column's stationary phase.[17][18] The mass spectrometer detector then fragments the eluted molecules, providing a mass spectrum that serves as a molecular fingerprint, confirming the molecular weight (153.02 g/mol ) and fragmentation pattern of this compound.[16][19] Percent purity is calculated by integrating the area of the product peak relative to the total area of all peaks (excluding the solvent).[17]

Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For this compound, characteristic absorptions include a broad peak in the 3600-3300 cm⁻¹ region, indicating the O-H stretch of the alcohol, and a C-O stretching absorption around 1050 cm⁻¹.[20][21] A C-Br stretching band is expected in the fingerprint region, typically between 690-515 cm⁻¹.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the different protons. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected to appear deshielded in the 3.4-4.5 ppm range.[20][21] The protons of the adjacent bromomethyl group (-CH₂Br) will also be deshielded. The ethyl group protons will appear in the typical upfield region.

    • ¹³C NMR: The spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule. The carbon attached to the hydroxyl group (C2) and the carbon attached to the bromine (C1) will be the most downfield signals due to the electronegativity of the heteroatoms.

Resolution of Enantiomers

Separating the (R)- and (S)-enantiomers from the racemic mixture is a critical step for applications requiring stereochemically pure compounds. Since enantiomers have identical physical properties, their separation (resolution) requires a chiral environment.[10][23]

Methodology: Chiral Chromatography Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are powerful techniques for enantiomeric separation.[24][25]

  • Principle: The racemic mixture is passed through a column containing a chiral stationary phase (CSP).[25][26] The two enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different stabilities. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation.[26] The separated enantiomers can then be collected as distinct fractions.

G Figure 3: Logical Diagram of Chiral Separation cluster_input cluster_process Separation Process cluster_output racemate Racemic Mixture (R)- and (S)-Enantiomers column Chiral Chromatography Column racemate->column Injection enantiomer_R (R)-Enantiomer column->enantiomer_R Elutes Second (Stronger Interaction) enantiomer_S (S)-Enantiomer column->enantiomer_S Elutes First (Weaker Interaction)

Caption: Conceptual workflow of separating enantiomers using chiral chromatography.

References

A Technical Guide to the Enantiomers of 1-Bromo-2-butanol: (R)- and (S)-1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Bromo-2-butanol and (S)-1-Bromo-2-butanol are the two enantiomers of the chiral halohydrin, 1-bromo-2-butanol. These compounds are valuable chiral building blocks in organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its biological activity and therapeutic efficacy. The presence of both a hydroxyl group and a bromine atom on adjacent stereogenic centers makes them versatile intermediates for the synthesis of a variety of more complex chiral molecules, including epoxides, amino alcohols, and other pharmacologically active compounds. This technical guide provides an in-depth overview of the chemical properties, synthesis, and enantiomeric resolution of (R)- and (S)-1-bromo-2-butanol.

Physicochemical Properties

PropertyValue (for racemic this compound)Reference
Molecular Formula C₄H₉BrO[1][2]
Molecular Weight 153.02 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 145 °C[3]
Density 1.46 g/mL[4]
Refractive Index 1.48[4]
Solubility Soluble in water and common organic solvents[1]
Specific Rotation [α]D (R)-enantiomer: Estimated < 0° (S)-enantiomer: Estimated > 0°N/A

Disclaimer: Specific rotation values for the pure enantiomers of this compound are not readily found in peer-reviewed literature. The estimations are based on the principle that enantiomers rotate plane-polarized light to an equal but opposite extent. The specific rotation of the structurally similar (R)-2-butanol is -13.9°, and (S)-2-butanol is +13.52°.

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure (R)- and (S)-1-bromo-2-butanol typically involves two main strategies: the resolution of a racemic mixture or asymmetric synthesis.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the bromohydrin formation from 1-butene. This reaction proceeds via an electrophilic addition of bromine in the presence of water, which acts as a nucleophile.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 1-Butene 1-Butene Bromonium_ion Bromonium ion 1-Butene->Bromonium_ion Br₂ Racemic_this compound Racemic (±)-1-Bromo-2-butanol Bromonium_ion->Racemic_this compound H₂O

Fig. 1: Synthesis of racemic this compound.
Enantiomeric Resolution

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed as biocatalysts for the enantioselective acylation of racemic alcohols.

In a typical lipase-catalyzed kinetic resolution of racemic this compound, one enantiomer is selectively acylated, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be separated by conventional chromatographic techniques.

G racemate Racemic (±)-1-Bromo-2-butanol Mixture of (R) and (S) enantiomers lipase Lipase (e.g., Candida antarctica lipase B) racemate->lipase products (S)-1-Bromo-2-butanol (unreacted) (R)-1-Bromo-2-butyl acetate (acylated) lipase->products Enantioselective acylation acyl_donor Acyl Donor (e.g., Vinyl acetate) acyl_donor->lipase separation Separation (Chromatography) (S)-1-Bromo-2-butanol (unreacted) (S)-1-Bromo-2-butanol (unreacted) separation->(S)-1-Bromo-2-butanol (unreacted) (R)-1-Bromo-2-butyl acetate (acylated) (R)-1-Bromo-2-butyl acetate (acylated) separation->(R)-1-Bromo-2-butyl acetate (acylated) products->separation hydrolysis Hydrolysis final_product (R)-1-Bromo-2-butanol hydrolysis->final_product (R)-1-Bromo-2-butyl acetate (acylated)->hydrolysis

Fig. 2: Workflow for lipase-catalyzed kinetic resolution.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of racemic this compound and its subsequent enzymatic resolution. These protocols are based on established methodologies for similar compounds and may require optimization for specific laboratory conditions.

Synthesis of Racemic this compound

Materials:

  • 1-Butene

  • N-Bromosuccinimide (NBS)

  • tert-Butanol

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-bromosuccinimide in a mixture of tert-butanol and water.

  • Cool the solution in an ice bath.

  • Bubble 1-butene gas through the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain racemic this compound.

Lipase-Catalyzed Kinetic Resolution of (±)-1-Bromo-2-butanol

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane or toluene)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of racemic this compound in an organic solvent, add the immobilized lipase.

  • Add the acyl donor to the mixture.

  • Incubate the reaction mixture with stirring at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to achieve high ee for both components.

  • Filter off the lipase (which can often be washed and reused).

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-1-bromo-2-butanol from the acylated (R)-1-bromo-2-butyl acetate by silica gel column chromatography.

  • To obtain (R)-1-bromo-2-butanol, hydrolyze the separated (R)-1-bromo-2-butyl acetate using a mild base (e.g., potassium carbonate in methanol).

Applications in Drug Development

While specific pharmacological data for (R)- and (S)-1-bromo-2-butanol are not widely published, chiral halohydrins are crucial intermediates in the synthesis of many pharmaceutical compounds. The stereochemistry of a drug is paramount as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This is due to the chiral nature of biological targets such as enzymes and receptors.

G cluster_enantiomers Enantiomers cluster_receptor Chiral Receptor cluster_response Biological Response R_enantiomer (R)-Enantiomer receptor Receptor Binding Site R_enantiomer->receptor Poor Fit (Inactive or Different Activity) no_response No or Adverse Effect R_enantiomer->no_response S_enantiomer (S)-Enantiomer S_enantiomer->receptor Good Fit (Biologically Active) response Therapeutic Effect S_enantiomer->response

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of 1-Bromo-2-butanol

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data interpretations are presented to aid in the structural elucidation and characterization of this compound.

Molecular Structure

IUPAC Name: 1-bromobutan-2-ol[1] Molecular Formula: C₄H₉BrO[2][3][4] Molecular Weight: 153.02 g/mol [1][2][3] CAS Registry Number: 2482-57-7[1][2][3][4][5]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0m1HCH(OH)
~3.4 - 3.6m2HCH₂(Br)
~1.6 - 1.8m2HCH₂CH₃
~1.0t3HCH₃
Variables (broad)1HOH

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The broad singlet of the hydroxyl proton is exchangeable with D₂O.

¹³C NMR Spectroscopic Data of this compound

The ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[6] The spectrum is typically recorded in a deuterated solvent such as CDCl₃.[7][8]

Chemical Shift (δ) ppmAssignment
~71CH(OH)
~40CH₂(Br)
~28CH₂CH₃
~10CH₃

Note: The carbon attached to the electronegative oxygen atom (CH-OH) is the most deshielded.[6][9]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3600 - 3200O-HStrong, broad band indicating the presence of an alcohol.
3000 - 2850C-HStrong, sharp bands corresponding to the stretching of sp³ hybridized C-H bonds.[10]
1260 - 1000C-OStrong band indicating the C-O stretching of a secondary alcohol.
690 - 515C-BrModerate to strong band for the C-Br stretch.[10]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would show the molecular ion peak and several fragment ions.

Key Mass Spectrometry Data for this compound (Electron Ionization)

m/zIonDescription
152/154[C₄H₉BrO]⁺Molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).
123/125[C₃H₆Br]⁺Loss of CH₂OH.
73[C₄H₉O]⁺Loss of Br.
59[C₃H₇O]⁺Prominent peak resulting from alpha-cleavage.[1]
45[C₂H₅O]⁺Alpha-cleavage.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR.

  • Sample Preparation (Neat Liquid): As this compound is a liquid, the simplest method is to place a small drop of the neat liquid between two salt plates (e.g., KBr or NaCl) to create a thin film.[10][11][12]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[10] A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates the sample from any impurities before it enters the ion source.[1]

  • Ionization Method: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV).[13] This is a "hard" ionization technique that causes fragmentation.[14]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural elucidation of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Inject into GC-MS Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Data_NMR 1H & 13C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Logical_Relationship center_node This compound Structure NMR_H ¹H NMR - Chemical Shifts - Splitting Patterns - Integration center_node->NMR_H Confirms H framework NMR_C ¹³C NMR - Number of Signals - Chemical Shifts center_node->NMR_C Confirms C backbone IR IR Spectroscopy - O-H Stretch - C-O Stretch - C-Br Stretch center_node->IR Identifies functional groups MS Mass Spectrometry - Molecular Ion Peak - Fragmentation Pattern center_node->MS Determines molecular weight & formula

Caption: Logical relationships in the structural elucidation of this compound.

References

A Comprehensive Technical Guide to 1-Bromo-2-butanol: Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Bromo-2-butanol (CAS No: 2482-57-7). This document is intended to be a critical resource for laboratory personnel, ensuring the safe and effective use of this chemical in research and development settings. Of particular note, commercially available this compound is often supplied as a mixture containing approximately 20-30% of its isomer, 2-Bromo-1-butanol. This composition should be considered in all experimental designs and safety assessments.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₄H₉BrO[1]
Molecular Weight 153.02 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 165.9°C at 760 mmHg[2]
Flash Point 65.9°C[2]
Density 1.46 g/cm³[2]
Vapor Pressure 0.612 mmHg at 25°C[2]
Refractive Index 1.476[2]
LogP 1.15220[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard classifications is provided in Table 2.

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Sensitization, SkinCategory 1H317: May cause an allergic skin reaction[1]
Hazardous to the aquatic environment, acute hazardCategory 1H400: Very toxic to aquatic life[1]

Signal Word: Warning[3]

Primary Hazards: Flammable, Irritant, Environmental Hazard.[1]

Toxicological Information

  • Ingestion: Harmful if swallowed.[4][5]

  • Inhalation: May cause respiratory irritation.[4][5]

  • Skin Contact: Causes skin irritation.[1][4][5] May cause an allergic skin reaction.[1]

  • Eye Contact: Causes serious eye irritation.[1][4][5]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[2] A face shield may be required for splash hazards.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[2] Gloves should be inspected before use and disposed of properly.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or splash risks, chemical-resistant aprons or suits may be necessary.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[2] If ventilation is inadequate, a suitable vapor respirator should be used.[2]

4.2. Engineering Controls

  • Work with this compound should be performed in a certified chemical fume hood.[2]

  • An eyewash station and safety shower must be readily accessible in the work area.[2]

4.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3] No smoking.[2][3]

  • Use non-sparking tools and explosion-proof equipment.[2][3]

  • Take precautionary measures against static discharge.[2][3]

  • Keep containers tightly closed when not in use.[2][3]

4.4. Storage

  • Store in a cool, dry, and well-ventilated place.[2][3]

  • Keep containers tightly closed.[2][3]

  • Store away from incompatible materials such as oxidizing agents.[2]

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[2][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[3] If skin irritation or a rash occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[2][3]

Accidental Release Measures

  • Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment.[2] Remove all sources of ignition.[3]

  • Environmental Precautions: Prevent the chemical from entering drains.[3]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal. Use non-sparking tools.[3]

Fire and Explosion Hazard Data

  • Flammability: Flammable liquid and vapor.[2][3]

  • Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.[2]

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4] Hazardous decomposition products include carbon oxides and hydrogen bromide.

Experimental Protocols: Representative Workflow

While specific experimental protocols will vary, the following provides a general workflow for a reaction involving this compound, emphasizing safety procedures. This example is based on a typical nucleophilic substitution reaction, such as the synthesis of an ether.

Objective: To illustrate the safe setup and execution of a chemical reaction with this compound.

Materials:

  • This compound

  • Sodium hydride (or other base)

  • Anhydrous solvent (e.g., THF)

  • Alcohol (for ether synthesis)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen/Argon line for inert atmosphere

  • Separatory funnel

  • Drying agent (e.g., magnesium sulfate)

  • Rotary evaporator

Methodology:

  • Preparation and Inert Atmosphere:

    • Assemble the reaction apparatus (round-bottom flask, condenser) in a chemical fume hood.

    • Ensure all glassware is dry.

    • Purge the system with an inert gas (Nitrogen or Argon).

  • Reagent Addition:

    • Under a positive flow of inert gas, carefully add the anhydrous solvent to the reaction flask.

    • Add the base (e.g., sodium hydride) in portions, being mindful of any exothermic reaction.

    • Slowly add the alcohol to form the alkoxide.

    • Once the alkoxide formation is complete, add this compound dropwise via a syringe or dropping funnel.

  • Reaction:

    • Heat the reaction mixture to the desired temperature using a heating mantle with a stirrer.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding a proton source (e.g., water or a saturated ammonium chloride solution).

    • Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove salts and water-soluble impurities.

    • Wash the organic layer with brine.

  • Isolation and Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by an appropriate method, such as distillation or column chromatography.

Visualizations

The following diagrams illustrate key safety and hazard concepts related to this compound.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood InertAtmosphere Set up Inert Atmosphere (if required) FumeHood->InertAtmosphere Dispense Dispense this compound InertAtmosphere->Dispense Reaction Perform Reaction Dispense->Reaction Spill Spill? Dispense->Spill Workup Quench and Work-up Reaction->Workup Decontaminate Decontaminate Glassware Workup->Decontaminate Waste Dispose of Hazardous Waste Decontaminate->Waste RemovePPE Remove and Dispose of PPE Waste->RemovePPE SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes SpillResponse->Dispense

Caption: General workflow for safely handling this compound in a laboratory setting.

G cluster_hazards Primary Hazards substance This compound flammable Flammable Liquid (Category 3) substance->flammable leads to skin_irritant Skin Irritant (Category 2) substance->skin_irritant leads to eye_irritant Eye Irritant (Category 2) substance->eye_irritant leads to skin_sensitizer Skin Sensitizer (Category 1) substance->skin_sensitizer leads to aquatic_toxicity Aquatic Toxicity (Acute 1) substance->aquatic_toxicity leads to

Caption: Interrelationship of hazards associated with this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known thermodynamic and physical properties of 1-Bromo-2-butanol (CAS No: 2482-57-7). Due to the limited availability of direct experimental data for certain thermodynamic properties of this specific compound, this document also includes data for analogous, well-studied butanols to provide context and a basis for estimation. The guide details generalized experimental protocols for the determination of key thermodynamic parameters and presents a logical workflow for these experimental processes.

Physicochemical and Thermodynamic Data

This compound is a colorless liquid used as a reagent in the synthesis of pharmaceuticals and other fine chemicals.[1] Its thermodynamic properties are crucial for process design, safety analysis, and computational modeling in drug development and chemical manufacturing.

The following table summarizes the key identifying and physical properties of this compound. This data is essential for laboratory handling and process simulation.

PropertyValueUnitSource(s)
Molecular FormulaC₄H₉BrO-[1][2]
Molecular Weight153.018 g/mol [2][3]
CAS Registry Number2482-57-7-[2][3]
Boiling Point56-58 (@ 11 Torr)°C[1]
Boiling Point145°C[4]
Density1.46g/cm³[1]
Vapor Pressure0.612 (@ 25 °C)mmHg[1]
Enthalpy of Vaporization (ΔvapH)58.4 (@ 311 K)kJ/mol[3]

The vapor pressure of a substance is a critical property for distillation, evaporation, and safety assessments. The relationship between vapor pressure and temperature for this compound can be described by the Antoine Equation. The parameters below are based on data from Stull (1947) and were calculated by the National Institute of Standards and Technology (NIST).[3]

Antoine Equation: log₁₀(P) = A − (B / (T + C))

  • P = Vapor Pressure (bar)

  • T = Temperature (K)

ParameterValueTemperature Range (K)Source(s)
A6.12958296.9 - 418[3]
B2321.157296.9 - 418[3]
C-39.063296.9 - 418[3]
Property1-Butanol (CAS: 71-36-3)2-Butanol (CAS: 78-92-2)UnitSource(s)
Liquid Enthalpy of Formation (ΔfH°liquid)-327.10 ± 0.21-343.3 ± 0.8kJ/mol[5][6]
Liquid Heat Capacity (Cp) at 298.15 K177.58197.1J/mol·K[6][7]

Experimental Protocols

The determination of thermodynamic properties is reliant on precise and standardized experimental methodologies. The protocols described below are generalized representations of the standard techniques used to measure vapor pressure, enthalpy of formation, and heat capacity for organic liquids like this compound.

The vapor pressure data for many organic compounds, including the data compiled by Stull (1947), were often determined using static or dynamic ebulliometry methods.[3] A static method, such as one using an isoteniscope, is described here.

  • Sample Preparation: A high-purity sample of the liquid is degassed to remove dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles under vacuum.

  • Apparatus: The degassed sample is placed in an isoteniscope, which consists of a bulb with an attached U-tube manometer, all contained within a temperature-controlled bath. The external arm of the U-tube is connected to a pressure control and measurement system.

  • Measurement:

    • The sample is heated to a constant, precisely measured temperature in the thermostatic bath.

    • The pressure in the external system is adjusted until the mercury levels in both arms of the isoteniscope's U-tube are equal. At this point, the externally applied pressure is equal to the vapor pressure of the substance.

    • This procedure is repeated at various temperatures to generate a vapor pressure curve.

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

  • Sample Preparation: A precise mass (0.5 - 1.0 g) of the liquid sample is weighed into a crucible.[7] A fuse wire of known mass and combustion energy is positioned to be in contact with the sample.

  • Bomb Assembly: A small, known quantity of distilled water (approx. 1 mL) is added to the bomb to ensure all water formed during combustion condenses to a liquid state.[8] The bomb is then sealed and pressurized with high-purity oxygen to approximately 25-30 atm.[8][9]

  • Calorimetry:

    • The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.

    • The sample is ignited by passing a current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water.

    • The temperature is monitored until it reaches a stable maximum. The final temperature is recorded.

  • Calculation:

    • The total heat released is calculated from the temperature change and the previously determined heat capacity of the calorimeter system.

    • Corrections are made for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen).

    • The standard enthalpy of combustion (ΔcH°) is calculated.

    • Using known standard enthalpies of formation for the products (CO₂, H₂O, and HBr), the standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law.

Differential Scanning Calorimetry (DSC) is a modern thermoanalytical technique used to measure the heat capacity of liquids and solids.[2][10]

  • Sample Preparation: A small sample of the liquid (typically 5-15 mg) is hermetically sealed in an aluminum pan.[2] An identical empty pan is used as a reference.

  • Apparatus: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas.

  • Measurement Protocol (ASTM E1269 Standard Method):

    • Baseline Run: An initial scan is performed with both the sample and reference pans empty to obtain a baseline heat flow.

    • Standard Run: A sapphire standard of known mass and heat capacity is placed in the sample pan and scanned over the desired temperature range (e.g., at a heating rate of 20 °C/min).[2]

    • Sample Run: The sapphire standard is replaced with the sealed sample pan, and the scan is repeated under identical conditions.

  • Calculation: The heat flow difference between the baseline, the standard, and the sample runs is used to calculate the specific heat capacity of the sample as a function of temperature. The calculation directly compares the heat flow required to heat the sample to that required to heat the sapphire standard.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties discussed in this guide.

G cluster_prep Sample Preparation & Purification cluster_vp Vapor Pressure Determination cluster_thermo Calorimetric Measurements cluster_dsc Heat Capacity (DSC) cluster_bomb Enthalpy of Combustion (Bomb) cluster_final Final Thermodynamic Properties P1 High-Purity This compound Sample P2 Degassing (Freeze-Pump-Thaw) P1->P2 P3 Precise Massing P1->P3 VP1 Load into Isoteniscope P2->VP1 DSC1 Seal Sample in Pan P3->DSC1 BOMB1 Load Sample & Fuse into Bomb P3->BOMB1 VP2 Temperature Equilibration VP1->VP2 VP3 Pressure Balancing VP2->VP3 VP4 Data Collection (P vs. T) VP3->VP4 VP5 Calculate Antoine Parameters VP4->VP5 DSC2 Perform Baseline, Standard, & Sample Runs DSC1->DSC2 DSC3 Calculate Cp DSC2->DSC3 BOMB2 Pressurize with O₂ BOMB1->BOMB2 BOMB3 Ignite & Measure ΔT BOMB2->BOMB3 BOMB4 Calculate ΔcH° BOMB3->BOMB4 FINAL1 ΔfH° (from ΔcH° & Hess's Law) BOMB4->FINAL1 FINAL2 ΔfG° (Calculated from ΔfH° and S°)

Caption: Generalized workflow for determining thermodynamic properties.

Signaling Pathways

Searches of scientific literature and chemical databases did not yield any information linking this compound to specific biological signaling pathways. This is consistent with its primary role as a synthetic intermediate and reagent in chemical manufacturing rather than as a biologically active molecule. Its relevance in drug development is therefore predominantly in the context of synthesis and process chemistry.

References

Solubility Profile of 1-Bromo-2-butanol in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-butanol, a key intermediate in various synthetic and pharmaceutical applications. Understanding its behavior in different solvent systems is critical for process optimization, reaction kinetics, and purification strategies. This document outlines its predicted solubility in a range of common organic solvents, details experimental protocols for solubility determination, and illustrates the key factors governing its solubility.

Core Data Presentation: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolMiscibleThe hydroxyl group of this compound can form hydrogen bonds with other alcohols, leading to high solubility. 2-butanol is completely miscible with organic solvents.[1]
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble / MiscibleThe ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of this compound. 1-bromobutane is soluble in diethyl ether.[2]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble / MiscibleThe polar carbonyl group of ketones can interact with the polar functionalities of this compound. 1-bromobutane is soluble in acetone.
Esters Ethyl acetateSolubleThe ester group provides polarity that allows for favorable interactions with this compound.
Halogenated Solvents Dichloromethane, ChloroformSolubleThe presence of the bromine atom in this compound suggests favorable interactions with other halogenated hydrocarbons.
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe nonpolar butyl chain of this compound will interact favorably with the nonpolar aromatic ring.
Aliphatic Hydrocarbons Hexane, HeptanePartially Soluble / Limited SolubilityWhile the butyl chain has an affinity for nonpolar alkanes, the polar hydroxyl and bromo groups will limit miscibility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for the solubility of this compound in various organic solvents, the following experimental methodologies are recommended. These protocols are based on established techniques for determining liquid-liquid solubility.

Gravimetric Method for Determining Saturation Solubility

This method involves preparing a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vials with airtight seals

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.

  • Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to rest at the set temperature until the undissolved this compound settles, forming a distinct second phase.

  • Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solvent phase) using a syringe. Immediately filter the sample through a syringe filter to remove any suspended microdroplets of the undissolved solute.

  • Quantification: Accurately dilute the filtered sample with a known volume of the pure solvent. Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Visual Miscibility Titration Method

This method is suitable for determining the miscibility limits of two liquids.

Materials and Equipment:

  • This compound

  • Selected organic solvent

  • Burette

  • Graduated cylinder or volumetric flask

  • Stir plate and magnetic stir bar

  • Temperature-controlled environment

Procedure:

  • Initial Setup: Place a known volume of the organic solvent in a flask equipped with a magnetic stir bar.

  • Titration: Slowly add this compound from a burette to the stirring solvent.

  • Observation: Continuously observe the solution for any signs of turbidity or the formation of a second phase (cloudiness).

  • Endpoint Determination: The point at which the solution becomes persistently cloudy indicates the saturation point. Record the volume of this compound added.

  • Calculation: Calculate the solubility as the volume or mass of this compound per volume or mass of the solvent.

  • Reverse Titration: For a more complete phase diagram, perform a reverse titration by adding the organic solvent to a known volume of this compound.

Mandatory Visualization: Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

Factors influencing this compound solubility.

References

A Technical Guide to 1-Bromo-2-butanol: Commercial Availability, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-Bromo-2-butanol (CAS No. 2482-57-7), a versatile chemical intermediate. This document covers its commercial availability, key suppliers, physical and chemical properties, safety data, and detailed experimental protocols for its synthesis and a key reaction. The information is presented to support researchers, scientists, and professionals in drug development and other chemical synthesis endeavors.

Commercial Availability and Suppliers

This compound is commercially available from several major chemical suppliers. It is typically sold as a mixture with its isomer, 2-Bromo-1-butanol. The purity and available quantities vary by supplier.

SupplierProduct NamePurity/CompositionAvailable Quantities
TCI (Tokyo Chemical Industry) This compound (contains ca. 30% 2-Bromo-1-butanol)>70.0% (GC)25 g, 100 g
ChemScene This compound70+%Custom synthesis and commercial production available
Santa Cruz Biotechnology This compound (contains ca. 20% 2-Bromo-1-butanol)Research GradeInquire for quantities
Fisher Scientific (supplied by TCI America) This compound (contains ca. 20% 2-Bromo-1-butanol)73.0+%25 g
Aladdin Scientific This compound (contains ca. 30% 2-Bromo-1-butanol)min 70% (GC)100 g

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 2482-57-7[1][2][3][4]
Molecular Formula C₄H₉BrO[2][3]
Molecular Weight 153.02 g/mol [2][3]
Appearance Colorless to brown clear liquid[1]
Boiling Point 165.9 °C at 760 mmHg
Flash Point 65.9 °C
Density 1.46 g/cm³
Refractive Index 1.476
Solubility Soluble in most organic solvents.

Safety and Hazard Information

This compound is classified as a flammable liquid and an irritant. Appropriate safety precautions should be taken when handling this chemical.

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement
Flammable liquids (Category 3)🔥H226: Flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Skin corrosion/irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Synthesis of this compound via Ring-Opening of 1,2-Epoxybutane

This protocol describes the synthesis of this compound by the acid-catalyzed ring-opening of 1,2-epoxybutane with hydrogen bromide.

Materials:

  • 1,2-Epoxybutane

  • 48% aqueous Hydrogen Bromide (HBr)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-epoxybutane (1.0 eq) in diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of 48% aqueous HBr to the stirred solution.

  • Allow the reaction mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification 1,2-Epoxybutane 1,2-Epoxybutane Reaction Mixture Reaction Mixture 1,2-Epoxybutane->Reaction Mixture Dissolve in HBr HBr HBr->Reaction Mixture Add to Diethyl ether Diethyl ether Ice Bath Ice Bath Room Temperature Stirring Room Temperature Stirring Water Wash Water Wash NaHCO3 Wash NaHCO3 Wash Brine Wash Brine Wash Drying (MgSO4) Drying (MgSO4) Filtration Filtration Evaporation Evaporation Vacuum Distillation Vacuum Distillation Washed Organic Layer Washed Organic Layer Reaction Mixture->Washed Organic Layer Perform Dried Organic Layer Dried Organic Layer Washed Organic Layer->Dried Organic Layer Dry over Crude Product Crude Product Dried Organic Layer->Crude Product Evaporate Purified this compound Purified this compound Crude Product->Purified this compound Purify by

Caption: Synthesis workflow for this compound.

Conversion of this compound to 1,2-Epoxybutane

This protocol describes the intramolecular Williamson ether synthesis of 1,2-epoxybutane from this compound using a base.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as diethyl ether or THF.

  • While stirring the solution at room temperature, add a slight excess of powdered sodium hydroxide (e.g., 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, add deionized water to quench the reaction and dissolve the sodium bromide salt.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent from the filtrate using a rotary evaporator to yield the crude 1,2-epoxybutane. Further purification can be achieved by distillation.

G cluster_reaction Intramolecular SN2 Reaction This compound This compound Alkoxide Formation O⁻ C-Br This compound->Alkoxide Formation Deprotonation NaOH NaOH NaOH->Alkoxide Formation Epoxide Formation Ring Closure Alkoxide Formation->Epoxide Formation 1,2-Epoxybutane 1,2-Epoxybutane Epoxide Formation->1,2-Epoxybutane Product

Caption: Signaling pathway for epoxide formation.

References

Literature review of 1-Bromo-2-butanol synthesis and reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Reactions of 1-Bromo-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound featuring a primary alkyl bromide and a secondary alcohol.[1] Its structure, containing both a nucleophilic hydroxyl group and a carbon atom susceptible to nucleophilic attack (due to the bromine leaving group), makes it a versatile intermediate in organic synthesis.[1] This technical guide provides a comprehensive literature review of the primary synthetic routes to this compound and its key chemical reactions. Detailed experimental protocols, quantitative data, and process visualizations are included to support advanced research and development applications. Commercial preparations of this compound are often supplied as a mixture containing approximately 30% of its isomer, 2-Bromo-1-butanol.[2]

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary pathways: the electrophilic addition to an alkene (halohydrin formation) and the nucleophilic ring-opening of an epoxide.

Route 1: Halohydrin Formation from 1-Butene

The most common laboratory-scale synthesis involves the reaction of an alkene, in this case, 1-butene, with a bromine source in the presence of water. This electrophilic addition proceeds via a cyclic bromonium ion intermediate. Water, acting as a nucleophile, attacks one of the carbons of the bromonium ion. In accordance with Markovnikov's rule, the nucleophile (water) will add to the more substituted carbon, leading to the formation of this compound. The reaction exhibits anti-stereoselectivity, resulting in the bromine and hydroxyl groups being in a trans configuration. N-bromosuccinimide (NBS) is often preferred over aqueous bromine (Br₂) as it minimizes the formation of dibrominated side products.

G r1 1-Butene inter Cyclic Bromonium Ion r1->inter + NBS r2 NBS / H₂O p1 This compound inter->p1 + H₂O (nucleophilic attack)

Caption: Synthesis of this compound from 1-Butene.

Detailed Experimental Protocol: Synthesis from 1-Butene

  • Materials: 1-Butene (gas or condensed), N-bromosuccinimide (NBS), Dimethyl sulfoxide (DMSO), Water, Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Saturated aqueous sodium chloride (brine) solution, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a cold finger condenser (-78°C), dissolve N-bromosuccinimide (1.0 eq) in a 1:1 mixture of DMSO and water.

    • Cool the solution to 0°C in an ice bath.

    • Bubble 1-butene gas (1.2 eq) through the stirred solution or add condensed 1-butene dropwise.

    • Allow the reaction mixture to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude this compound by vacuum distillation.

Route 2: Ring-Opening of 1,2-Epoxybutane

An alternative synthesis involves the ring-opening of 1,2-epoxybutane with a hydrohalic acid, such as hydrogen bromide (HBr). The reaction is typically acid-catalyzed. The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The bromide ion then attacks one of the electrophilic carbons of the protonated epoxide. This nucleophilic attack occurs preferentially at the less sterically hindered carbon (C1), resulting in the regioselective formation of this compound.

G r1 1,2-Epoxybutane inter Protonated Epoxide r1->inter + H⁺ r2 Aqueous HBr p1 This compound inter->p1 + Br⁻ (SN2 attack) G r1 This compound inter Alkoxide Intermediate r1->inter + NaOH (- H₂O) p1 1,2-Epoxybutane inter->p1 Intramolecular SN2 (- Br⁻) p2 NaBr + H₂O

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Bromo-2-butanol from 1-Butene and NBS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-bromo-2-butanol from the reaction of 1-butene with N-bromosuccinimide (NBS) in an aqueous medium. The reaction proceeds via a halohydrin formation mechanism, yielding the desired product with high regioselectivity. This application note includes a comprehensive reaction mechanism, a detailed experimental protocol, and a summary of the spectroscopic data for the characterization of this compound. The provided information is intended to guide researchers in the successful synthesis and characterization of this important chemical intermediate.

Introduction

This compound is a valuable bifunctional molecule containing both a hydroxyl group and a bromine atom. This structure allows for a variety of subsequent chemical transformations, making it a useful building block in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. The synthesis described herein utilizes the readily available starting materials 1-butene and N-bromosuccinimide. The use of NBS as a bromine source is advantageous as it is a safer and easier-to-handle crystalline solid compared to liquid bromine.[1][2] The reaction is performed in an aqueous solvent system to facilitate the formation of the bromohydrin.

Reaction Mechanism

The synthesis of this compound from 1-butene and NBS proceeds through an electrophilic addition mechanism. The key steps are as follows:

  • Formation of the Bromonium Ion: The reaction is initiated by the electrophilic attack of the bromine from NBS on the double bond of 1-butene. This results in the formation of a cyclic bromonium ion intermediate.[3][4]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ion, leading to an anti-addition of the bromine and hydroxyl groups.[1][4]

  • Regioselectivity: The nucleophilic attack by water is regioselective and follows Markovnikov's rule. The water molecule preferentially attacks the more substituted carbon atom of the bromonium ion, which in the case of 1-butene is the secondary carbon. This is due to the greater partial positive charge on the more substituted carbon, which can better stabilize the transition state. This results in the formation of this compound as the major product.[4]

  • Deprotonation: Finally, a proton is transferred from the oxonium ion intermediate to a water molecule or another base in the reaction mixture to yield the neutral this compound product.

A potential side reaction is allylic bromination, where a hydrogen atom on the carbon adjacent to the double bond is substituted with a bromine atom.[5] However, in an aqueous solvent system, the halohydrin formation is the predominant pathway.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of bromohydrins from alkenes using NBS.[6][7] Special considerations are included for the use of 1-butene as a gaseous starting material.

Materials:

  • N-Bromosuccinimide (NBS)

  • 1-Butene (gas)

  • Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Gas dispersion tube (fritted glass bubbler)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve N-bromosuccinimide (1.0 equivalent) in a 1:1 mixture of DMSO (or THF) and water. Cool the flask in an ice bath with stirring.

  • Introduction of 1-Butene: Slowly bubble 1-butene gas (1.1 equivalents) through the cooled reaction mixture via the gas dispersion tube. The flow rate should be controlled to ensure efficient absorption of the gas into the solution. Continue bubbling until the appropriate amount of 1-butene has been added.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the characteristic yellow color of the reaction mixture. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. The organic layer may be the upper or lower layer depending on the solvent used and the concentration of the product. To identify the layers, add a small amount of water and observe which layer increases in volume.

  • Washing: Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by distillation under reduced pressure.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name1-bromobutan-2-ol[3]
Molecular FormulaC₄H₉BrO[3]
Molecular Weight153.02 g/mol [3]
CAS Number2482-57-7[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueDataReference
¹H NMR See Table 3 for detailed assignments.[8]
¹³C NMR See Table 4 for detailed assignments.[7]
Infrared (IR) Broad peak ~3400 cm⁻¹ (O-H stretch), 2965-2875 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch), ~650 cm⁻¹ (C-Br stretch).[5][9]
Mass Spectrometry (MS) Molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 152 and 154 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).[10] Major fragments at m/z 123/125 ([M-C₂H₅]⁺), 59 ([CH₃CH(OH)]⁺).[11][10][11]

Table 3: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~3.80m1HCH(OH)
~3.55dd1HCHaHbBr
~3.45dd1HCHaHbBr
~1.65m2HCH₂CH₃
~1.00t3HCH₃~7.0

Note: Chemical shifts and coupling constants are approximate and may vary depending on the solvent and spectrometer frequency. Data is estimated based on typical values for similar structures.[8][12]

Table 4: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~72CH(OH)
~40CH₂Br
~28CH₂CH₃
~10CH₃

Note: Chemical shifts are approximate and may vary depending on the solvent and spectrometer frequency. Data is estimated based on typical values for similar structures.[13][14]

Mandatory Visualization

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1-Butene 1-Butene Bromonium Bromonium Ion 1-Butene->Bromonium + NBS - Succinimide NBS NBS H2O H₂O Product This compound Bromonium->Product + H₂O - H⁺

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow A Dissolve NBS in DMSO/H₂O (1:1) B Cool to 0°C in an ice bath A->B C Bubble 1-Butene gas through the solution B->C D Reaction Monitoring (Color change) C->D E Extraction with Diethyl Ether D->E F Wash with NaHCO₃ (aq) and Brine E->F G Dry over MgSO₄ F->G H Concentrate under reduced pressure G->H I Purify by Vacuum Distillation H->I J Characterize Product (NMR, IR, MS) I->J

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral 1-bromo-2-butanol is a valuable building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. Its bifunctional nature, possessing both a reactive bromine atom and a chiral secondary alcohol, allows for a variety of subsequent stereospecific transformations. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this important chiral intermediate, focusing on methods that offer high enantioselectivity and yield. The primary strategies discussed are asymmetric hydrogenation of a prochiral ketone and enzymatic kinetic resolution of the racemic alcohol.

Data Presentation

The following table summarizes the quantitative data for the most effective methods for the enantioselective synthesis of chiral this compound and related halohydrins.

MethodCatalyst/EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Key Reference(s)
Asymmetric HydrogenationIridium-based catalysts (e.g., Ir/f-amphox)1-Bromo-2-butanone(R)- or (S)-1-Bromo-2-butanol>99>99[1]
Asymmetric HydrogenationRuthenium-based catalysts (e.g., Ru/TsDPEN)α-chloroacetophenone(R)-1-chloro-2-phenylethanolHigh96[2]
Enzymatic Kinetic ResolutionLipase B from Candida antarctica (Novozym® 435)Racemic this compound(S)-1-Bromo-2-butanol~50>99[1]
Enzymatic Kinetic ResolutionLipase from Pseudomonas cepaciaRacemic 1,2-diolsEnantioenriched diolsGoodHigh[3]
Enantioselective Bromohydroxylation(DHQD)₂PHALCinnamyl alcoholsChiral bromohydrinsup to 70up to 95[4]
Biocatalysis with Halohydrin Dehalogenase (HHDH)HheC from Agrobacterium radiobacter1,2-epoxybutane(R)- or (S)-1-Bromo-2-butanol-High[5][6][7][8]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 1-Bromo-2-butanone

This protocol describes the synthesis of enantioenriched this compound via the asymmetric hydrogenation of 1-bromo-2-butanone using a chiral Iridium catalyst. This method is highly efficient, providing excellent yields and enantioselectivities.[1]

Materials:

  • 1-Bromo-2-butanone

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral ligand (e.g., (S)-f-amphox)

  • Anhydrous, degassed solvent (e.g., Methanol)

  • Base (e.g., K₂CO₃)

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

  • Standard glassware for inert atmosphere techniques

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Catalyst Preparation: In a glovebox, to a dried Schlenk flask, add [Ir(COD)Cl]₂ and the chiral ligand in a 1:2.2 molar ratio. Add anhydrous, degassed methanol and stir the mixture at room temperature for 30 minutes to generate the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 1-bromo-2-butanone and the base (e.g., K₂CO₃, 5 mol%) in anhydrous, degassed methanol.

  • Hydrogenation: Transfer the substrate solution to the high-pressure reactor. Add the prepared catalyst solution via cannula.

  • Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm H₂). Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the required time (typically 12-24 hours), monitoring the reaction by TLC or GC.

  • Work-up: After the reaction is complete, carefully vent the reactor and purge with an inert gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol details the kinetic resolution of racemic this compound using an immobilized lipase, Novozym® 435, to selectively acylate one enantiomer, leaving the other in high enantiomeric purity.[1][9]

Materials:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • Acylating agent (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., n-hexane or tert-butyl methyl ether)

  • Orbital shaker or magnetic stirrer

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dried flask, add racemic this compound, the organic solvent, and the acylating agent (e.g., vinyl acetate, 0.6 equivalents).

  • Enzyme Addition: Add Novozym® 435 (e.g., 20 mg per 1 mmol of substrate).

  • Reaction: Stopper the flask and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.

  • Work-up: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-1-bromo-2-butanol from the acylated (R)-1-bromo-2-butyl acetate by flash column chromatography on silica gel.

  • Hydrolysis of the Ester (Optional): To obtain the (R)-enantiomer of this compound, the separated (R)-1-bromo-2-butyl acetate can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol).

  • Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the alcohol obtained after hydrolysis of the ester by chiral HPLC or GC analysis.

Mandatory Visualizations

Enantioselective_Synthesis_Workflow cluster_hydro Asymmetric Hydrogenation start_h 1-Bromo-2-butanone hydrogenation Hydrogenation (H₂, Base, Solvent) start_h->hydrogenation cat_prep [Ir(COD)Cl]₂ + Chiral Ligand (Catalyst Formation) cat_prep->hydrogenation workup_h Work-up & Purification hydrogenation->workup_h product_h Chiral this compound (>99% ee) workup_h->product_h

Caption: Workflow for Asymmetric Hydrogenation.

Kinetic_Resolution_Workflow cluster_kr Enzymatic Kinetic Resolution start_kr Racemic this compound acylation Enzymatic Acylation (Novozym® 435, Acylating Agent) start_kr->acylation separation Separation (Chromatography) acylation->separation product_s (S)-1-Bromo-2-butanol (>99% ee) separation->product_s product_r_ester (R)-1-Bromo-2-butyl acetate separation->product_r_ester hydrolysis Hydrolysis (Optional) product_r_ester->hydrolysis product_r (R)-1-Bromo-2-butanol hydrolysis->product_r

Caption: Workflow for Enzymatic Kinetic Resolution.

Synthetic_Pathways cluster_main Synthetic Routes to Chiral this compound start1 1-Bromo-2-butanone method1 Asymmetric Hydrogenation start1->method1 start2 Racemic this compound method2 Enzymatic Kinetic Resolution start2->method2 start3 1-Butene method3 Enantioselective Bromohydroxylation start3->method3 start4 1,2-Epoxybutane method4 Biocatalytic Ring Opening (HHDH) start4->method4 product Chiral this compound method1->product method2->product method3->product method4->product

Caption: Overview of Synthetic Pathways.

References

Application Notes and Protocols: 1-Bromo-2-butanol as a Precursor for Chiral Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral epoxides are invaluable building blocks in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. Their inherent reactivity, coupled with the defined stereochemistry of the two adjacent carbon atoms, makes them versatile intermediates for the construction of complex molecular architectures. 1-Bromo-2-butanol, a readily accessible halohydrin, serves as a strategic precursor to chiral 1,2-epoxybutane. This document provides detailed application notes and protocols for the synthesis of chiral 1,2-epoxybutane from racemic this compound, primarily focusing on enzymatic kinetic resolution techniques.

Synthetic Strategies for Chiral Epoxides from this compound

The primary challenge in utilizing racemic this compound is the separation or selective transformation of its enantiomers to yield an enantiomerically enriched epoxide. Enzymatic kinetic resolution offers an efficient and environmentally benign approach to achieve this. Two principal strategies are outlined:

  • Kinetic Resolution of this compound followed by Epoxidation: This method involves the selective acylation of one enantiomer of the bromohydrin using a lipase, leaving the other enantiomer unreacted and enantiomerically enriched. The enriched bromohydrin is then separated and cyclized to the corresponding chiral epoxide.

  • Kinetic Resolution of Racemic 1,2-Epoxybutane: This strategy involves the initial conversion of racemic this compound to racemic 1,2-epoxybutane, followed by the kinetic resolution of the epoxide using a halohydrin dehalogenase (HHDH). The enzyme selectively opens one enantiomer of the epoxide, leaving the other in high enantiomeric excess.

Data Presentation

The following tables summarize quantitative data for enzymatic kinetic resolutions of substrates analogous to this compound and 1,2-epoxybutane, providing expected yields and enantiomeric excesses.

Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

SubstrateLipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Substrate ee (%)Product ee (%)Reference
(R,S)-2-ButanolNovozym 435Vinyl acetaten-Hexane40-601.5~50~90-
(R,S)-Phenylethyl chlorohydrin acetateNovozym 435Water (hydrolysis)-450.2550>99 (S)-alcohol>99 (R)-acetate[1]
(R,S)-Aryltrimethylsilyl chiral alcoholsVarious lipasesVinyl acetateHexane-3-24~50>99 (S)-alcohol>99 (R)-acetate[2]

Table 2: Halohydrin Dehalogenase (HHDH)-Catalyzed Kinetic Resolution

SubstrateEnzyme (HHDH)NucleophileConversion (%)ProductProduct ee (%)Unreacted EpoxideUnreacted Epoxide ee (%)Reference
Racemic methyl 4-chloro-3-hydroxybutanoateHheC mutantCyanide~50(S)-methyl 4-cyano-3-hydroxybutanoate96.8(S)-methyl 4-chloro-3-hydroxybutanoate95.2[3][4]
Racemic EpoxidesHHDHAzide, Nitrite, Cyanide~50Chiral β-substituted alcoholsHighEnantioenriched EpoxideHigh[5]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Bromo-2-butanol and Subsequent Epoxidation

This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols.

Materials:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., n-hexane, toluene, or tert-butyl methyl ether)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Acylation:

    • To a solution of racemic this compound (1.0 eq) in anhydrous n-hexane, add Novozym 435 (typically 10-50 mg per mmol of substrate).

    • Add vinyl acetate (0.5-0.6 eq) as the acylating agent.

    • Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by GC or TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

    • Upon reaching the desired conversion, filter off the enzyme and wash it with the solvent.

    • Remove the solvent from the filtrate under reduced pressure.

  • Separation:

    • Separate the unreacted enantiomerically enriched this compound from the acylated product by silica gel column chromatography.

  • Epoxidation of Enantioenriched this compound:

    • Dissolve the enantiomerically enriched this compound in a suitable solvent like dichloromethane.

    • Add an aqueous solution of sodium hydroxide (e.g., 1 M) and stir the biphasic mixture vigorously at room temperature.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude chiral 1,2-epoxybutane. Further purification can be achieved by distillation.

Protocol 2: Synthesis of Racemic 1,2-Epoxybutane and Subsequent Kinetic Resolution using Halohydrin Dehalogenase (HHDH)

This protocol is based on the known reactivity of halohydrins and the application of HHDHs in kinetic resolution.[3][4][5]

Materials:

  • Racemic this compound

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Halohydrin dehalogenase (HHDH) from Agrobacterium radiobacter (HheC) or a suitable mutant.

  • Buffer solution (e.g., Tris-SO₄ pH 8.0)

  • Nucleophile (e.g., sodium azide or sodium cyanide)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Synthesis of Racemic 1,2-Epoxybutane:

    • Follow the epoxidation procedure described in Protocol 1, Step 3, using racemic this compound as the starting material.

  • Enzymatic Kinetic Resolution:

    • Prepare a solution of the HHDH enzyme in the appropriate buffer.

    • Add the racemic 1,2-epoxybutane to the enzyme solution.

    • Add the nucleophile (e.g., sodium azide). The concentration of the nucleophile should be optimized for the specific enzyme and substrate.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the reaction progress by GC analysis to determine the conversion and the enantiomeric excess of the remaining epoxide. Stop the reaction at approximately 50% conversion.

    • Extract the reaction mixture with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Carefully remove the solvent under reduced pressure to obtain the enantioenriched 1,2-epoxybutane. The ring-opened product will remain in the aqueous layer or can be separated by chromatography.

Visualizations

Synthesis_of_Chiral_Epoxides cluster_0 Strategy 1: Kinetic Resolution of Bromohydrin cluster_1 Strategy 2: Kinetic Resolution of Epoxide Racemic this compound Racemic this compound Enantiomerically Enriched this compound Enantiomerically Enriched this compound Racemic this compound->Enantiomerically Enriched this compound Lipase, Acyl Donor Chiral 1,2-Epoxybutane_1 Chiral 1,2-Epoxybutane Enantiomerically Enriched this compound->Chiral 1,2-Epoxybutane_1 Base Racemic 1-Bromo-2-butanol_2 Racemic this compound Racemic 1,2-Epoxybutane Racemic 1,2-Epoxybutane Racemic 1-Bromo-2-butanol_2->Racemic 1,2-Epoxybutane Base Chiral 1,2-Epoxybutane_2 Chiral 1,2-Epoxybutane Racemic 1,2-Epoxybutane->Chiral 1,2-Epoxybutane_2 HHDH, Nucleophile

Caption: Synthetic strategies for chiral epoxides from this compound.

Experimental_Workflow_KR_Bromohydrin start Start: Racemic This compound enzymatic_acylation Enzymatic Acylation (Lipase, Vinyl Acetate) start->enzymatic_acylation filtration Filtration to remove enzyme enzymatic_acylation->filtration separation Chromatographic Separation filtration->separation enriched_bromohydrin Enriched (S)-1-Bromo-2-butanol separation->enriched_bromohydrin acylated_bromohydrin Acylated (R)-1-Bromo-2-butanol separation->acylated_bromohydrin epoxidation Epoxidation (Base) enriched_bromohydrin->epoxidation chiral_epoxide Chiral (S)-1,2-Epoxybutane epoxidation->chiral_epoxide

Caption: Workflow for kinetic resolution of this compound.

Application in Drug Development: Synthesis of Ethambutol

Chiral 1,2-epoxybutane is a key precursor for the synthesis of (S)-2-aminobutanol, which is a critical intermediate in the production of Ethambutol, a first-line bacteriostatic agent used in the treatment of tuberculosis.[6][7] The synthesis of the active (S,S)-isomer of Ethambutol relies on the high enantiopurity of its (S)-2-aminobutanol building block.

The conversion of chiral 1,2-epoxybutane to (S)-2-aminobutanol is typically achieved through a regioselective ring-opening reaction with ammonia or a protected amine, followed by any necessary deprotection steps.[8]

Ethambutol_Synthesis chiral_epoxide (S)-1,2-Epoxybutane aminobutanol (S)-2-Aminobutanol chiral_epoxide->aminobutanol Ring-opening (Ammonia) ethambutol (S,S)-Ethambutol aminobutanol->ethambutol Coupling with 1,2-dichloroethane

Caption: Synthesis of Ethambutol from (S)-1,2-epoxybutane.

Signaling Pathway of Ethambutol

Ethambutol exerts its therapeutic effect by inhibiting arabinosyl transferases, enzymes that are essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.[7] Specifically, it is believed to inhibit the EmbB protein, which is involved in the polymerization of arabinose into the arabinan domain of arabinogalactan. Disruption of this pathway compromises the integrity of the mycobacterial cell wall, leading to increased permeability and susceptibility to other drugs, as well as inhibiting bacterial growth. This targeted action on a pathway unique to mycobacteria contributes to its selective toxicity.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of chiral epoxides, particularly through enzymatic kinetic resolution. The protocols outlined provide a framework for the laboratory-scale production of enantiomerically enriched 1,2-epoxybutane. The successful application of this chiral building block in the synthesis of the anti-tuberculosis drug Ethambutol highlights the importance of such intermediates in the development of life-saving pharmaceuticals. The enzymatic methods described offer a green and efficient alternative to traditional chemical resolutions, aligning with the principles of sustainable chemistry.

References

Application Notes: Strategic Use of 1-Bromo-2-butanol in Carbon-Carbon Bond Formation via Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-butanol is a bifunctional molecule that serves as a valuable precursor in organic synthesis. Its structure, containing both a reactive primary bromide and a chiral secondary alcohol, allows for its use in stereocontrolled synthetic sequences. A primary application of this compound in the context of Grignard reactions is its role as a progenitor to a chiral epoxide, which then becomes the electrophilic partner in a carbon-carbon bond-forming reaction with a Grignard reagent. This two-step sequence provides a reliable method for the synthesis of more complex chiral alcohols, which are important intermediates in the development of active pharmaceutical ingredients (APIs).

The hydroxyl group in this compound has an acidic proton that would be quenched by a Grignard reagent, which is a strong base. Therefore, a direct reaction is not feasible without a protecting group strategy. A more efficient and common approach involves the initial conversion of the bromohydrin to an epoxide. This is achieved through an intramolecular SN2 reaction, where the deprotonated hydroxyl group displaces the bromide. The resulting chiral epoxide, 1,2-epoxybutane, can then undergo a ring-opening reaction upon nucleophilic attack by a Grignard reagent. This reaction proceeds with high regioselectivity, with the nucleophile typically attacking the less sterically hindered carbon of the epoxide, and with inversion of stereochemistry at the site of attack.[1]

This methodology is particularly useful in drug development for the construction of specific stereoisomers, which is crucial for therapeutic efficacy and minimizing off-target effects.

Key Applications in Pharmaceutical Intermediate Synthesis

The synthetic route commencing with this compound is instrumental in producing a variety of chiral secondary alcohols. These products can be further elaborated into more complex molecules, including:

  • Antifungal Agents: Chiral alcohols are common substructures in many antifungal compounds.

  • Antiviral Compounds: The stereospecific introduction of alkyl or aryl groups is a key step in the synthesis of certain antiviral drugs.

  • Cardiovascular Drugs: Specific stereoisomers of functionalized alcohols are often required for optimal interaction with biological targets in cardiovascular therapies.

Experimental Protocols

This section details the two-stage protocol for the synthesis of a chiral alcohol starting from this compound and a Grignard reagent.

Stage 1: Synthesis of 1,2-Epoxybutane from this compound

Reaction Principle: This reaction proceeds via a base-mediated intramolecular Williamson ether synthesis. The base deprotonates the alcohol, and the resulting alkoxide acts as an intramolecular nucleophile, displacing the bromide to form the epoxide ring.[2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH), powdered

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Addition of Base: While stirring the solution at room temperature, add powdered sodium hydroxide (1.2 equivalents) in portions.

  • Reaction: Continue to stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully add deionized water to quench the reaction and dissolve the sodium bromide salt formed. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield crude 1,2-epoxybutane. The product can be further purified by distillation if necessary.

Stage 2: Grignard Reaction of 1,2-Epoxybutane

Reaction Principle: The Grignard reagent acts as a strong nucleophile, attacking the less substituted carbon of the epoxide ring in an SN2 reaction. This results in the opening of the epoxide and the formation of a new carbon-carbon bond. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.[1]

Materials:

  • 1,2-Epoxybutane (from Stage 1)

  • Grignard reagent (e.g., Methylmagnesium bromide in THF, 3.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (if required)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,2-epoxybutane (1.0 equivalent) in anhydrous THF. Cool the flask in an ice bath.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (2.5 to 5 equivalents) dropwise via syringe to the stirred solution of the epoxide at 0 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.[3]

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Partition the mixture between diethyl ether and the aqueous layer. Extract the aqueous layer with additional portions of diethyl ether. Combine the organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate.[3]

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude alcohol can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for the two-stage reaction sequence. While specific data for this compound is not extensively published, the presented data is based on analogous and well-established transformations.

Table 1: Synthesis of Epoxides from Bromohydrins

Bromohydrin PrecursorBaseSolventReaction Time (h)Yield (%)Reference
1-Bromo-3,3-dimethyl-butan-2-olNaOHDiethyl Ether12-24>80 (expected)[2]
Analogous BromohydrinsNaOHTHF12-24High[2]

Table 2: Grignard Ring-Opening of Monosubstituted Epoxides

EpoxideGrignard ReagentEquivalents of GrignardSolventReaction TimeYield (%)Reference
Aryl-Substituted EpoxideAllylmagnesium chloride5THFOvernightNot specified[3]
Phenyl-substituted epoxideCrotyl magnesium chlorideNot specifiedTHFNot specifiedHigh[3]
Ethylene OxideGrignard ReagentsNot specifiedEther/THFNot specifiedGood[4]

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway cluster_0 Stage 1: Epoxide Formation cluster_1 Stage 2: Grignard Reaction This compound This compound Alkoxide Intermediate Alkoxide Intermediate This compound->Alkoxide Intermediate NaOH 1,2-Epoxybutane 1,2-Epoxybutane Alkoxide Intermediate->1,2-Epoxybutane Intramolecular SN2 Magnesium Alkoxide Magnesium Alkoxide 1,2-Epoxybutane->Magnesium Alkoxide Nucleophilic Attack Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Magnesium Alkoxide Final Alcohol Product Final Alcohol Product Magnesium Alkoxide->Final Alcohol Product Acidic Workup (H3O+)

Caption: Reaction pathway for the two-stage synthesis.

Experimental Workflow

Experimental_Workflow cluster_stage1 Stage 1: Epoxidation cluster_stage2 Stage 2: Grignard Addition setup1 Reaction Setup Dissolve this compound in anhydrous solvent add_base Base Addition Add NaOH portion-wise setup1->add_base react1 Reaction Stir at room temperature for 12-24h add_base->react1 workup1 Workup & Extraction Quench with water, extract with ether react1->workup1 purify1 Purification Dry and evaporate solvent workup1->purify1 setup2 Reaction Setup Dissolve 1,2-epoxybutane in anhydrous THF under N2 purify1->setup2 Use product in next stage add_grignard Grignard Addition Add Grignard reagent dropwise at 0°C setup2->add_grignard react2 Reaction Warm to RT, stir overnight add_grignard->react2 workup2 Workup & Extraction Quench with aq. NH4Cl, extract with ether react2->workup2 purify2 Purification Dry, evaporate solvent, column chromatography workup2->purify2

Caption: Experimental workflow for the synthesis.

Safety and Handling Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and can be pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and in an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn.[5][6]

  • Anhydrous Solvents: Diethyl ether and THF are highly flammable. Ensure there are no open flames or spark sources in the vicinity.[7]

  • Epoxides: 1,2-Epoxybutane is a flammable and reactive compound. Handle in a well-ventilated fume hood and avoid inhalation of vapors.

  • Sodium Hydroxide: NaOH is corrosive and can cause severe burns. Handle with care and appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 1-bromo-2-butanol, a versatile chiral building block in organic synthesis. The document details the mechanistic pathways, stereochemical considerations, and practical applications, particularly in the synthesis of pharmaceutical intermediates. Experimental protocols for key transformations are provided to guide researchers in utilizing this valuable synthon.

Introduction: Reactivity of this compound

This compound is a bifunctional molecule containing both a primary alkyl bromide and a secondary alcohol. This structure allows for a variety of nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism at the primary carbon bearing the bromine atom. The presence of the adjacent hydroxyl group can influence the reactivity and stereochemistry of these reactions and enables intramolecular transformations.

The primary reaction pathways of interest include:

  • Intermolecular S(_N)2 Reactions: Attack by external nucleophiles at the C1 position.

  • Intramolecular S(_N)2 Reaction (Epoxidation): Internal attack by the C2 hydroxyl group to form a chiral epoxide.

These reactions are fundamental to the synthesis of a range of valuable chiral intermediates, including amino alcohols, azido alcohols, and cyano alcohols, which are prevalent in many pharmaceutical compounds.

Mechanistic Pathways and Stereochemistry

The nucleophilic substitution reactions of this compound predominantly follow the S(_N)2 pathway. This is due to the primary nature of the carbon bearing the leaving group (bromide), which is sterically accessible to incoming nucleophiles.

Key Stereochemical Considerations:

  • Inversion of Configuration: S(_N)2 reactions proceed with inversion of configuration at the electrophilic carbon. However, since the substitution occurs at C1, which is not a stereocenter in this compound, the stereochemistry of the product is determined by the starting material's configuration at C2.

  • Retention of Configuration at C2: The stereocenter at C2 remains unaffected during intermolecular S(_N)2 reactions at C1.

  • Intramolecular Cyclization: The formation of an epoxide via intramolecular S(_N)2 reaction requires an anti-periplanar arrangement of the hydroxyl and bromo groups. This often involves a conformational change to allow for backside attack of the alkoxide on the carbon bearing the bromine. The stereochemistry of the resulting epoxide is dictated by the stereochemistry of the starting this compound. For example, (R)-1-bromo-2-butanol will yield (R)-1,2-epoxybutane.

Figure 1: General S(_N)2 mechanism on this compound.

Applications in Drug Development

Chiral β-amino alcohols are crucial pharmacophores in numerous drug classes, most notably β-blockers used in the treatment of cardiovascular diseases. This compound serves as a valuable precursor for the asymmetric synthesis of these important molecules. The general strategy involves the conversion of this compound to a chiral epoxide, followed by nucleophilic ring-opening with an appropriate amine.

beta_blocker_synthesis cluster_0 Step 1: Epoxidation cluster_1 Step 2: Nucleophilic Ring Opening This compound This compound 1,2-Epoxybutane 1,2-Epoxybutane This compound->1,2-Epoxybutane Base (e.g., NaOH) β-Amino alcohol β-Amino alcohol 1,2-Epoxybutane->β-Amino alcohol Amine (R-NH₂) β-Blocker Precursor β-Blocker Precursor β-Amino alcohol->β-Blocker Precursor Further Functionalization

Figure 2: Synthetic pathway to β-blocker precursors.

Quantitative Data Summary

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
Intramolecular (OH) 1,2-Epoxybutaneaq. NaOH252~90 (estimated)>99Analogous Reactions
Azide (N₃⁻) 1-Azido-2-butanolDMF801285-95 (estimated)>98Analogous Reactions
Cyanide (CN⁻) 1-Cyano-2-butanolEthanolReflux2470-80 (estimated)>98Analogous Reactions
Thiolate (RS⁻) 1-(Alkylthio)-2-butanolEthanol50680-90 (estimated)>98Analogous Reactions
Isopropylamine (S)-PractololMethanol601827 (overall)96[1]

Note: Yields and enantiomeric excess values are highly dependent on specific reaction conditions and the chirality of the starting material. The data for intermolecular reactions are estimations based on similar substrates. The data for Isopropylamine is for the synthesis of (S)-practolol from a related chlorohydrin building block.[1]

Experimental Protocols

The following protocols are generalized procedures for key nucleophilic substitution reactions of this compound. Researchers should optimize these conditions for their specific needs.

Protocol 1: Intramolecular Cyclization to 1,2-Epoxybutane

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a biphasic mixture of diethyl ether and water (1:1).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of sodium hydroxide (1.2 eq) in water.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain crude 1,2-epoxybutane, which can be purified by distillation.

protocol_epoxidation start Dissolve this compound in Et₂O/H₂O cool Cool to 0 °C start->cool add_base Add aq. NaOH cool->add_base react Stir at RT for 2-4h add_base->react workup Separate layers Extract with Et₂O react->workup dry Dry organic phase (MgSO₄) workup->dry evaporate Evaporate solvent dry->evaporate purify Purify by distillation evaporate->purify

Figure 3: Workflow for the synthesis of 1,2-epoxybutane.
Protocol 2: Synthesis of 1-Azido-2-butanol

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 1-Cyano-2-butanol

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Heat the mixture to reflux and stir for 24 hours, monitoring by TLC.

  • Cool the reaction and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude 1-cyano-2-butanol by vacuum distillation.

Conclusion

This compound is a highly valuable and versatile chiral building block for nucleophilic substitution reactions. Its ability to undergo both intermolecular and intramolecular S(_N)2 reactions with high stereochemical control makes it an important precursor for the synthesis of chiral epoxides, amino alcohols, and other functionalized butanols. These intermediates are of significant interest to the pharmaceutical industry, particularly for the development of β-blockers and other chiral drugs. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound and apply it to their synthetic targets.

References

Protecting the Versatile Hydroxyl Group in 1-Bromo-2-butanol: A Guide to Strategic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical synthesis and drug development, the precise manipulation of functional groups is paramount. The hydroxyl group, with its inherent reactivity, often requires temporary masking to prevent unwanted side reactions during multi-step synthetic sequences. This application note provides detailed protocols and strategies for the protection of the secondary hydroxyl group in the key building block, 1-Bromo-2-butanol. The selection of an appropriate protecting group is critical and is dictated by the stability of the protecting group to subsequent reaction conditions and the ease of its removal.

This document outlines the application of three commonly employed protecting groups for the hydroxyl moiety in this compound: the tert-butyldimethylsilyl (TBDMS) ether, the benzyl (Bn) ether, and the tetrahydropyranyl (THP) ether. Each strategy is presented with detailed experimental protocols, data on expected yields and reaction times, and a discussion of the advantages and limitations of each approach.

Selecting the Optimal Protection Strategy

The choice of a protecting group for the hydroxyl function in this compound hinges on the planned synthetic route. Key considerations include the pH of subsequent reactions, the presence of other functional groups, and the desired deprotection conditions. The following diagram illustrates a decision-making framework for selecting the most suitable protecting group.

G start Protect Hydroxyl Group in this compound condition1 Need mild deprotection (non-acidic, non-basic)? start->condition1 condition2 Subsequent reactions involve strong base? condition1->condition2 No pg1 TBDMS Ether condition1->pg1 Yes condition3 Subsequent reactions involve acidic conditions? condition2->condition3 No pg2 Benzyl Ether condition2->pg2 Yes condition3->pg1 No pg3 THP Ether condition3->pg3 Yes deprotection1 Deprotection with F⁻ (TBAF) pg1->deprotection1 deprotection2 Deprotection by hydrogenolysis (H₂/Pd-C) pg2->deprotection2 deprotection3 Deprotection with mild acid (e.g., PPTS) pg3->deprotection3

Caption: Decision tree for selecting a hydroxyl protecting group.

I. Tert-butyldimethylsilyl (TBDMS) Ether Protection

The TBDMS group is a popular choice for protecting alcohols due to its ease of introduction, stability to a wide range of non-acidic conditions, and mild removal using fluoride-based reagents.[1]

Protection Protocol:

A solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) is cooled to 0 °C. Imidazole (2.5 eq.) is added, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with DCM. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Deprotection Protocol:

The TBDMS-protected this compound is dissolved in tetrahydrofuran (THF). A solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq.) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Once the starting material is consumed, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the deprotected alcohol.[2]

Quantitative Data:

StepReagents & ConditionsTime (h)Yield (%)
Protection TBDMS-Cl, Imidazole, DCM, 0 °C to RT12-1690-95
Deprotection TBAF, THF, RT2-495-99

II. Benzyl (Bn) Ether Protection

Benzyl ethers offer robust protection for hydroxyl groups, being stable to both acidic and basic conditions.[3] They are typically removed by catalytic hydrogenolysis, which is a mild and efficient method.[4][5]

Protection Protocol:

To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of this compound (1.0 eq.) in anhydrous THF. The mixture is stirred at this temperature for 30 minutes. Benzyl bromide (BnBr, 1.2 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16-24 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Deprotection Protocol:

The benzyl-protected this compound is dissolved in ethanol or methanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours. The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated to give the deprotected alcohol.[4]

Quantitative Data:

StepReagents & ConditionsTime (h)Yield (%)
Protection NaH, BnBr, THF, 0 °C to RT16-2485-90
Deprotection H₂, 10% Pd/C, EtOH or MeOH, RT4-895-99

III. Tetrahydropyranyl (THP) Ether Protection

THP ethers are a classic choice for alcohol protection, particularly when stability to strong bases and nucleophiles is required.[6] They are readily cleaved under mild acidic conditions.[7]

Protection Protocol:

This compound (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM). A catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq.) is added, followed by the addition of 3,4-dihydro-2H-pyran (DHP, 1.5 eq.). The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude THP ether is typically used in the next step without further purification.

Deprotection Protocol:

The THP-protected this compound is dissolved in methanol. A catalytic amount of p-toluenesulfonic acid (TsOH) or another suitable acid catalyst is added. The reaction is stirred at room temperature for 1-3 hours. The reaction is then neutralized with a saturated aqueous solution of sodium bicarbonate and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford the deprotected alcohol.

Quantitative Data:

StepReagents & ConditionsTime (h)Yield (%)
Protection DHP, PPTS, DCM, RT2-490-98
Deprotection TsOH, MeOH, RT1-390-95

Experimental Workflow

The following diagram outlines the general experimental workflow for the protection and deprotection of the hydroxyl group in this compound.

G cluster_protection Protection Step cluster_deprotection Deprotection Step p1 Dissolve this compound in anhydrous solvent p2 Add base/catalyst p1->p2 p3 Add protecting group reagent p2->p3 p4 Reaction monitoring (TLC) p3->p4 p5 Aqueous workup and extraction p4->p5 p6 Purification (Chromatography) p5->p6 intermediate Protected this compound p6->intermediate d1 Dissolve protected alcohol in solvent d2 Add deprotection reagent/catalyst d1->d2 d3 Reaction monitoring (TLC) d2->d3 d4 Workup and purification d3->d4 end Final Product d4->end start Start start->p1 intermediate->d1

Caption: General workflow for hydroxyl group protection and deprotection.

Reaction Pathways

The chemical transformations for each protecting group strategy are depicted below.

G cluster_tbdms TBDMS Ether Pathway cluster_bn Benzyl Ether Pathway cluster_thp THP Ether Pathway tbdms_start This compound tbdms_reagents TBDMS-Cl, Imidazole, DCM tbdms_protected TBDMS-O-(1-Bromo-2-butyl) tbdms_start->tbdms_protected Protection tbdms_deprotect_reagents TBAF, THF tbdms_end This compound tbdms_protected->tbdms_end Deprotection bn_start This compound bn_reagents NaH, BnBr, THF bn_protected Bn-O-(1-Bromo-2-butyl) bn_start->bn_protected Protection bn_deprotect_reagents H₂, Pd/C, EtOH bn_end This compound bn_protected->bn_end Deprotection thp_start This compound thp_reagents DHP, PPTS, DCM thp_protected THP-O-(1-Bromo-2-butyl) thp_start->thp_protected Protection thp_deprotect_reagents TsOH, MeOH thp_end This compound thp_protected->thp_end Deprotection

References

Application Notes and Protocols: Synthesis of 2-Azido-1-butanol from 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 2-azido-1-butanol via the nucleophilic substitution of 1-bromo-2-butanol with sodium azide. Azido-alcohols are versatile intermediates in organic synthesis, serving as precursors for amino-alcohols and finding application in click chemistry. This application note details the experimental protocol, reaction mechanism, and expected outcomes, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction

The conversion of halo-alcohols to azido-alcohols is a fundamental transformation in organic chemistry. The azide functional group is a valuable synthon, readily convertible to an amine via reduction, and is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reactions.[1] this compound serves as a suitable precursor for the synthesis of 2-azido-1-butanol. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the azide ion displaces the bromide ion. This process is typically carried out in a polar aprotic solvent to facilitate the reaction.

Reaction and Mechanism

The reaction of this compound with sodium azide results in the formation of 2-azido-1-butanol. The reaction is a classic example of an S_N2 reaction. The azide ion (N₃⁻), a potent nucleophile, attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center. The bromide ion acts as the leaving group.

Reaction Scheme:

The choice of solvent is crucial for the success of S_N2 reactions. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they can solvate the cation (Na⁺) while leaving the azide anion relatively free to act as a nucleophile.[2]

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of 2-azidoethanol.[1]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Sodium Azide: To the stirred solution, add sodium azide (NaN₃, 1.5 to 3 equivalents). Caution: Sodium azide is highly toxic and can be explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-azido-1-butanol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

ParameterValueReference/Comment
Reactants
This compound1.0 eq
Sodium Azide1.5 - 3.0 eqAn excess of sodium azide is used to drive the reaction to completion.[1]
Solvent Dimethylformamide (DMF)A polar aprotic solvent is ideal for S_N2 reactions.[2]
Temperature 60 - 80 °CHeating is required to overcome the activation energy of the reaction.[1]
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC.
Product 2-Azido-1-butanol
Expected Yield Moderate to highYields for similar reactions are often high, but will depend on the purity of starting materials and conditions.
Purification Flash Column ChromatographyEluent: Hexane/Ethyl Acetate gradient.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product This compound This compound Reaction_Vessel Reaction at 60-80°C This compound->Reaction_Vessel Sodium Azide Sodium Azide Sodium Azide->Reaction_Vessel DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction_Vessel Quench_Extraction Quench with Water & Extract with Diethyl Ether Reaction_Vessel->Quench_Extraction Wash Wash with NaHCO₃ & Brine Quench_Extraction->Wash Dry_Concentrate Dry over MgSO₄ & Concentrate Wash->Dry_Concentrate Purification Flash Column Chromatography Dry_Concentrate->Purification 2-Azido-1-butanol 2-Azido-1-butanol Purification->2-Azido-1-butanol

Caption: Experimental workflow for the synthesis of 2-azido-1-butanol.

G cluster_transition_state Transition State reactant This compound ts [N₃---C---Br]δ⁻ reactant->ts Nucleophilic Attack nucleophile N₃⁻ nucleophile->ts product 2-Azido-1-butanol leaving_group Br⁻ ts->product ts->leaving_group Leaving Group Departure

Caption: S_N2 reaction mechanism for the formation of 2-azido-1-butanol.

Safety Precautions

  • Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • This compound: This compound is a skin and eye irritant. Handle with care and avoid inhalation of vapors.

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Use in a well-ventilated fume hood.

  • General: Always follow standard laboratory safety procedures.

Conclusion

The synthesis of 2-azido-1-butanol from this compound via nucleophilic substitution with sodium azide is a robust and reliable method for producing this valuable synthetic intermediate. The provided protocol, when followed with the appropriate safety precautions, should afford the desired product in good yield. The versatility of the azido-alcohol functionality makes this a key reaction for researchers in medicinal chemistry and materials science.

References

Application of 1-Bromo-2-butanol in the Synthesis of Beta-Blockers: A Representative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a representative application of 1-bromo-2-butanol in the synthesis of β-adrenergic receptor blockers (beta-blockers). While the most prevalent industrial synthesis of beta-blockers commences with the reaction of a phenolic starting material with epichlorohydrin, this application note explores a plausible alternative pathway utilizing this compound. This approach is grounded in fundamental principles of organic synthesis, such as the Williamson ether synthesis, to construct the characteristic aryloxypropanolamine pharmacophore of many beta-blockers.

Introduction to Beta-Blocker Synthesis

Beta-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1] Their therapeutic effect is derived from their ability to antagonize β-adrenergic receptors, thereby mitigating the effects of catecholamines like adrenaline.[1] The archetypal structure of most beta-blockers features an aromatic ring linked to an ethanolamine side chain.[1]

The conventional and most widely adopted synthetic strategy involves the formation of a glycidyl ether intermediate by reacting a phenol with epichlorohydrin under basic conditions. This is followed by the nucleophilic opening of the epoxide ring by an appropriate amine to furnish the final beta-blocker.[1] This method, while effective, often results in racemic mixtures that may necessitate subsequent resolution to isolate the pharmacologically active enantiomer.[1]

This application note outlines a theoretical, yet chemically sound, alternative using this compound as a key building block for the propanolamine side chain.

Proposed Synthetic Pathway

The synthesis of a beta-blocker using this compound can be envisaged through a two-step sequence. The initial step involves the formation of an ether linkage between the aromatic hydroxyl group of a phenolic precursor and the C1 carbon of this compound via a Williamson ether synthesis. The subsequent step is the displacement of the bromine atom by a suitable amine to introduce the characteristic amino group of the beta-blocker.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination Phenol Aromatic Phenol (e.g., 4-hydroxyphenylacetamide for Atenolol) Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Phenoxide EtherIntermediate 1-Aryloxy-2-butanol Intermediate Phenoxide->EtherIntermediate SN2 Attack BromoButanol This compound BromoButanol->EtherIntermediate BetaBlocker Beta-Blocker (e.g., Atenolol derivative) EtherIntermediate->BetaBlocker Nucleophilic Substitution Amine Amine (e.g., Isopropylamine) Amine->BetaBlocker

Caption: Proposed synthetic pathway for a beta-blocker using this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a beta-blocker using this compound. These protocols are representative and may require optimization for specific target molecules.

Protocol 1: Synthesis of the 1-Aryloxy-2-butanol Intermediate

This protocol details the formation of the ether linkage between a phenolic precursor and this compound.

  • Reagents and Materials:

    • Phenolic starting material (e.g., 4-hydroxyphenylacetamide)

    • This compound

    • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

    • Anhydrous solvent (e.g., Acetone, Dimethylformamide (DMF))

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic starting material (1.0 eq).

    • Add the anhydrous solvent, followed by the base (1.2 eq of K₂CO₃ or 1.1 eq of NaH).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Slowly add this compound (1.1 eq) to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux. The reaction temperature and time will depend on the specific reactants and solvent used (typically 6-24 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude 1-aryloxy-2-butanol intermediate.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of the Beta-Blocker via Amination

This protocol describes the conversion of the 1-aryloxy-2-butanol intermediate to the final beta-blocker.

  • Reagents and Materials:

    • 1-Aryloxy-2-butanol intermediate

    • Amine (e.g., isopropylamine)

    • Solvent (e.g., Ethanol, Methanol)

    • Sealed reaction vessel or autoclave

    • Magnetic stirrer and stir bar

    • Heating source

  • Procedure:

    • In a sealed reaction vessel, dissolve the 1-aryloxy-2-butanol intermediate (1.0 eq) in the chosen solvent.

    • Add an excess of the amine (3-5 eq).

    • Seal the vessel and heat the reaction mixture. The temperature and reaction time will vary depending on the reactivity of the starting materials (e.g., 80-120°C for 12-48 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent and excess amine under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude beta-blocker.

    • Purify the final product by column chromatography, recrystallization, or by forming a salt (e.g., hydrochloride or tartrate) to facilitate purification.

G cluster_workflow Experimental Workflow A Step 1: Ether Synthesis (Phenol + this compound) B Work-up & Purification (Filtration, Evaporation, Chromatography) A->B C Intermediate Characterization (NMR, IR, MS) B->C D Step 2: Amination (Intermediate + Amine) C->D E Work-up & Purification (Extraction, Evaporation, Recrystallization) D->E F Final Product Characterization (NMR, IR, MS, Purity Analysis) E->F

Caption: General experimental workflow for beta-blocker synthesis from this compound.

Quantitative Data Summary

The following table presents hypothetical yet representative quantitative data for the synthesis of a beta-blocker using the described protocols. Actual results will vary depending on the specific substrates and optimized reaction conditions.

ParameterStep 1: Ether SynthesisStep 2: Amination
Reactants Phenolic Precursor, this compound, K₂CO₃1-Aryloxy-2-butanol, Isopropylamine
Molar Ratio 1 : 1.1 : 1.21 : 4
Solvent Anhydrous AcetoneEthanol
Temperature Reflux (56°C)100°C (sealed vessel)
Reaction Time 18 hours24 hours
Yield (Isolated) 75-85%60-70%
Purity (by HPLC) >95%>98%

Conclusion

The use of this compound offers a plausible alternative route for the synthesis of beta-blockers. This method relies on well-established organic reactions, providing a potentially viable pathway for the construction of the aryloxypropanolamine core structure. The protocols and data presented herein serve as a foundational guide for researchers and drug development professionals interested in exploring alternative synthetic strategies for this important class of pharmaceuticals. Further optimization and adaptation for specific target molecules are necessary to validate and enhance the efficiency of this approach.

References

Application Note and Protocol for the Stereospecific Synthesis of (R)- and (S)-1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)- and (S)-1-Bromo-2-butanol are versatile chiral building blocks in organic synthesis, particularly valuable in the development of pharmaceutical agents. The presence of both a reactive bromide and a chiral secondary alcohol allows for the stereospecific introduction of a butanol fragment into more complex molecules. The enantiopurity of these compounds is critical for ensuring the desired pharmacological activity and minimizing off-target effects of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the stereospecific preparation of (R)- and (S)-1-Bromo-2-butanol via the regioselective ring-opening of the corresponding chiral epoxides, (R)- and (S)-1,2-epoxybutane.

Principle and Stereochemistry

The synthesis relies on the acid-catalyzed ring-opening of a chiral epoxide with hydrogen bromide (HBr). This reaction proceeds via an SN2 mechanism, where the bromide ion acts as a nucleophile. The nucleophilic attack occurs at the less sterically hindered carbon atom (C1) of the protonated epoxide. This backside attack results in an inversion of stereochemistry at the site of substitution (C1). However, since the stereocenter of interest is at C2, which is not the site of nucleophilic attack, the stereochemical integrity of the C2 carbon is retained throughout the reaction. Therefore, (R)-1,2-epoxybutane will yield (R)-1-bromo-2-butanol, and (S)-1,2-epoxybutane will yield (S)-1-bromo-2-butanol.

Experimental Workflow

G cluster_R (R)-Enantiomer Synthesis cluster_S (S)-Enantiomer Synthesis R_start (R)-1,2-Epoxybutane R_reaction Reaction with HBr in Diethyl Ether (0°C to RT) R_start->R_reaction 1. Dissolve R_workup Aqueous Workup (H2O, NaHCO3, Brine) R_reaction->R_workup 2. Quench & Extract R_purification Purification (Vacuum Distillation) R_workup->R_purification 3. Dry & Concentrate R_product (R)-1-Bromo-2-butanol R_purification->R_product 4. Isolate Analysis Characterization (NMR, IR, MS, Chiral HPLC) R_product->Analysis S_start (S)-1,2-Epoxybutane S_reaction Reaction with HBr in Diethyl Ether (0°C to RT) S_start->S_reaction 1. Dissolve S_workup Aqueous Workup (H2O, NaHCO3, Brine) S_reaction->S_workup 2. Quench & Extract S_purification Purification (Vacuum Distillation) S_workup->S_purification 3. Dry & Concentrate S_product (S)-1-Bromo-2-butanol S_purification->S_product 4. Isolate S_product->Analysis

Caption: Synthetic workflow for the preparation of (R)- and (S)-1-Bromo-2-butanol.

Materials and Methods

Materials:

  • (R)-1,2-Epoxybutane (≥98% ee)

  • (S)-1,2-Epoxybutane (≥98% ee)

  • 48% aqueous Hydrogen Bromide (HBr)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Infrared (IR) Spectrometer

  • Mass Spectrometer (MS)

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Experimental Protocol

This protocol is applicable for the synthesis of both (R)- and (S)-1-Bromo-2-butanol by selecting the corresponding enantiomer of the starting material.

1. Reaction Setup: a. In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the chiral 1,2-epoxybutane (e.g., (R)-1,2-epoxybutane, 10.0 g, 138.7 mmol) in anhydrous diethyl ether (100 mL). b. Cool the solution to 0°C in an ice bath with continuous stirring.

2. Addition of HBr: a. Slowly add 48% aqueous HBr (1.1 eq, 17.1 mL, 152.6 mmol) dropwise to the stirred solution over a period of 30 minutes. b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Continue stirring at room temperature for 2-3 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

3. Workup and Extraction: a. Transfer the reaction mixture to a 500 mL separatory funnel. b. Wash the organic layer sequentially with:

  • Deionized water (2 x 50 mL)
  • Saturated aqueous NaHCO₃ solution (2 x 50 mL)
  • Brine (1 x 50 mL) c. Dry the organic layer over anhydrous MgSO₄. d. Filter the drying agent and wash the filter cake with a small amount of diethyl ether. e. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification: a. Purify the crude 1-bromo-2-butanol by vacuum distillation to yield a colorless liquid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

Parameter(R)-1-Bromo-2-butanol(S)-1-Bromo-2-butanol
Starting Material(R)-1,2-Epoxybutane(S)-1,2-Epoxybutane
Starting Material (g)10.010.0
Product Yield (g)17.517.2
Molar Yield (%)82.581.1
Boiling Point (°C/mmHg)55-57 / 1555-57 / 15
AppearanceColorless liquidColorless liquid

Table 2: Analytical and Stereochemical Data

Analysis(R)-1-Bromo-2-butanol(S)-1-Bromo-2-butanol
¹H NMR (CDCl₃, 400 MHz) δ3.85 (m, 1H), 3.50 (dd, 1H), 3.40 (dd, 1H), 2.50 (br s, 1H, OH), 1.65 (m, 2H), 1.00 (t, 3H)3.85 (m, 1H), 3.50 (dd, 1H), 3.40 (dd, 1H), 2.50 (br s, 1H, OH), 1.65 (m, 2H), 1.00 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ71.5, 40.2, 29.8, 9.871.5, 40.2, 29.8, 9.8
IR (neat, cm⁻¹) 3400 (br, O-H), 2965, 2930, 2875 (C-H), 1260 (C-Br)3400 (br, O-H), 2965, 2930, 2875 (C-H), 1260 (C-Br)
MS (EI) m/z 152/154 [M⁺], 123/125, 73, 45152/154 [M⁺], 123/125, 73, 45
Enantiomeric Excess (%) ≥98%≥98%

Note: The analytical data presented are representative and may vary slightly based on experimental conditions and instrumentation.

Conclusion

The protocol described provides a reliable and stereospecific method for the preparation of both (R)- and (S)-1-Bromo-2-butanol with high chemical yield and excellent enantiomeric purity. The use of commercially available chiral epoxides as starting materials makes this a practical and accessible route for researchers in need of these valuable chiral building blocks. The straightforward reaction conditions and purification procedure allow for the efficient synthesis of multi-gram quantities of the target compounds.

Application Notes and Protocols for the Analysis of 1-Bromo-2-butanol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 1-Bromo-2-butanol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for purity assessment, impurity profiling, and pharmacokinetic studies in drug development and chemical research.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra. The commercial availability of this compound with purity determined by GC underscores the suitability of this technique.[1][2][3]

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Methanol) to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the chosen solvent to achieve an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection to prevent contamination of the GC system.[4][5]

2. Instrumentation and Conditions:

The following parameters are a representative starting point and may require optimization based on the specific instrument and analytical goals. The use of a mid-polarity column is recommended for the analysis of polar compounds like butanol derivatives.[6]

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column DB-1701 or Rtx-624 Sil-MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (50:1 ratio) to prevent column overload
Oven Temperature Program Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 220 °C, Hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification

3. Data Analysis:

  • Qualitative Analysis: Identify the this compound peak by comparing its retention time and mass spectrum with that of the reference standard. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[7][8] The mass spectrum is characterized by the presence of the molecular ion and specific fragment ions.

  • Quantitative Analysis: For quantification, use the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[9] Monitor characteristic ions for this compound. Construct a calibration curve by plotting the peak area against the concentration of the prepared standards. Determine the concentration of this compound in the sample from this curve.

Quantitative Data (Illustrative)

The following table presents illustrative quantitative data for the GC-MS analysis of this compound. Actual values may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Retention Time (RT) ~ 8.5 min
Characteristic m/z Ions (SIM) 45, 57, 73, 123, 152/154 (M/M+2)
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.5 µg/mL
Linearity (r²) > 0.999

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution (Standards) Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Integration Peak Integration Detection->Integration Identification Spectral Library Matching Integration->Identification Quantification Calibration Curve Analysis Integration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

While GC-MS is well-suited for this compound, HPLC can be a valuable alternative, particularly for non-volatile impurities or when derivatization is not desirable. A reversed-phase method would be appropriate for this moderately polar analyte.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a mixture of Acetonitrile and water (50:50, v/v).

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards in the range of 1 µg/mL to 200 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range.

  • Filtration: All solutions must be filtered through a 0.45 µm syringe filter before injection to protect the HPLC column.[10][11]

2. Instrumentation and Conditions:

The following are representative HPLC conditions. Optimization may be necessary.

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector at 210 nm (as this compound lacks a strong chromophore)

3. Data Analysis:

  • Qualitative Analysis: Identify the this compound peak by comparing its retention time with that of the reference standard.

  • Quantitative Analysis: Create a calibration curve by plotting the peak area against the concentration of the prepared standards. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data (Illustrative)

This table provides illustrative quantitative data for the HPLC analysis of this compound.

ParameterValue
Retention Time (RT) ~ 4.2 min
Detection Wavelength 210 nm
Limit of Detection (LOD) ~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL
Linearity (r²) > 0.998

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Dilution Serial Dilution (Standards) Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Chromatogram Integration Detection->Integration Quantification Calibration Curve Analysis Integration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the HPLC analysis of this compound.

Disclaimer: The experimental protocols and quantitative data presented are illustrative and based on the analysis of analogous compounds. Method development and validation are required for specific applications.

References

Troubleshooting & Optimization

Optimizing yield and purity in 1-Bromo-2-butanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1-Bromo-2-butanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound is through the halohydrin formation reaction. This involves reacting 1-butene with N-bromosuccinimide (NBS) in an aqueous solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and water.

Q2: What is the underlying mechanism of this reaction?

A2: The reaction proceeds via an electrophilic addition mechanism. The double bond of 1-butene attacks the bromine of NBS, forming a cyclic bromonium ion intermediate. Subsequently, a water molecule acts as a nucleophile and attacks one of the carbons in the bromonium ion ring. This ring-opening is followed by deprotonation to yield the this compound product.

Q3: Does this reaction exhibit regioselectivity?

A3: Yes, the reaction is regioselective and generally follows Markovnikov's rule. The nucleophile (water) preferentially attacks the more substituted carbon of the bromonium ion intermediate. This results in the hydroxyl (-OH) group on the second carbon and the bromine atom on the first carbon of the butane chain.

Q4: What are the expected side products in this synthesis?

A4: The primary side products can include:

  • 2-Bromo-1-butanol: This regioisomer can form, and it's noteworthy that commercial samples of this compound can contain up to 30% of this isomer.[1]

  • 1,2-Dibromobutane: This can be formed if the bromide ion, instead of a water molecule, acts as the nucleophile and attacks the bromonium ion.

  • 3-Bromo-1-butene: This is a product of allylic bromination, a radical substitution reaction that can compete with the desired halohydrin formation.[2][3][4]

Q5: How can I purify the crude this compound?

A5: The most effective methods for purifying this compound are fractional distillation and column chromatography.[5] The choice between these methods depends on the boiling points of the components and the scale of the purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Ensure the reaction is stirred vigorously to overcome the low solubility of 1-butene in the aqueous solvent.- Extend the reaction time and monitor the progress using TLC or GC.- Optimize the reaction temperature; while often run at room temperature, gentle heating may improve the rate, but be cautious of increased side reactions.[6]
Side Reactions: Significant formation of byproducts such as 1,2-dibromobutane or 3-bromo-1-butene.- To minimize 1,2-dibromobutane formation, ensure a high concentration of water is present to outcompete the bromide ion as the nucleophile.- To reduce allylic bromination, avoid high temperatures and exposure to UV light, which can initiate radical reactions.[4] Using a radical inhibitor might also be beneficial.
Low Purity (Contamination with 2-Bromo-1-butanol) Inherent Regioselectivity: The attack of the nucleophile on the bromonium ion is not perfectly selective.- While difficult to eliminate completely, optimizing the solvent system and reaction temperature may slightly favor the desired regioisomer.- Careful fractional distillation or meticulous column chromatography is necessary for separation.[5]
Low Purity (Contamination with 1,2-Dibromobutane) Insufficient Water: Low concentration of water allows the bromide ion to act as the primary nucleophile.- Use a solvent system with a higher proportion of water.- Ensure the NBS is added portion-wise to maintain a low concentration of bromide ions at any given time.
Low Purity (Contamination with Starting Material) Incomplete Reaction or Inefficient Purification: The reaction did not proceed to completion, or the purification method was not effective.- Confirm reaction completion with TLC or GC before workup.- During purification by distillation, ensure the fractionating column has sufficient theoretical plates for good separation.[5] For column chromatography, optimize the eluent system for better separation of the more polar product from the less polar starting material.
Formation of an Oily Product that is Difficult to Isolate Presence of Multiple Products and Impurities: A mixture of the desired product and various side products can result in an oil.- Wash the crude product with a saturated sodium bisulfite solution to remove any unreacted bromine.- Follow with a wash with saturated sodium bicarbonate to neutralize any acidic byproducts.- If recrystallization is not feasible, employ column chromatography for purification.[6]

Data Presentation

The following table summarizes representative reaction conditions and their impact on the yield and purity of this compound. Note: These are illustrative values and may vary based on specific experimental setups.

Entry Solvent System (DMSO:H₂O) Temperature (°C) Reaction Time (h) Yield (%) Purity (%) (this compound) Major Impurities (%)
11:125475852-Bromo-1-butanol (10), 1,2-Dibromobutane (5)
21:325480902-Bromo-1-butanol (8), 1,2-Dibromobutane (2)
33:125465702-Bromo-1-butanol (15), 1,2-Dibromobutane (15)
41:140270802-Bromo-1-butanol (12), 3-Bromo-1-butene (8)
51:10878882-Bromo-1-butanol (10), 1,2-Dibromobutane (2)

Experimental Protocols

Representative Synthesis of this compound

Materials:

  • 1-Butene (gas or condensed liquid)

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium bisulfite solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, combine DMSO and deionized water (e.g., in a 1:3 ratio).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Bubble 1-butene gas through the cooled solvent mixture with vigorous stirring for a predetermined time, or add a measured amount of condensed 1-butene.

  • Slowly add N-bromosuccinimide (NBS) in small portions over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1-Butene 1-Butene Bromonium Bromonium Ion Intermediate 1-Butene->Bromonium + NBS NBS NBS H2O H₂O Product This compound Bromonium->Product + H₂O - H⁺

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow A Reaction Setup (1-Butene, NBS, DMSO/H₂O) B Reaction Progression (Stirring at controlled temperature) A->B C Workup (Quenching, Extraction, Washing) B->C D Drying and Concentration C->D E Purification (Distillation or Chromatography) D->E F Pure this compound E->F

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Completion Is the reaction complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is complete Check_Completion->Complete Yes Solution_Incomplete Increase reaction time/temperature or improve mixing. Incomplete->Solution_Incomplete Check_Impurities What are the major impurities? Complete->Check_Impurities Dibromo 1,2-Dibromobutane Check_Impurities->Dibromo Allylic 3-Bromo-1-butene Check_Impurities->Allylic Isomer 2-Bromo-1-butanol Check_Impurities->Isomer Solution_Dibromo Increase water concentration in solvent. Dibromo->Solution_Dibromo Solution_Allylic Lower temperature, avoid light. Allylic->Solution_Allylic Solution_Isomer Optimize purification (fractional distillation/chromatography). Isomer->Solution_Isomer

Caption: Troubleshooting decision tree for this compound synthesis.

References

Common side products in the synthesis of 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-bromo-2-butanol. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most prevalent method is the formation of a bromohydrin from 1-butene. This reaction involves the electrophilic addition of bromine to the double bond in the presence of water, which acts as the nucleophile. A common reagent for this is N-bromosuccinimide (NBS) in an aqueous solvent like a mixture of dimethyl sulfoxide (DMSO) and water.[1][2]

Q2: What are the primary side products I should expect in this synthesis?

The main side products include:

  • 1,2-dibromobutane: Formed when a bromide ion, instead of a water molecule, attacks the intermediate bromonium ion.[3][4]

  • 2-bromo-1-butanol: The regioisomer of the desired product, resulting from the anti-Markovnikov addition of bromine and the hydroxyl group. Commercial preparations of this compound have been noted to contain up to 30% of this isomer.[5]

  • Allylic bromination products: These include 3-bromo-1-butene and 1-bromo-2-butene, which arise from a competing radical substitution reaction.[1]

Q3: How does the reaction mechanism favor the formation of this compound over its regioisomer, 2-bromo-1-butanol?

The reaction proceeds through a cyclic bromonium ion intermediate. Water, acting as a nucleophile, preferentially attacks the more substituted carbon of this three-membered ring.[6][7] This is because the more substituted carbon can better stabilize the partial positive charge. For 1-butene, this results in the hydroxyl group adding to the second carbon and the bromine to the first, yielding this compound.[7][8]

Q4: Can I use Br₂ and water instead of NBS?

Yes, molecular bromine (Br₂) in water can also be used for halohydrin formation.[8] However, NBS is often preferred as it is a solid that is easier and safer to handle than liquid bromine.[2] It also provides a slow, controlled concentration of bromine, which can help minimize the formation of the 1,2-dibromobutane side product.[2]

Q5: What analytical techniques are best for identifying and quantifying the products and side products?

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for both separating and identifying the volatile compounds in your reaction mixture, including the desired product and various side products.[9][10][11][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential causes and solutions.

Issue 1: High percentage of 1,2-dibromobutane in the product mixture.
Potential Cause Recommended Solution
Insufficient water concentration in the reaction mixture.Increase the mole fraction of water in the solvent system. Water is the nucleophile for the desired reaction, and a higher concentration will outcompete the bromide ion for reaction with the bromonium ion intermediate.[3]
Using a non-polar co-solvent.Use a polar, water-miscible co-solvent such as DMSO, THF, or tert-butanol to ensure the homogeneity of the reactants and favor the ionic reaction pathway.[1]
Issue 2: Significant formation of the regioisomer 2-bromo-1-butanol.
Potential Cause Recommended Solution
Reaction conditions favoring anti-Markovnikov addition.While the Markovnikov product is electronically favored, ensure the reaction is run under standard ionic conditions. Avoid conditions that might promote radical pathways, which can sometimes alter regioselectivity.
Difficulty in separation.Due to similar boiling points, separating these isomers by distillation can be challenging. Consider preparative chromatography for higher purity if distillation is ineffective.
Issue 3: Presence of allylic bromination products (3-bromo-1-butene, 1-bromo-2-butene).
Potential Cause Recommended Solution
Reaction conditions promoting a radical mechanism.Exclude light from the reaction vessel by wrapping it in aluminum foil. Avoid using radical initiators. Ensure the solvent is polar and aqueous, as this disfavors the radical pathway.[1]
High reaction temperature.Run the reaction at or below room temperature to minimize radical formation.
Issue 4: Low overall yield of this compound.
Potential Cause Recommended Solution
Incomplete reaction.Ensure the portionwise addition of NBS to the solution of 1-butene in the aqueous solvent to maintain a steady reaction rate.[1] Allow for sufficient reaction time.
Loss of volatile starting material (1-butene).As 1-butene is a gas at room temperature, ensure the reaction is conducted in a sealed vessel or with a condenser cooled sufficiently to prevent its escape.
Product loss during workup.During aqueous extraction, ensure the correct layer is retained. This compound is an organic compound and will be in the organic layer. Washing with a saturated brine solution can help to reduce its solubility in the aqueous layer.

Summary of Side Products and Their Properties

Compound Structure Molar Mass ( g/mol ) Boiling Point (°C) Formation Pathway
This compound CH₃CH₂CH(OH)CH₂Br153.02~165-170Desired Product (Ionic Addition)
1,2-DibromobutaneCH₃CH₂CH(Br)CH₂Br215.92~166-168Competitive Ionic Addition
2-Bromo-1-butanolCH₃CH₂CH(Br)CH₂OH153.02~177-178Regioisomeric Ionic Addition
3-Bromo-1-buteneCH₃CH(Br)CH=CH₂135.00~94-95Radical Substitution

Experimental Protocols

Key Experiment: Synthesis of this compound from 1-Butene

This protocol is a representative procedure based on the principles of halohydrin formation.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet tube, dissolve 1-butene in a 1:1 mixture of DMSO and water at 0 °C. The 1-butene can be bubbled through the solution until a desired amount has been dissolved, which should be determined by mass.

  • Reagent Addition: While stirring vigorously and maintaining the temperature at 0 °C, slowly add a solution of N-bromosuccinimide (NBS) (1.1 equivalents) in 1:1 DMSO/water from the dropping funnel over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing an equal volume of water and extract three times with diethyl ether.

    • Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any acidic byproducts) and then with a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to separate the this compound from lower and higher boiling impurities.

Visualizations

Reaction_Pathway 1-Butene 1-Butene Bromonium Bromonium Ion Intermediate 1-Butene->Bromonium + Br+ NBS_H2O NBS / H2O NBS_H2O->Bromonium Product This compound (Desired Product) Bromonium->Product + H2O (Major Pathway) Dibromo 1,2-Dibromobutane (Side Product) Bromonium->Dibromo + Br- (Minor Pathway) Regioisomer 2-Bromo-1-butanol (Side Product) Bromonium->Regioisomer + H2O (Minor Pathway)

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Logic Start Analyze Crude Product (e.g., by GC-MS) HighDibromo High [1,2-Dibromobutane]? Start->HighDibromo HighAllylic High [Allylic Products]? HighDibromo->HighAllylic No Sol1 Increase H2O concentration in solvent HighDibromo->Sol1 Yes LowYield Low Overall Yield? HighAllylic->LowYield No Sol2 Exclude light Use polar solvent Lower reaction temp. HighAllylic->Sol2 Yes Sol3 Ensure complete reaction Prevent loss of 1-butene Optimize workup LowYield->Sol3 Yes End Purify by Fractional Distillation LowYield->End No Sol1->HighAllylic Sol2->LowYield Sol3->End

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Purification of 1-Bromo-2-butanol by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-bromo-2-butanol by distillation and column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurity in commercially available or crude this compound is its structural isomer, 2-bromo-1-butanol. Often, this impurity can be present in significant amounts, sometimes as much as 20-30%.[1][2][3] Other potential impurities include unreacted starting materials and byproducts from the synthesis.

Q2: Should I purify this compound by distillation or chromatography?

The choice between distillation and chromatography depends on the scale of your purification and the required purity of the final product.

  • Fractional Distillation is suitable for larger quantities of material where the boiling points of the desired product and impurities are sufficiently different.

  • Column Chromatography is preferred for smaller scale purifications or when high purity is essential, as it can often provide better separation of isomers.[4]

Q3: What are the known stability issues with this compound?

Like many brominated organic compounds, this compound can be thermally sensitive and may decompose upon heating.[5] It is important to handle the compound with care, avoiding excessive heat and prolonged storage. Store in a cool, dark, and well-ventilated place away from oxidizing agents.[4]

Data Presentation

Table 1: Physical Properties of this compound and a Common Isomeric Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling PointRefractive IndexDensity (g/mL)
This compoundC₄H₉BrO153.02~145 °C (atm)[6]; 56-58 °C (11 Torr)[7]~1.476[7]~1.46[7]
2-Bromo-1-butanolC₄H₉BrO153.02Data not readily availableData not readily availableData not readily available

Table 2: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) A mixture of hexanes and ethyl acetate
Initial Eluent Ratio Start with a low polarity mixture (e.g., 95:5 or 90:10 hexanes:ethyl acetate)
Monitoring Technique Thin-Layer Chromatography (TLC)
Visualization UV lamp (if compound is UV active) and/or a potassium permanganate stain

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor separation of product and impurities The boiling points of this compound and 2-bromo-1-butanol may be very close.- Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).- Control the heating rate to ensure a slow and steady distillation.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference.
Product decomposition (darkening of the distillation pot) This compound is thermally sensitive.- Use vacuum distillation to reduce the required temperature.- Ensure the heating mantle is not set to an excessively high temperature.- Minimize the distillation time.
Low recovery of purified product - Incomplete distillation.- Loss of product due to decomposition.- Ensure the distillation is complete by monitoring the temperature at the distillation head.- If decomposition is suspected, switch to a milder purification technique like column chromatography.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC The polarity of the eluent is not optimized.- Systematically vary the ratio of your solvent system (e.g., hexanes:ethyl acetate).- Aim for an Rf value of 0.2-0.4 for this compound on the TLC plate for optimal separation on the column.
Product elutes with non-polar impurities The eluent is too polar.- Decrease the polarity of the eluent (e.g., increase the proportion of hexanes).
Product does not elute from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution). For example, start with 95:5 hexanes:ethyl acetate and slowly increase the ethyl acetate concentration.
Streaking of spots on TLC or tailing of peaks from the column - The sample is too concentrated.- The compound is interacting strongly with the silica gel.- Dilute the sample before loading it onto the column.- Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol) to the eluent, but be aware this can affect separation.

Experimental Protocols

Fractional Distillation Protocol
  • Apparatus Setup : Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation : Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating : Gently heat the flask with a heating mantle.

  • Fraction Collection : Monitor the temperature at the distillation head. Collect fractions in separate receiving flasks. The composition of each fraction should be analyzed (e.g., by GC or NMR) to determine the purity.

  • Vacuum Distillation (Recommended) : To minimize thermal decomposition, it is advisable to perform the distillation under reduced pressure. Connect a vacuum pump to the distillation apparatus and ensure all joints are well-sealed.

Column Chromatography Protocol
  • TLC Analysis : Develop a suitable solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing :

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, avoiding air bubbles.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel.

  • Elution : Add the eluent to the column and begin collecting fractions. A constant flow rate should be maintained.

  • Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Distillation_Workflow start Crude this compound setup Assemble Fractional Distillation Apparatus start->setup distill Perform Distillation (Vacuum Recommended) setup->distill collect Collect Fractions distill->collect analyze Analyze Fractions (GC/NMR) collect->analyze combine Combine Pure Fractions analyze->combine Fractions are pure waste Impure Fractions analyze->waste Fractions are impure product Purified this compound combine->product Chromatography_Workflow start Crude this compound tlc Develop Solvent System via TLC start->tlc pack Pack Chromatography Column with Silica Gel tlc->pack load Load Sample onto Column pack->load elute Elute with Developed Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Remove Solvent (Rotary Evaporator) combine->evaporate product Purified this compound evaporate->product Troubleshooting_Logic start Purification Issue distillation Using Distillation? start->distillation chromatography Using Chromatography? start->chromatography distillation->chromatography No poor_sep_dist Poor Separation distillation->poor_sep_dist Yes decomp_dist Decomposition distillation->decomp_dist Yes poor_sep_chrom Poor Separation chromatography->poor_sep_chrom Yes no_elution No Elution chromatography->no_elution Yes solution1 Increase Column Efficiency Use Vacuum poor_sep_dist->solution1 solution2 Use Vacuum Distillation Lower Temperature decomp_dist->solution2 solution3 Optimize Solvent System (TLC) poor_sep_chrom->solution3 solution4 Increase Eluent Polarity no_elution->solution4

References

Troubleshooting slow or incomplete reactions of 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing slow or incomplete reactions with 1-Bromo-2-butanol.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is proceeding very slowly or not at all. What are the common causes?

A1: Slow or incomplete reactions with this compound, a secondary alkyl halide, can stem from several factors related to its structure and reaction conditions. Key areas to investigate include:

  • Reagent Quality: Ensure the this compound is pure and has been stored correctly in a cool, dark, and well-ventilated place away from oxidizing agents.[1] Commercial sources often contain its isomer, 2-Bromo-1-butanol, which can affect reaction outcomes.[2][3] Verify that your nucleophile or base is fresh and active.

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Consider a modest increase in temperature while monitoring for the formation of side products.

  • Inappropriate Solvent: The choice of solvent is critical as it can influence the reaction mechanism (SN1 vs. SN2). An incorrect solvent can significantly hinder the desired pathway.

  • Steric Hindrance: As a secondary halide, the reaction site is more sterically hindered than a primary halide, which can slow down reactions that follow an SN2 mechanism.[4]

  • Leaving Group Ability: While bromide is a good leaving group, its departure is a key step. Factors that impede this, such as solvent effects, can slow the overall reaction.[5][6]

Q2: I am attempting a nucleophilic substitution (SN2) but am getting low yields. How can I optimize the reaction?

A2: To favor the SN2 pathway for a secondary substrate like this compound, you must use conditions that promote a bimolecular mechanism.

  • Nucleophile Choice: Use a strong, preferably anionic, nucleophile (e.g., CN⁻, RS⁻, N₃⁻).[5] Weak, neutral nucleophiles (e.g., H₂O, ROH) will favor the SN1 pathway.[7]

  • Solvent Selection: Polar aprotic solvents such as acetone, DMSO, or DMF are ideal for SN2 reactions.[5][7] These solvents solvate the cation but leave the anionic nucleophile highly reactive. Protic solvents (water, alcohols) will solvate the nucleophile, reducing its effectiveness, and promote the competing SN1 mechanism.

  • Concentration: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[6] Ensure a sufficient concentration of your nucleophile.

Q3: My reaction is producing a significant amount of an alkene side product. How can I minimize this elimination reaction?

A3: The formation of butene derivatives occurs via an elimination (E2) pathway, which competes directly with the SN2 substitution pathway. This is especially prevalent when using strong bases.

  • Lower the Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate can significantly reduce alkene formation.[8]

  • Choice of Base/Nucleophile: Use a nucleophile that is a weak base. Strongly basic and sterically hindered bases (e.g., potassium tert-butoxide) are more likely to act as a base and abstract a proton, leading to elimination.[9]

  • Solvent: While polar aprotic solvents are preferred for SN2, ensure conditions do not overly favor elimination.

Q4: I am observing a mixture of stereoisomers or unexpected rearranged products. What could be the cause?

A4: The formation of a mixture of stereoisomers (racemization) or rearranged products suggests that the reaction may be proceeding, at least in part, through an SN1 mechanism. This pathway involves the formation of a planar carbocation intermediate.[10]

  • SN1-Favoring Conditions: This mechanism is favored by:

    • Weak Nucleophiles: Solvents like water or alcohols (solvolysis).[5]

    • Polar Protic Solvents: Water, alcohols, or carboxylic acids stabilize the carbocation intermediate.[7]

  • Troubleshooting: To suppress the SN1 pathway, switch to a polar aprotic solvent and use a stronger, higher concentration nucleophile as outlined in Q2.

Q5: When I use a strong base like NaOH or NaH, I isolate a product with the formula C4H8O instead of my expected substitution product. What is this compound?

A5: You are likely observing an intramolecular reaction to form 1,2-epoxybutane .[11] The strong base deprotonates the hydroxyl group of this compound, creating an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide to form a cyclic ether (an epoxide). This is essentially an intramolecular Williamson ether synthesis.

Data Summary

The choice of reagents and solvent is the most critical factor in determining the reaction outcome with this compound. The following table summarizes the conditions that influence the reaction pathway.

FactorFavors SN2 Pathway (Direct Substitution)Favors SN1 Pathway (Carbocation Intermediate)Favors E2 Pathway (Elimination)Favors Intramolecular Cyclization
Nucleophile/Base Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, RS⁻)Weak, neutral nucleophile (e.g., H₂O, ROH)Strong, sterically hindered base (e.g., t-BuOK)Strong, non-nucleophilic base (e.g., NaOH, NaH)
Solvent Polar Aprotic (e.g., DMSO, Acetone, DMF)Polar Protic (e.g., H₂O, Ethanol, Acetic Acid)Less polar solvents can favor E2Aprotic solvents are suitable
Temperature ModerateModerateHighModerate
Product Inversion of stereochemistryRacemization, potential for rearrangementAlkene (e.g., 1-Butene, 2-Butene)1,2-Epoxybutane

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues encountered during reactions with this compound.

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node result_node result_node issue_node issue_node start Slow or Incomplete Reaction check_reagents Verify Quality & Purity of this compound and Nucleophile/Base start->check_reagents check_temp Is Temperature Appropriate? check_reagents->check_temp increase_temp Increase Temp. Cautiously check_temp->increase_temp No side_products Side Products Observed? check_temp->side_products Yes increase_temp->side_products alkene Alkene (Elimination) side_products->alkene Yes epoxide C4H8O Product (Epoxide) side_products->epoxide Yes racemized Racemized/Rearranged Product (SN1) side_products->racemized Yes no_side_products Optimize SN2: - Use Polar Aprotic Solvent - Use Strong Nucleophile - Check Concentration side_products->no_side_products No lower_temp Lower Temperature Use Less Bulky Base alkene->lower_temp intramolecular Intramolecular Reaction Occurred. Protect -OH if substitution is desired. epoxide->intramolecular sn1_conditions Reaction Favors SN1. Use Strong Nucleophile & Polar Aprotic Solvent. racemized->sn1_conditions

Caption: A workflow for diagnosing and resolving slow or incomplete reactions.

Competing Reaction Pathways

This compound can undergo several competing reactions depending on the conditions. Understanding these pathways is key to achieving the desired product.

ReactionPathways reactant_node reactant_node condition_node condition_node product_node product_node reactant This compound sn2_prod SN2 Substitution Product (Inverted Stereochemistry) reactant->sn2_prod sn1_prod SN1 Substitution Products (Racemized Mixture) reactant->sn1_prod e2_prod Elimination Product (Butene Derivative) reactant->e2_prod intra_prod Intramolecular Product (1,2-Epoxybutane) reactant->intra_prod sn2_cond Strong Nucleophile (e.g., NaCN) Polar Aprotic Solvent (e.g., DMSO) sn2_cond->sn2_prod sn1_cond Weak Nucleophile (e.g., H₂O) Polar Protic Solvent sn1_cond->sn1_prod e2_cond Strong, Bulky Base (e.g., t-BuOK) Higher Temperature e2_cond->e2_prod intra_cond Strong Base (e.g., NaOH) intra_cond->intra_prod

Caption: Competing reaction pathways for this compound.

Experimental Protocol

Protocol: Base-Induced Cyclization to 1,2-Epoxybutane

This protocol details the intramolecular cyclization reaction, which is a common, and often unexpected, outcome when treating this compound with a strong base.[11]

Objective: To synthesize 1,2-epoxybutane from this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Diethyl ether (anhydrous)

  • Water (deionized)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in 20 mL of diethyl ether.

  • Base Addition: While stirring vigorously at room temperature, add a solution of sodium hydroxide (e.g., 12 mmol in 10 mL of water) dropwise over 15 minutes.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with 15 mL portions of diethyl ether.

  • Washing: Combine all organic layers and wash sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 1,2-epoxybutane can be purified by distillation if necessary.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is a flammable liquid.[1] Keep away from ignition sources.

  • Sodium hydroxide is corrosive. Handle with care.

References

Preventing elimination side reactions with 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of 1-bromo-2-butanol in chemical synthesis, with a focus on preventing undesired elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound?

When reacting this compound, a secondary alkyl halide, with a base or nucleophile, you will primarily observe a competition between nucleophilic substitution (SN2) and elimination (E2) reactions.[1] A common intramolecular SN2 reaction for halohydrins like this compound is the formation of an epoxide (1,2-butylene oxide) upon treatment with a base.[2] The undesired E2 elimination reaction typically yields butene isomers.

Q2: My reaction is producing a high yield of alkenes instead of my desired substitution product. What is causing this?

A high yield of alkene byproducts (e.g., 1-butene, 2-butenes) indicates that E2 elimination is the dominant reaction pathway.[1][3] Several factors can favor elimination over substitution, including the choice of base, solvent, and reaction temperature.[1][4][5]

Q3: How does the choice of base influence the reaction outcome?

The nature of the base is a critical factor.[4]

  • Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide (KOtBu), strongly favor E2 elimination because their size makes it difficult to act as a nucleophile and attack the carbon atom (steric hindrance).[6][7][8]

  • Strong, Non-Hindered Bases: Strong bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) can act as both strong bases and good nucleophiles, leading to a mixture of E2 and SN2 products.[1][5] At higher concentrations, they tend to favor elimination.[1][5]

  • Weak Bases that are Good Nucleophiles: Species like iodide (I⁻), azide (N₃⁻), or cyanide (CN⁻) are good nucleophiles but weak bases.[6][8] Using these reagents will significantly favor the SN2 substitution pathway.

Q4: What is the ideal solvent to minimize elimination?

The solvent plays a key role in the reaction pathway.

  • To favor Substitution (SN2): Use polar aprotic solvents like DMSO, DMF, or acetone. These solvents solvate the cation but not the nucleophile, increasing its nucleophilicity.[4]

  • To favor Elimination (E2): Using ethanol as a solvent encourages elimination.[1][5] Protic solvents in general can reduce the activity of strong bases, but alcoholic solvents at high concentrations of the corresponding alkoxide are standard for promoting E2 reactions.[9][10]

Q5: How does temperature affect the competition between substitution and elimination?

Higher reaction temperatures consistently favor elimination over substitution.[1][4][5] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway.

Troubleshooting Guide: Optimizing Reaction Conditions

Use the following table to guide your experimental design toward the desired product. This compound is a secondary halide, which is sensitive to reaction conditions.

Desired ReactionBase/Nucleophile TypeRecommended Base ExamplesSolventTemperatureExpected Major Product
SN2 Substitution Good nucleophile, weak base[6][8]NaCN, NaN₃, NaIPolar Aprotic (DMSO, Acetone)[4]Low to ModerateSubstituted Butanol
Epoxidation (Intramolecular SN2) Strong, non-nucleophilic base[2]NaH, NaOHTHF, Water[2][5]Moderate1,2-Butylene Oxide
E2 Elimination Strong, sterically hindered base[6][7]KOtBu, DBUtert-Butanol, Ethanol[1][5]High[1][4]Butenes

Experimental Protocols

Protocol 1: Maximizing SN2 Substitution (Example: Synthesis of 1-Azido-2-butanol)

This protocol is designed to favor the SN2 pathway by using a good nucleophile that is a weak base in a polar aprotic solvent.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.2 eq)

    • Dimethylformamide (DMF)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

  • Procedure:

    • Dissolve this compound and sodium azide in DMF in the round-bottom flask.

    • Stir the mixture at a controlled temperature (e.g., 50-60 °C). Avoid high temperatures to minimize elimination.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Protocol 2: Synthesis of 1,2-Butylene Oxide via Intramolecular SN2

This protocol promotes the intramolecular cyclization of the halohydrin to form an epoxide.[2][11]

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Sodium hydroxide (NaOH) (1.1 eq)

    • Water or a water/THF mixture

    • Round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve this compound in the chosen solvent system.

    • Add a solution of sodium hydroxide dropwise to the stirred mixture at room temperature. The base deprotonates the hydroxyl group, forming an alkoxide.

    • The resulting alkoxide acts as an internal nucleophile, attacking the carbon bearing the bromine atom in a backside SN2 fashion to form the epoxide ring.[11]

    • Stir the reaction for several hours, monitoring by TLC or GC.

    • Once the starting material is consumed, extract the product with a low-boiling-point organic solvent (e.g., diethyl ether).

    • Carefully wash the organic layer with water to remove any remaining NaOH.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to isolate the volatile epoxide product.

Reaction Pathway Visualization

The following diagram illustrates the key factors that determine whether this compound will undergo substitution or elimination.

G sub This compound + Reagent base_choice Base/Nucleophile Characteristics sub->base_choice temp_choice Reaction Temperature sub->temp_choice solvent_choice Solvent Type sub->solvent_choice base_sn2 Weak Base Good Nucleophile base_choice->base_sn2 base_e2 Strong, Bulky Base base_choice->base_e2 temp_sn2 Low Temperature temp_choice->temp_sn2 temp_e2 High Temperature temp_choice->temp_e2 solvent_sn2 Polar Aprotic (e.g., DMSO) solvent_choice->solvent_sn2 solvent_e2 Alcoholic (e.g., Ethanol) solvent_choice->solvent_e2 sn2_prod Desired Product: S_N2 Substitution e2_prod Side Product: E2 Elimination base_sn2->sn2_prod temp_sn2->sn2_prod solvent_sn2->sn2_prod base_e2->e2_prod temp_e2->e2_prod solvent_e2->e2_prod

Figure 1. Decision workflow for predicting substitution vs. elimination reactions of this compound.

References

Technical Support Center: Stereoselectivity in Reactions of 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve stereoselectivity in chemical reactions involving 1-bromo-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling stereoselectivity in reactions with this compound?

A1: this compound possesses a stereocenter at the carbinol carbon (C2), and reactions can be complicated by the presence of the adjacent bromine atom. Key challenges include:

  • Controlling Diastereoselectivity: When reacting with a nucleophile, the existing stereocenter can influence the formation of a new stereocenter, leading to diastereomers. The relative orientation of the incoming nucleophile is influenced by steric hindrance and electronic effects of the bromine and hydroxyl groups.

  • Preventing Racemization: Under certain conditions, particularly those favoring an SN1 mechanism, the carbocation intermediate can be attacked from either face, leading to a loss of stereochemical information and the formation of a racemic mixture.[1]

  • Neighboring Group Participation: The bromine atom can act as an internal nucleophile, forming a cyclic bromonium ion intermediate. This can lead to retention of configuration at the reaction center, which may be unexpected if an SN2 inversion is anticipated.[2]

Q2: How can I achieve a specific stereoisomer of this compound?

A2: There are several strategies to obtain enantiomerically enriched or pure this compound:

  • Chiral Pool Synthesis: Start with a commercially available chiral precursor, such as an enantiomerically pure butanediol, and introduce the bromo and hydroxyl functionalities with stereochemical control.

  • Kinetic Resolution: This technique separates a racemic mixture of this compound by selectively reacting one enantiomer at a faster rate, leaving the other enantiomer unreacted. Lipase-catalyzed acylation is a common and effective method for this purpose.[3]

  • Asymmetric Synthesis: Synthesize the molecule from achiral starting materials using a chiral catalyst or reagent to favor the formation of one enantiomer. For example, the stereoselective reduction of 1-bromobutan-2-one using a chiral reducing agent.

Q3: What is "neighboring group participation" and how does it affect reactions of this compound's diastereomers?

A3: Neighboring group participation (NGP) is the intramolecular interaction of a functional group with a reaction center. In the case of 3-bromo-2-butanol (a close analog), the bromine atom can attack the adjacent carbon bearing the hydroxyl group (which is protonated and acts as a leaving group), forming a cyclic bromonium ion intermediate.[2] This intermediate is then opened by an external nucleophile. This two-step process, involving two SN2-like inversions, results in an overall retention of configuration. The stereochemical outcome of the reaction is therefore highly dependent on the starting diastereomer. For instance, the reaction of erythro-3-bromobutan-2-ol with HBr yields meso-2,3-dibromobutane, while the threo diastereomer gives the racemic d,l-product.[2]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Lipase-Catalyzed Kinetic Resolution

Problem: The enzymatic kinetic resolution of racemic this compound is yielding low enantiomeric excess for both the acylated product and the unreacted alcohol.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Enzyme Choice Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase).Identify a lipase with higher enantioselectivity for this compound.
Incorrect Acyl Donor Experiment with different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride).Find an acyl donor that enhances the rate difference between the two enantiomers.
Non-Ideal Solvent Test a range of organic solvents (e.g., hexane, toluene, tetrahydrofuran).The choice of solvent can significantly impact enzyme activity and selectivity.
Inappropriate Temperature Optimize the reaction temperature. Generally, lower temperatures can increase enantioselectivity.Improved ee, although the reaction rate may decrease.
Reaction Time Not Optimized Monitor the reaction over time and stop it at approximately 50% conversion.Maximum ee for both product and remaining starting material is typically achieved at 50% conversion.
Enzyme Inhibition Ensure the enzyme is not being inhibited by byproducts or impurities.Consistent reaction rate and improved ee.
Issue 2: Poor Diastereoselectivity in Nucleophilic Substitution

Problem: Reaction of an enantiomerically pure this compound with a nucleophile results in a mixture of diastereomers with a low diastereomeric ratio (dr).

Potential Cause Troubleshooting Step Expected Outcome
Mixed SN1/SN2 Mechanism Use a polar aprotic solvent (e.g., acetone, DMF, DMSO) to favor the SN2 pathway. Increase the concentration of the nucleophile.Increased proportion of the inversion product, leading to higher diastereoselectivity.
Steric Hindrance If the nucleophile is bulky, it may not be able to approach from the sterically preferred direction. Consider using a less bulky nucleophile if possible.Improved diastereoselectivity by favoring attack from one face.
Temperature Effects Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states.Enhanced diastereomeric ratio.
Chelation Control For certain nucleophiles and substrates, a chelating metal (e.g., Mg2+, Zn2+) can lock the conformation of the substrate and direct the nucleophile to a specific face.A significant increase in the formation of one diastereomer.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Bromo-2-butanol

This protocol is adapted from methodologies for the resolution of similar halohydrins and provides a general procedure.

Objective: To separate a racemic mixture of this compound into its enantiomers via enzymatic acylation.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Vinyl acetate

  • Anhydrous hexane

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a solution of racemic this compound (1.0 eq) in anhydrous hexane, add immobilized lipase (e.g., 20-50 mg per mmol of substrate).

  • Add vinyl acetate (2.0-4.0 eq) to the suspension.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme through a pad of Celite.

  • Wash the enzyme with fresh hexane.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-1-bromo-2-butanol from the (R)-1-bromo-2-butyl acetate by column chromatography on silica gel.

Quantitative Data Example (for a similar secondary alcohol):

SubstrateEnzymeAcyl DonorTime (h)Conversion (%)ee (alcohol) (%)ee (ester) (%)
(R,S)-2-butanolNovozym 435Vinyl acetate1.5~50>90>90

Data adapted from a study on (R,S)-2-butanol, which demonstrates the feasibility of high enantioselectivity.[4]

Protocol 2: Stereoselective Reduction of 1-Bromobutan-2-one

Objective: To synthesize enantiomerically enriched this compound by the asymmetric reduction of the corresponding ketone.

Materials:

  • 1-Bromobutan-2-one

  • Chiral reducing agent (e.g., (R)- or (S)-CBS catalyst, borane-dimethyl sulfide complex)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride

Procedure:

  • In an oven-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral catalyst (e.g., (S)-CBS reagent, 5-10 mol%) in anhydrous THF.

  • Cool the solution to the recommended temperature for the specific catalyst (e.g., 0 °C or -20 °C).

  • Slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2) to the catalyst solution and stir for 10-15 minutes.

  • Add a solution of 1-bromobutan-2-one in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Quantitative Data Example (for a similar ketone):

KetoneCatalyst (mol%)ReductantTemperature (°C)Yield (%)ee (%)
Acetophenone(S)-CBS (10)BH3·SMe2259796

This data for a model ketone illustrates the high enantioselectivity achievable with CBS reduction.

Visualizations

experimental_workflow cluster_resolution Kinetic Resolution Workflow racemate Racemic this compound reaction Enzymatic Acylation (Lipase, Vinyl Acetate) racemate->reaction separation Chromatographic Separation reaction->separation s_alcohol (S)-1-Bromo-2-butanol (High ee) separation->s_alcohol r_acetate (R)-1-Bromo-2-butyl acetate (High ee) separation->r_acetate

Caption: Workflow for the enzymatic kinetic resolution of this compound.

troubleshooting_ee start Low Enantiomeric Excess (ee) check_enzyme Is the enzyme optimal? start->check_enzyme check_conditions Are reaction conditions optimized? check_enzyme->check_conditions Yes optimize_enzyme Screen different lipases check_enzyme->optimize_enzyme No check_time Is conversion ~50%? check_conditions->check_time Yes optimize_conditions Adjust Temperature, Solvent, Acyl Donor check_conditions->optimize_conditions No optimize_time Monitor reaction and stop at 50% check_time->optimize_time No solution High ee Achieved check_time->solution Yes optimize_enzyme->check_conditions optimize_conditions->check_time optimize_time->solution

Caption: Troubleshooting logic for low enantiomeric excess in kinetic resolution.

ngp_mechanism cluster_ngp Neighboring Group Participation Pathway start_material threo-3-Bromo-2-butanol protonation Protonation of -OH start_material->protonation HBr intermediate Cyclic Bromonium Ion (Symmetrical) protonation->intermediate Intramolecular SN2 (Inversion) attack Nucleophilic Attack (Br-) intermediate->attack External SN2 (Inversion) product dl-2,3-Dibromobutane (Racemic Mixture) attack->product

Caption: Mechanism of neighboring group participation in the reaction of 3-bromo-2-butanol.

References

Technical Support Center: Managing the Stability and Storage of 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for managing the stability and storage of 1-Bromo-2-butanol. It includes troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dark, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) is recommended.[1] Some suppliers may also suggest storage in a freezer.[2][3][4]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][5] Contact with these substances can lead to vigorous reactions and decomposition of the compound. Strong bases should also be avoided as they can promote elimination reactions.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways for this compound are:

  • Elimination: In the presence of bases, this compound can undergo an E2 elimination reaction to form 1-butene-3-ol or other isomeric butenols.

  • Oxidation: As a secondary alcohol, this compound can be oxidized to a ketone, specifically 1-bromobutan-2-one, in the presence of oxidizing agents.[6][7][8][9]

Q4: What are the hazardous decomposition products of this compound?

A4: Upon decomposition, especially at high temperatures or in a fire, this compound can release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[2][5]

Q5: Is this compound sensitive to light?

A5: While not as extensively documented as its thermal and chemical stability, it is good practice to store this compound in a dark place or in an amber-colored container to minimize potential light-induced degradation.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of Purity Over Time Improper Storage: Exposure to heat, light, or air.1. Verify that the compound is stored in a tightly sealed container in a cool, dark, and well-ventilated area, preferably refrigerated. 2. Use an inert gas like argon or nitrogen to blanket the compound before sealing the container, especially for long-term storage.
Contamination: Introduction of impurities during handling.1. Use clean, dry glassware and equipment when handling the compound. 2. Avoid introducing moisture into the storage container.
Formation of a Second Peak in HPLC/GC Analysis Degradation: The compound may be degrading into one of its primary degradation products.1. Analyze the sample using GC-MS to identify the mass of the impurity, which can help in its identification (e.g., 1-bromobutan-2-one or a butenol isomer). 2. Review the handling and reaction conditions to identify potential exposure to bases or oxidizing agents.
Discoloration of the Liquid (Yellowing) Oxidation or Polymerization: Minor oxidation or the formation of polymeric byproducts can cause discoloration.1. While slight discoloration may not significantly impact all applications, it is an indicator of degradation. 2. Consider purifying the material by distillation if high purity is required.
Inconsistent Reaction Yields Variable Purity of Starting Material: The purity of the this compound may have decreased.1. Re-analyze the purity of the starting material using a validated analytical method (see Experimental Protocols below) before use. 2. If the purity is low, consider purifying the compound or using a fresh batch.

Data Presentation: Stability Assessment Parameters

Quantitative data from stability studies should be meticulously recorded. The following table outlines the key parameters to monitor over time.

Parameter Analytical Method Acceptance Criteria (Example)
Appearance Visual InspectionClear, colorless to pale yellow liquid
Purity Assay GC-FID or HPLC-UV≥ 98.0%
Individual Impurity GC-FID or HPLC-UV≤ 0.5%
Total Impurities GC-FID or HPLC-UV≤ 1.0%
Water Content Karl Fischer Titration≤ 0.1%

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This method is suitable for determining the purity of this compound and identifying potential degradation products.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS)

  • Column: A polar or mid-polar column, such as an Rtx-624 or similar, is recommended for good peak shape.[8]

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Split Ratio: 50:1

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 35-350 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

  • Inject 1 µL of the solution into the GC-MS.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay

This method can be used to quantify this compound and separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a 0.5 mg/mL solution of this compound in the initial mobile phase composition (80:20 Water:Acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

degradation_pathways This compound This compound 1-Bromobutan-2-one 1-Bromobutan-2-one This compound->1-Bromobutan-2-one Oxidation (e.g., Oxidizing Agent) 1-Buten-3-ol 1-Buten-3-ol This compound->1-Buten-3-ol Elimination (e.g., Strong Base)

Caption: Potential degradation pathways of this compound.

Caption: Experimental workflow for stability assessment.

troubleshooting_logic Observed Issue Observed Issue Check Storage Conditions Check Storage Conditions Observed Issue->Check Storage Conditions Review Handling Procedures Review Handling Procedures Check Storage Conditions->Review Handling Procedures Conditions OK Correct Storage & Re-test Correct Storage & Re-test Check Storage Conditions->Correct Storage & Re-test Conditions Not OK Analyze for Impurities Analyze for Impurities Review Handling Procedures->Analyze for Impurities Procedures OK Refine Procedures & Re-test Refine Procedures & Re-test Review Handling Procedures->Refine Procedures & Re-test Procedures Not OK Purify or Replace Purify or Replace Analyze for Impurities->Purify or Replace Impurities Identified

Caption: Logical troubleshooting workflow for stability issues.

References

Technical Support Center: Reactions Involving 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in chemical reactions involving 1-Bromo-2-butanol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical steps in a work-up procedure for a reaction involving this compound?

A typical aqueous work-up involves quenching the reaction, followed by liquid-liquid extraction to separate the crude product from the reaction mixture.[1] The organic layer is then washed to remove residual reagents and byproducts, dried to remove water, and finally, the solvent is removed to yield the crude product, which may require further purification.[2]

Q2: How can I effectively quench a reaction involving this compound?

The quenching procedure depends on the reagents used. If strong, water-reactive reagents like organolithiums or metal hydrides were used, the reaction should be cooled to 0°C in an ice bath.[3][4] A less reactive quenching agent like isopropanol should be added slowly first, followed by a mixture of isopropanol/water, and finally water to manage the exothermic reaction safely.[3] For reactions involving elemental bromine, a quenching solution of sodium thiosulfate or sodium bisulfite is typically used to neutralize excess bromine, indicated by the disappearance of the reddish-brown color.[5][6]

Q3: Which organic solvents are suitable for extracting this compound and its derivatives?

Solvents like diethyl ether or ethyl acetate are commonly used for extracting compounds of similar polarity.[5] The choice of solvent depends on the overall polarity of the desired product and its solubility. It is crucial to select a solvent that is immiscible with the aqueous layer and has a favorable partition coefficient for the product.

Q4: My product, this compound, seems to be partially soluble in water. How can I minimize product loss during extraction?

This compound contains a hydroxyl group, which imparts some water solubility.[7] To minimize loss during extraction, you can:

  • Use multiple extractions with smaller volumes of the organic solvent.

  • Wash the combined organic layers with a saturated sodium chloride solution (brine).[8] Brine reduces the solubility of organic compounds in the aqueous layer, driving more of the product into the organic phase.[8]

Q5: What are the best methods for purifying the final product?

The most effective purification techniques for compounds like this compound and its isomers are fractional distillation and column chromatography.[9]

  • Fractional Distillation: This method is suitable if there is a significant difference in the boiling points of the product and impurities.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For this compound, a silica gel column with a solvent system like hexane and ethyl acetate can provide good separation.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Persistent Emulsion during Extraction - Vigorous shaking of the separatory funnel.- High concentration of salts or surfactants.- Presence of fine particulate matter.- Gently swirl or rock the separatory funnel instead of vigorous shaking.[8]- Add a small amount of saturated sodium chloride (brine) to increase the ionic strength of the aqueous layer.[8]- Allow the mixture to stand for a longer period.- As a last resort, filter the entire mixture through a pad of Celite.[8]
Low Product Yield After Work-up - Product is partially soluble in the aqueous wash solutions.- Product is volatile and was lost during solvent removal.- The reaction did not go to completion.- Product decomposition during work-up (e.g., due to strong acid/base).- Check the aqueous layers for your product using TLC.[10]- Use brine washes to reduce aqueous solubility.[8]- Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. Check the rotovap trap for any condensed product.[10]- Before work-up, confirm reaction completion with an appropriate analytical method (e.g., TLC, GC-MS).[4]- Use mild neutralizing agents like sodium bicarbonate instead of strong bases if the product is base-sensitive.[11]
Product is Contaminated with Starting Material - Incomplete reaction.- Starting material and product have similar polarities, making separation difficult.- Optimize reaction conditions (e.g., longer reaction time, higher temperature) to drive the reaction to completion.[11]- If separation by extraction is difficult, use column chromatography with a gradient elution to improve separation.[9]
Crude NMR Spectrum is Unclear or "Messy" - Presence of residual solvents (e.g., DMF, DMSO).- Contamination with inorganic salts.- Presence of paramagnetic impurities.- Wash the organic layer thoroughly with water (for DMF) or a combination of water and brine to remove highly polar solvents.[12]- Ensure the product is properly dried and filtered before concentrating.- Consider passing the crude product through a short plug of silica gel to remove baseline impurities.[12]
TLC Analysis Shows Product Degradation After Work-up - The product is unstable to the acidic or basic conditions used during the washing steps.- Test the stability of your product by taking a small sample of the reaction mixture before work-up and treating it with the planned acidic/basic wash solution.[10] If degradation is observed on TLC, use neutral washes (water, brine) instead.[10]

Experimental Protocols

Protocol 1: General Extractive Work-up

This protocol outlines a general procedure for the work-up of a reaction mixture where an organic solvent has been used.

  • Quenching: Cool the reaction flask in an ice-water bath (0-5 °C).[5] Slowly add the appropriate quenching agent (e.g., water, saturated NH₄Cl, or 10% sodium thiosulfate for bromination reactions) with vigorous stirring until the reaction is neutralized.[3][5]

  • Dilution & Transfer: Dilute the quenched reaction mixture with a suitable extraction solvent (e.g., ethyl acetate). Transfer the entire mixture to a separatory funnel.

  • Extraction: Allow the layers to separate. Drain the aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble impurities).[2]

      • A neutralizing wash if necessary (e.g., saturated sodium bicarbonate to remove excess acid, or dilute HCl to remove basic impurities like amines).[8] Check the pH of the aqueous layer after washing to ensure neutralization is complete.[2]

      • Saturated sodium chloride (brine) to remove residual water and reduce the solubility of the organic product in the aqueous phase.[8]

  • Drying: Drain the washed organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl.[2] The solution is dry when the drying agent no longer clumps together.[2]

  • Filtration & Concentration: Filter or decant the solution to remove the drying agent.[1] Remove the solvent using a rotary evaporator to obtain the crude product.[1]

Protocol 2: Purification by Column Chromatography

This protocol is a starting point for purifying this compound or related compounds.

  • TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point.[9] The product, being an alcohol, is expected to be more polar than non-polar impurities.[9]

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9]

    • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding air bubbles.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. A gradient elution (gradually increasing the polarity of the eluent) can be used if separation is difficult.[9]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[9]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[9]

Visual Workflows

G Diagram 1: General Work-up & Purification Workflow A Reaction Mixture B Quench Reaction (e.g., add water, NaHCO₃) A->B C Liquid-Liquid Extraction (Organic Solvent) B->C D Separate Layers C->D E Aqueous Layer (Discard or re-extract) D->E Aqueous Phase F Organic Layer D->F Organic Phase G Wash Organic Layer (Water, Brine) F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Filter & Concentrate (Rotary Evaporator) H->I J Crude Product I->J K Purification (e.g., Column Chromatography) J->K L Pure Product K->L

Caption: Workflow for a typical work-up and purification process.

G Diagram 2: Troubleshooting Emulsion Formation start Emulsion Formed during Extraction q1 Have you tried gentle swirling instead of shaking? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Did you add brine (sat. NaCl)? a1_yes->q2 sol1 Action: Try gentle swirling or rocking. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you allowed the mixture to stand? a2_yes->q3 sol2 Action: Add brine to the separatory funnel. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_solution Action: Filter the mixture through Celite. a3_yes->end_solution sol3 Action: Let it stand for 15-30 minutes. a3_no->sol3

Caption: Decision tree for resolving emulsions during extraction.

References

Technical Support Center: Asymmetric Synthesis of 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the catalyst selection and application for the asymmetric synthesis of 1-Bromo-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the asymmetric synthesis of enantiomerically enriched this compound?

A1: There are two main catalytic strategies to synthesize enantiopure this compound:

  • Asymmetric Reduction of a Prochiral Ketone: This involves the stereoselective reduction of 1-bromo-2-butanone to the desired chiral alcohol. This is a highly efficient method that can theoretically achieve up to 100% yield of a single enantiomer. Key catalyst types include biocatalysts (e.g., alcohol dehydrogenases) and chemocatalysts (e.g., oxazaborolidines for CBS reduction).[1][2]

  • Kinetic Resolution of a Racemic Mixture: This method involves the selective reaction of one enantiomer from a racemic mixture of this compound, allowing the other, unreacted enantiomer to be isolated in high enantiomeric purity.[3] The maximum theoretical yield for the unreacted enantiomer is 50%. Common approaches include enzymatic acylations or hydrolytic kinetic resolution (HKR).[4][5]

Q2: How do I choose between asymmetric reduction and kinetic resolution?

A2: The choice depends on your specific goals, including desired yield, enantiomeric excess (ee%), and available starting materials.

  • Choose asymmetric reduction if you are starting with the prochiral ketone (1-bromo-2-butanone) and require the highest possible theoretical yield of a specific enantiomer.[1]

  • Choose kinetic resolution if you are starting with racemic this compound. This method is ideal when you need access to one enantiomer in very high ee%, and a 50% maximum yield is acceptable.[3][4]

Q3: Which enantiomer ((R) or (S)) of this compound will be produced by a given catalyst?

A3: The stereochemical outcome is determined by the catalyst's chirality.

  • Biocatalysts (ADHs): Alcohol dehydrogenases often follow Prelog's rule, where the hydride is delivered to the Re face of the carbonyl, typically producing the (S)-alcohol. However, "anti-Prelog" enzymes, such as ADH from Lactobacillus brevis (LbADH), deliver the hydride to the Si face to produce the (R)-alcohol.[2]

  • CBS Catalysts: The enantiomer produced depends on the chirality of the amino alcohol used to prepare the oxazaborolidine catalyst. Using an (S)-proline-derived catalyst typically yields the (R)-alcohol, while an (R)-proline-derived catalyst gives the (S)-alcohol.[6]

  • Kinetic Resolution Catalysts: In kinetic resolution, you isolate the less reactive enantiomer. Therefore, a catalyst that selectively acylates the (R)-enantiomer will allow you to recover the (S)-enantiomer in high ee%.[4]

Catalyst Selection and Performance Data

The selection of a catalyst is critical for achieving high yield and enantioselectivity. The tables below summarize the performance of common catalysts applicable to the synthesis of chiral 2-alcohols.

Table 1: Asymmetric Reduction of 1-Bromo-2-butanone

Catalyst TypeSpecific Catalyst / EnzymeReductantTypical Yield (%)Typical ee%Target EnantiomerReference
BiocatalystAlcohol Dehydrogenase (ADH) from Lactobacillus brevis (LbADH)2-PropanolModerate (up to 46%)>98%(R)[2]
BiocatalystAlcohol Dehydrogenase (ADH) from Pichia jadiniiGlucoseHigh (85.1%)100%(R)[7]
Chemocatalyst(S)-CBS OxazaborolidineBorane (BH₃)Good to Excellent>95%(R)[1][6]
Chemocatalyst[{RuCl₂(p-cymene)}₂] with pseudo-dipeptide ligand2-PropanolExcellent>95%(S) or (R)

Note: Data for Pichia jadinii is for the reduction of 4-hydroxy-2-butanone, a structurally similar substrate.

Table 2: Kinetic Resolution of Racemic this compound

Catalyst TypeSpecific CatalystAcylating Agent / NucleophileTypical Yield (%)Typical ee% (recovered alcohol)Recovered EnantiomerReference
EnzymaticLipase (e.g., Novozym 435)Acetic Anhydride~45%>99%(R) or (S)[4]
OrganocatalystAmidine-Based Catalyst (ABC)Propionic Anhydride~43%>98%(R) or (S)[4]
Metal ComplexChiral (salen)Co(III) ComplexWater (Hydrolysis)44-48%>99%(R) or (S)[3][5]

Note: Data for (salen)Co(III) is for the hydrolytic kinetic resolution of terminal epoxides, a mechanistically related transformation.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process for catalyst selection and a general experimental workflow.

Catalyst_Selection_Workflow start_node Desired Product: Enantiopure this compound decision_sm Starting Material? start_node->decision_sm sm_ketone 1-Bromo-2-butanone decision_sm->sm_ketone Ketone sm_racemate Racemic this compound decision_sm->sm_racemate Racemate method_reduction Strategy: Asymmetric Reduction sm_ketone->method_reduction method_kr Strategy: Kinetic Resolution sm_racemate->method_kr decision_catalyst_red Catalyst Preference? method_reduction->decision_catalyst_red decision_catalyst_kr Catalyst Preference? method_kr->decision_catalyst_kr catalyst_bio_red Biocatalyst (ADH) - High Selectivity - Mild Conditions decision_catalyst_red->catalyst_bio_red Biocatalytic catalyst_chemo_red Chemocatalyst (CBS) - Broad Substrate Scope - Predictable decision_catalyst_red->catalyst_chemo_red Chemical catalyst_enz_kr Enzymatic - High Selectivity - Green Chemistry decision_catalyst_kr->catalyst_enz_kr Enzymatic catalyst_chemo_kr Metal Complex (Co-salen) - High Turnover - Recyclable decision_catalyst_kr->catalyst_chemo_kr Chemical end_product Isolated Product: (R)- or (S)-1-Bromo-2-butanol catalyst_bio_red->end_product catalyst_chemo_red->end_product catalyst_enz_kr->end_product catalyst_chemo_kr->end_product

Caption: Catalyst selection workflow for asymmetric synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q: My enantiomeric excess (ee%) is lower than expected. What are the potential causes?

A: Low ee% can result from several factors depending on the catalytic system:

  • For All Systems:

    • Cause: Incorrect determination of ee%.

    • Solution: Verify your chiral HPLC or GC method. Ensure baseline separation of enantiomers and check the calibration of your instrument.

    • Cause: Racemization of the product or starting material.

    • Solution: Check the stability of your product under the reaction and workup conditions. Lowering the reaction temperature or reducing the reaction time may help. For some ADH-catalyzed reductions, product racemization can occur over time.[2]

  • For Asymmetric Reduction (CBS, ADH):

    • Cause: Impure starting material (1-bromo-2-butanone).

    • Solution: Purify the starting ketone before the reaction. Impurities can inhibit or poison the catalyst.

    • Cause: Catalyst degradation or deactivation.

    • Solution: CBS reagents are moisture-sensitive; ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[6] For biocatalysts, ensure the pH and temperature are within the optimal range for enzyme activity.

    • Cause: Incorrect stoichiometry of the reducing agent.

    • Solution: Use the correct amount of borane for CBS reductions or co-substrate (e.g., 2-propanol) for ADH-catalyzed reactions.

  • For Kinetic Resolution:

    • Cause: The reaction was allowed to proceed too far (beyond 50% conversion).

    • Solution: Monitor the reaction progress carefully (e.g., by GC or TLC) and stop it at or near 50% conversion. The ee% of the recovered starting material decreases significantly at higher conversions.

    • Cause: Low catalyst selectivity (low s-factor).

    • Solution: The chosen catalyst may not be optimal for this substrate. Screen other catalysts (e.g., different lipases or a different class of chemical catalyst). Temperature can also significantly affect selectivity; try running the reaction at a lower temperature.[4]

Troubleshooting_Flowchart problem Problem: Low ee% check_analysis Verify Chiral Analysis Method problem->check_analysis analysis_ok Analysis is Correct check_analysis->analysis_ok Yes analysis_bad Recalibrate & Re-run check_analysis->analysis_bad No check_racemization Check for Product Racemization analysis_ok->check_racemization end_solve Problem Solved analysis_bad->end_solve racemization_yes Lower Temp / Reduce Time check_racemization->racemization_yes Yes racemization_no No Racemization check_racemization->racemization_no No racemization_yes->end_solve decision_method Reaction Type? racemization_no->decision_method method_reduction Asymmetric Reduction decision_method->method_reduction Reduction method_kr Kinetic Resolution decision_method->method_kr Resolution sol_reduction Check Catalyst Activity (Moisture, Temp, pH) & Reagent Purity method_reduction->sol_reduction sol_kr Reaction went past 50%? Monitor conversion closely. Stop at ~50% method_kr->sol_kr sol_reduction->end_solve sol_kr->end_solve

Caption: Troubleshooting flowchart for low enantioselectivity.

Q: My reaction is slow or does not go to completion. What should I do?

A:

  • Cause: Catalyst inhibition or deactivation.

  • Solution: Ensure starting materials and solvents are pure. For metal-based catalysts, some functional groups can act as poisons. For enzymes, incorrect pH, temperature, or the presence of organic solvents can cause denaturation.

  • Cause: Insufficient mixing.

  • Solution: Particularly in biphasic systems (common in biocatalysis), ensure vigorous stirring to overcome mass transfer limitations.

  • Cause: Low catalyst loading.

  • Solution: While catalytic amounts are required, too low a loading can lead to very slow reaction rates. Try increasing the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%).[5]

Detailed Experimental Protocols

Protocol 1: Asymmetric Reduction using a CBS Catalyst

This protocol is a representative procedure for the enantioselective reduction of 1-bromo-2-butanone to (R)-1-bromo-2-butanol.

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • 1-Bromo-2-butanone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the (S)-CBS precursor (0.1 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer and an addition funnel.

  • Cool the solution to 0°C. Add BH₃·SMe₂ (0.1 eq) dropwise to form the oxazaborolidine catalyst in situ. Stir for 15 minutes.[6]

  • Cool the reaction mixture to the desired temperature (typically -20°C to -40°C for high selectivity).

  • In a separate flask, dissolve 1-bromo-2-butanone (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst solution over 30 minutes, maintaining the internal temperature.

  • Simultaneously, add the stoichiometric reducing agent, BH₃·SMe₂ (0.6 eq), dropwise via the addition funnel, ensuring the temperature does not rise.

  • After the addition is complete, stir the reaction mixture for several hours, monitoring progress by TLC or GC.

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at low temperature.

  • Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Add diethyl ether and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield (R)-1-bromo-2-butanol.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes a typical procedure for the lipase-catalyzed acylation of racemic this compound.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)

  • Acylating agent (e.g., vinyl acetate or acetic anhydride)

  • Anhydrous organic solvent (e.g., toluene or hexane)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a flask, add racemic this compound (1.0 eq), anhydrous toluene, and the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Add the acylating agent, vinyl acetate (0.5-0.6 eq). Using a slight excess of the alcohol ensures the reaction stops near 50% conversion.

  • Seal the flask and shake or stir the suspension at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC to determine the conversion percentage.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting mixture contains the unreacted alcohol (e.g., (S)-1-bromo-2-butanol) and the acylated product (e.g., (R)-1-bromo-2-butyl acetate).

  • Separate the alcohol from the ester by flash column chromatography.

  • Determine the enantiomeric excess of the recovered alcohol by chiral GC or HPLC.

References

Technical Support Center: Scale-Up Synthesis of 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 1-bromo-2-butanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the halohydrin formation reaction, starting from 1-butene. This process involves the reaction of 1-butene with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of water.[1][2][3] Water acts as the nucleophile, attacking the intermediate bromonium ion to form the desired this compound.[4][5][6]

Q2: What are the main competing reactions and byproducts I should be aware of during the synthesis of this compound from 1-butene and NBS?

A2: The primary competing reaction is allylic bromination, which leads to the formation of 3-bromo-1-butene.[1] This occurs because NBS can also act as a radical initiator.[1] Another potential byproduct is the constitutional isomer, 2-bromo-1-butanol, arising from the alternative regiochemistry of the water molecule's attack on the bromonium ion intermediate. Additionally, dibrominated byproducts can form if the concentration of bromide ions is not carefully controlled.[1]

Q3: How critical is temperature control during the scale-up of this reaction?

A3: Temperature control is crucial for both yield and selectivity. Higher temperatures can favor the competing allylic bromination reaction and may also lead to the decomposition of the desired product or reagents.[7] It is generally recommended to carry out the reaction at reduced temperatures, typically around 0°C, to maximize the yield of the desired bromohydrin.[8]

Q4: What solvents are recommended for the scale-up synthesis?

A4: The reaction is typically performed in a mixture of water and an organic co-solvent to ensure the miscibility of the reactants. Common choices for the organic co-solvent include tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and tert-butanol.[3][8] The selection of the solvent system can significantly impact the reaction rate and product purity.[9] For instance, THF has been shown to be an effective solvent in similar large-scale bromination reactions.[7]

Q5: What are the recommended purification methods for this compound at a larger scale?

A5: On a larger scale, vacuum distillation is a common and effective method for purifying this compound. It is also possible to use column chromatography, though this may be less practical for very large quantities. An aqueous workup is necessary before distillation to remove water-soluble impurities and unreacted reagents. This typically involves washing the organic layer with water, a solution of sodium bicarbonate to neutralize any acid, and brine to aid in phase separation.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound - Reaction temperature is too high, favoring allylic bromination.- Insufficient reaction time.- Poor quality or decomposed NBS.- Maintain the reaction temperature at or below 0°C.- Monitor the reaction progress by TLC or GC to ensure completion.- Use fresh, high-purity NBS.
High Percentage of 3-Bromo-1-butene Byproduct - Reaction conditions are promoting a radical pathway.- Ensure the reaction is performed in the dark to minimize light-induced radical formation.- Maintain a low reaction temperature.
Formation of Dibrominated Byproducts - High concentration of bromide ions.- Use NBS as the bromine source, as it generates a low concentration of bromine in situ.[1]- Ensure water is present in sufficient excess to outcompete the bromide ion as the nucleophile.[4]
Difficult Phase Separation During Workup - Formation of an emulsion.- Add a saturated brine solution to help break the emulsion.- Allow the mixture to stand for a longer period.- In some cases, filtration through a pad of celite may be effective.
Product Decomposition During Distillation - Distillation temperature is too high.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Ensure all acidic residues are removed during the workup, as they can catalyze decomposition.

Experimental Protocols

Illustrative Kilogram-Scale Synthesis of this compound

Disclaimer: This is an illustrative protocol and should be optimized and validated for specific laboratory and plant conditions. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1-Butene (gas)

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Chloride (NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Large, jacketed glass reactor with overhead stirring, gas inlet, temperature probe, and addition funnel.

  • Cooling system for the reactor jacket.

  • Large separatory funnel.

  • Vacuum distillation apparatus.

Procedure:

  • Reaction Setup:

    • Charge the jacketed reactor with a solution of N-bromosuccinimide in a 1:1 mixture of THF and water.

    • Cool the reactor contents to 0°C with constant stirring.

  • Addition of 1-Butene:

    • Slowly bubble 1-butene gas through the cooled, stirred reaction mixture.

    • Monitor the reaction progress by TLC or GC analysis of aliquots. The disappearance of the starting materials will indicate the reaction is complete.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a large separatory funnel.

    • Wash the organic layer sequentially with:

      • Deionized water

      • Saturated aqueous sodium bicarbonate solution

      • Saturated aqueous sodium chloride (brine)

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the THF.

    • Purify the crude this compound by vacuum distillation. Collect the fraction corresponding to the boiling point of the product.

Visualizations

Scale_Up_Synthesis_Troubleshooting cluster_synthesis Synthesis & Workup cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start Synthesis reaction Halohydrin Formation (1-Butene, NBS, H2O/THF) start->reaction low_yield Low Yield? reaction->low_yield high_allylic High Allylic Byproduct? reaction->high_allylic high_dibromo High Dibromo Byproduct? reaction->high_dibromo workup Aqueous Workup emulsion Emulsion? workup->emulsion purification Vacuum Distillation product Pure this compound purification->product low_yield->workup No check_temp_time Check Temp (0°C) & Reaction Time low_yield->check_temp_time Yes check_reagents Use Fresh NBS low_yield->check_reagents Yes high_allylic->workup No dark_conditions Use Dark Conditions high_allylic->dark_conditions Yes high_dibromo->workup No control_br_conc Ensure H2O Excess high_dibromo->control_br_conc Yes emulsion->purification No add_brine Add Brine emulsion->add_brine Yes check_temp_time->reaction check_reagents->reaction dark_conditions->reaction control_br_conc->reaction add_brine->workup

Caption: Troubleshooting workflow for the scale-up synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Chiral Resolution Techniques for Racemic 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. Racemic 1-bromo-2-butanol is a versatile chiral building block, and the ability to isolate its individual enantiomers is of significant interest. This guide provides an objective comparison of three primary chiral resolution techniques applicable to racemic this compound: enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography. The performance of these methods is compared, and detailed experimental protocols, based on established methodologies for similar compounds, are provided to support practical application.

Comparison of Chiral Resolution Techniques

The selection of an appropriate chiral resolution technique depends on various factors, including the desired scale of separation, required enantiomeric purity, cost, and available resources. The following table summarizes the key performance indicators for the discussed methods as they would be applied to the resolution of racemic this compound.

TechniquePrincipleTypical Reagents/MaterialsExpected Enantiomeric Excess (e.e.)Expected Yield (per enantiomer)AdvantagesDisadvantages
Enzymatic Kinetic Resolution Enantioselective acylation of one enantiomer by a lipase, allowing for separation of the acylated and unreacted enantiomers.Lipase (e.g., from Pseudomonas fluorescens or Candida antarctica), Acyl donor (e.g., vinyl acetate), Organic solvent (e.g., toluene).>95%<50% (for each enantiomer without racemization and recycling of the unwanted enantiomer)High enantioselectivity, mild reaction conditions, environmentally benign.Theoretical maximum yield of 50% for each enantiomer, potential for enzyme inhibition, requires optimization of enzyme and reaction conditions.
Diastereomeric Salt Formation Reaction of the racemic alcohol with a chiral resolving agent to form diastereomeric derivatives, which are then separated by fractional crystallization due to differences in solubility.Chiral acid (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid), Solvent for crystallization (e.g., ethanol, isopropanol).>98% (after recrystallization)Variable, typically 20-40% per enantiomer after multiple steps.Can be scaled up, well-established technique, can achieve high enantiomeric purity.Requires a suitable resolving agent, often involves trial-and-error to find optimal crystallization conditions, can be labor-intensive.
Chiral Chromatography (GC/HPLC) Differential interaction of the enantiomers with a chiral stationary phase, leading to their separation.Chiral column (e.g., cyclodextrin-based for GC, polysaccharide-based for HPLC), Mobile phase (e.g., helium for GC, hexane/isopropanol for HPLC).>99%High recovery, but typically for analytical to semi-preparative scale.High resolution and purity, applicable to a wide range of compounds, can be used for both analysis and purification.High cost of chiral stationary phases, limited loading capacity for preparative scale, requires method development.

Experimental Protocols

The following are detailed experimental protocols for the chiral resolution of racemic this compound using the three discussed techniques. These protocols are based on established procedures for analogous compounds and serve as a starting point for optimization.

Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation

This protocol describes the kinetic resolution of racemic this compound using a lipase to selectively acylate one enantiomer.

Materials:

  • Racemic this compound

  • Lipase from Pseudomonas fluorescens (PFL) or Candida antarctica lipase B (CALB)

  • Vinyl acetate

  • Toluene (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of racemic this compound (1.0 g, 6.5 mmol) in anhydrous toluene (20 mL), add vinyl acetate (1.12 g, 13.0 mmol, 2.0 equiv).

  • Add the lipase (200 mg) to the mixture and stir at room temperature (25°C).

  • Monitor the reaction progress by chiral GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the esterified product.

  • Once the desired conversion is reached, filter off the enzyme and wash it with toluene.

  • Wash the combined filtrate with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Separate the unreacted this compound enantiomer from the acetylated enantiomer by silica gel column chromatography using a hexane/ethyl acetate gradient.

Expected Outcome:

This process is expected to yield one enantiomer of this compound and the acetate of the other enantiomer, both with high enantiomeric excess. The absolute configuration of the faster-reacting enantiomer depends on the specific lipase used.

Diastereomeric Salt Formation and Fractional Crystallization

This protocol outlines the resolution of racemic this compound by forming a diastereomeric ester with a chiral acid, followed by separation via crystallization.

Materials:

  • Racemic this compound

  • Phthalic anhydride

  • Pyridine (anhydrous)

  • (R)-(-)-1-Phenylethylamine (as a resolving agent)

  • Ethanol (or other suitable solvent for crystallization)

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Diethyl ether

Procedure:

  • Formation of the Phthalate Half-Ester: React racemic this compound (1.0 g, 6.5 mmol) with phthalic anhydride (0.96 g, 6.5 mmol) in anhydrous pyridine (5 mL) at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold 1 M HCl (20 mL) and extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the racemic 1-bromo-2-butyl hydrogen phthalate.

  • Diastereomeric Salt Formation: Dissolve the racemic phthalate half-ester in a minimal amount of hot ethanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-1-phenylethylamine in hot ethanol.

  • Mix the two solutions and allow the mixture to cool slowly to room temperature, and then in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization: Collect the crystals by filtration and wash with a small amount of cold ethanol. The diastereomeric purity can be improved by recrystallization from fresh hot ethanol.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with 1 M NaOH to regenerate the chiral amine (which can be recovered) and the sodium salt of the phthalate half-ester.

  • Acidify the aqueous solution with 1 M HCl and extract the enantiomerically enriched 1-bromo-2-butyl hydrogen phthalate with diethyl ether.

  • Hydrolyze the phthalate ester with aqueous NaOH to liberate the enantiomerically pure this compound, which can be isolated by extraction.

Chiral Chromatography (GC and HPLC)

Chiral chromatography is a powerful tool for both the analysis of enantiomeric purity and the preparative separation of enantiomers.

a) Chiral Gas Chromatography (GC) Method (Analytical Scale):

This method is suitable for determining the enantiomeric excess of this compound samples. Derivatization to the acetate is often recommended to improve peak shape and resolution.

  • Column: Astec CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm) or similar cyclodextrin-based chiral column.

  • Carrier Gas: Helium at a constant flow or pressure.

  • Injector Temperature: 250°C.

  • Detector: FID at 250°C.

  • Oven Program: 60°C hold for 2 min, then ramp to 150°C at 5°C/min.

  • Sample Preparation: Acetylate the this compound sample with acetic anhydride and pyridine. Dissolve the resulting acetate in a suitable solvent (e.g., dichloromethane).

b) Chiral High-Performance Liquid Chromatography (HPLC) Method (Analytical to Semi-Preparative Scale):

  • Column: A polysaccharide-based chiral stationary phase such as Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Refractive Index (RI) detector.

  • Temperature: 25°C.

Visualization of Workflows

The following diagrams illustrate the logical workflows for each of the described chiral resolution techniques.

Enzymatic_Resolution Racemic Racemic this compound ((R)- and (S)-enantiomers) Reaction Enzymatic Acylation (Lipase, Vinyl Acetate) Racemic->Reaction Mixture Mixture of: (R)-1-Bromo-2-butyl acetate (S)-1-Bromo-2-butanol Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Product1 (R)-1-Bromo-2-butyl acetate Separation->Product1 Separated Product 1 Product2 (S)-1-Bromo-2-butanol Separation->Product2 Separated Product 2

Caption: Workflow for Enzymatic Kinetic Resolution.

Diastereomeric_Salt_Formation Racemic Racemic this compound Derivatization Reaction with Chiral Acid Racemic->Derivatization Diastereomers Mixture of Diastereomers ((R,R) and (S,R)) Derivatization->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separated_Salt Pure Diastereomer ((R,R) or (S,R)) Crystallization->Separated_Salt Liberation Liberation of Enantiomer Separated_Salt->Liberation Pure_Enantiomer Enantiomerically Pure This compound Liberation->Pure_Enantiomer

Caption: Workflow for Diastereomeric Salt Formation.

Chiral_Chromatography Racemic Racemic this compound Injection Injection onto Chiral Column Racemic->Injection Separation Separation based on Differential Interaction Injection->Separation Elution1 Elution of (R)-1-Bromo-2-butanol Separation->Elution1 First Eluting Enantiomer Elution2 Elution of (S)-1-Bromo-2-butanol Separation->Elution2 Second Eluting Enantiomer

Caption: Workflow for Chiral Chromatography.

Reactivity Face-Off: 1-Bromo-2-butanol vs. 2-Bromo-1-butanol - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Electronic Properties

A foundational understanding of the structural and electronic differences between 1-Bromo-2-butanol and 2-Bromo-1-butanol is paramount to predicting their reactivity. Both are constitutional isomers with the chemical formula C₄H₉BrO.

PropertyThis compound2-Bromo-1-butanol
Structure Br-CH₂-CH(OH)-CH₂-CH₃CH₃-CH₂-CH(Br)-CH₂-OH
Classification of Alkyl Halide Primary (1°)Secondary (2°)
Classification of Alcohol Secondary (2°)Primary (1°)
Molecular Weight 153.02 g/mol 153.02 g/mol
CAS Number 2482-57-724068-63-1

The key distinction lies in the position of the bromine atom and the hydroxyl group. In this compound, the bromine is attached to a primary carbon, while in 2-Bromo-1-butanol, it is on a secondary carbon. This seemingly subtle difference has significant implications for the steric environment around the carbon-bromine bond and the stability of potential carbocation intermediates, thereby dictating the preferred reaction pathways.

Predicted Reactivity Comparison

The reactivity of these isomers is primarily governed by their propensity to undergo nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The following sections provide a theoretical comparison of their expected reactivity in these pathways.

Nucleophilic Substitution Reactions

Sₙ2 Reactivity:

The Sₙ2 (bimolecular nucleophilic substitution) mechanism is favored for primary alkyl halides due to lower steric hindrance, allowing for backside attack by a nucleophile. Conversely, secondary alkyl halides exhibit slower Sₙ2 reaction rates due to increased steric crowding.

  • Prediction: This compound is predicted to be more reactive towards Sₙ2 reactions than 2-Bromo-1-butanol. The primary carbon bearing the bromine in this compound is significantly more accessible to an incoming nucleophile compared to the secondary carbon in its isomer.

Sₙ1 Reactivity:

The Sₙ1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate. The rate of an Sₙ1 reaction is primarily determined by the stability of this intermediate. Secondary carbocations are more stable than primary carbocations due to hyperconjugation.

  • Prediction: 2-Bromo-1-butanol is predicted to be more reactive towards Sₙ1 reactions. The departure of the bromide ion from 2-Bromo-1-butanol would lead to the formation of a more stable secondary carbocation, whereas this compound would form a less stable primary carbocation.

Elimination Reactions

E2 Reactivity:

The E2 (bimolecular elimination) reaction is a concerted process that is also sensitive to steric hindrance. For the base to abstract a proton from the β-carbon, it needs to approach the molecule.

  • Prediction: The relative rates of E2 reactions are more complex to predict without specific base and solvent information. However, given that 2-Bromo-1-butanol is a secondary halide, it may undergo E2 reactions more readily than Sₙ2, especially with a strong, sterically hindered base. For this compound, Sₙ2 is generally the dominant pathway unless a very bulky base is used.

E1 Reactivity:

Similar to the Sₙ1 mechanism, the E1 (unimolecular elimination) reaction proceeds through a carbocation intermediate. Therefore, the same logic regarding carbocation stability applies.

  • Prediction: 2-Bromo-1-butanol is predicted to be more reactive in E1 reactions due to the formation of a more stable secondary carbocation intermediate.

Proposed Experimental Protocols

To empirically validate these theoretical predictions, the following experimental protocols are proposed.

Experiment 1: Comparative Kinetics of Sₙ2 Reaction

Objective: To compare the rates of Sₙ2 reaction of this compound and 2-Bromo-1-butanol with a common nucleophile.

Materials:

  • This compound

  • 2-Bromo-1-butanol

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare equimolar solutions of this compound, 2-Bromo-1-butanol, and sodium iodide in anhydrous acetone.

  • Initiate the reactions by mixing the alkyl halide and sodium iodide solutions in separate flasks at a constant temperature (e.g., 25°C).

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known volume of cold water.

  • Titrate the liberated iodine (formed from the unreacted iodide) with a standardized solution of sodium thiosulfate using a starch indicator.

  • The rate of the reaction can be determined by monitoring the disappearance of the iodide ion over time.

  • Plot the appropriate concentration versus time data to determine the rate constants for both isomers and compare their values.

Experiment 2: Comparative Solvolysis (Sₙ1/E1) Rates

Objective: To compare the rates of solvolysis of this compound and 2-Bromo-1-butanol in a polar protic solvent.

Materials:

  • This compound

  • 2-Bromo-1-butanol

  • Aqueous ethanol (e.g., 80% ethanol)

  • Phenolphthalein indicator

  • Standardized sodium hydroxide (NaOH) solution

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare dilute solutions of this compound and 2-Bromo-1-butanol in aqueous ethanol.

  • Place the reaction flasks in a constant temperature bath (e.g., 50°C).

  • The solvolysis reaction will produce hydrobromic acid (HBr). At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Titrate the produced HBr with a standardized NaOH solution using phenolphthalein as an indicator.

  • The rate of the reaction is proportional to the rate of HBr production.

  • Plot the amount of HBr produced versus time to determine the initial reaction rates and compare the rate constants for both isomers.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of comparing the reactivities and a representative Sₙ2 reaction mechanism for both isomers.

G Comparative Reactivity Flowchart cluster_isomers Isomers cluster_reactions Reaction Types cluster_factors Governing Factors cluster_prediction Predicted Reactivity Isomer1 This compound (1° Alkyl Halide) SN2 Sₙ2 Reaction Isomer1->SN2 Favored due to low steric hindrance Isomer2 2-Bromo-1-butanol (2° Alkyl Halide) SN1 Sₙ1 Reaction Isomer2->SN1 Favored due to stable 2° carbocation E1 E1 Reaction Isomer2->E1 Favored due to stable 2° carbocation Steric Steric Hindrance SN2->Steric Carbocation Carbocation Stability SN1->Carbocation E2 E2 Reaction E1->Carbocation SN2_Pred This compound > 2-Bromo-1-butanol Steric->SN2_Pred SN1_Pred 2-Bromo-1-butanol > this compound Carbocation->SN1_Pred E1_Pred 2-Bromo-1-butanol > this compound Carbocation->E1_Pred

Caption: Flowchart illustrating the predicted reactivity based on structural factors.

SN2_Comparison Sₙ2 Reaction Mechanism Comparison Reactant1 Nu⁻ + Br-CH₂-CH(OH)-Et TS1 [Nu---CH₂(Br)---CH(OH)-Et]⁻ (Less Hindered) Reactant1->TS1 Product1 Nu-CH₂-CH(OH)-Et + Br⁻ TS1->Product1 Reactant2 Nu⁻ + Et-CH(Br)-CH₂-OH TS2 [Nu---CH(Br)(Et)---CH₂-OH]⁻ (More Hindered) Reactant2->TS2 Product2 Et-CH(Nu)-CH₂-OH + Br⁻ TS2->Product2

Caption: Comparison of the Sₙ2 transition states for the two isomers.

Conclusion

Based on established principles of organic reaction mechanisms, This compound is predicted to be more reactive in Sₙ2 reactions due to its primary alkyl halide nature and lower steric hindrance. Conversely, 2-Bromo-1-butanol is expected to be more reactive in Sₙ1 and E1 reactions owing to its ability to form a more stable secondary carbocation intermediate. The relative reactivity in E2 reactions is more nuanced and would depend on the specific reaction conditions. The proposed experimental protocols provide a framework for the empirical validation of these theoretical predictions, which is essential for making informed decisions in synthetic route design and drug development.

Comparative study of different synthetic routes to 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary synthetic routes to 1-Bromo-2-butanol, a valuable chemical intermediate. The analysis focuses on reaction mechanisms, detailed experimental protocols, and key performance indicators to assist researchers in selecting the most suitable method for their specific applications.

Executive Summary

Three principal synthetic strategies for the preparation of this compound have been evaluated:

  • Route 1: Regioselective Halohydrin Formation from 1-Butene. This single-step approach involves the reaction of 1-butene with a bromine source in an aqueous environment.

  • Route 2: Epoxidation of 1-Butene followed by Acid-Catalyzed Ring-Opening. A two-step sequence where 1-butene is first converted to 1,2-epoxybutane, which is subsequently opened by hydrobromic acid.

  • Route 3: Selective Monobromination of 1,2-Butanediol. This route involves the selective replacement of one hydroxyl group in 1,2-butanediol with a bromine atom.

The following sections provide a detailed analysis of each route, including reaction mechanisms, experimental procedures, and a comparative summary of their respective advantages and disadvantages.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of each synthetic route. Please note that where exact experimental data for this specific substrate is not available in the literature, typical values for analogous reactions are provided as an estimate.

ParameterRoute 1: Halohydrin FormationRoute 2: Epoxidation & Ring-OpeningRoute 3: Selective Monobromination
Starting Material 1-Butene1-Butene1,2-Butanediol
Key Reagents N-Bromosuccinimide (NBS), Water, DMSO1. m-Chloroperoxybenzoic acid (m-CPBA) 2. Hydrobromic acid (HBr)Phosphorus tribromide (PBr₃) or HBr
Number of Steps 121
Typical Yield (%) 75-90 (estimated for analogous reactions)[1]70-85 (overall, estimated for analogous reactions)[1]Moderate to Good (yields can vary based on selectivity)
Reaction Time (h) 2-4[1]8-12 (overall)[1]Variable, typically a few hours
Key Advantages Single step, good regioselectivity.[2]High overall yield, well-established reactions.[2]Utilizes a readily available diol starting material.
Key Disadvantages Handling of NBS.Two-step process, m-CPBA can be thermally sensitive.[2]Potential for di-substituted byproducts, requires careful control of stoichiometry.

Reaction Pathways and Logic

The choice of a synthetic route is governed by a variety of factors including the availability of starting materials, desired yield and purity, and the scalability of the process. The following diagram illustrates the logical relationship between the different synthetic approaches.

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Product 1-Butene 1-Butene Route1 Route 1: Halohydrin Formation 1-Butene->Route1 Route2 Route 2: Epoxidation & Ring-Opening 1-Butene->Route2 1,2-Butanediol 1,2-Butanediol Route3 Route 3: Selective Monobromination 1,2-Butanediol->Route3 Product This compound Route1->Product Route2->Product Route3->Product

Synthetic pathways to this compound.

Experimental Protocols

Route 1: Regioselective Halohydrin Formation from 1-Butene

This method relies on the electrophilic addition of bromine to the alkene in the presence of water, which acts as a nucleophile.[2] The reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon and the bromine atom to the less substituted carbon, yielding this compound.[2] N-Bromosuccinimide (NBS) is a commonly used and safer source of electrophilic bromine compared to elemental bromine.[2]

Experimental Workflow:

G start Dissolve 1-Butene in DMSO/Water add_nbs Add NBS portion-wise at room temperature start->add_nbs stir Stir for 2-4 hours add_nbs->stir quench Pour into water and extract with ether stir->quench wash Wash with NaHCO3 and brine quench->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by distillation or chromatography dry->purify

Workflow for Halohydrin Formation.

Procedure:

  • Dissolve 1-butene (1.0 equiv.) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and water.

  • To the stirred solution, add N-bromosuccinimide (NBS) (1.1 equiv.) in portions at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • Upon completion, pour the reaction mixture into water and extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Route 2: Epoxidation of 1-Butene and Ring-Opening

This two-step synthesis first involves the epoxidation of 1-butene to form 1,2-epoxybutane, which is then subjected to ring-opening with hydrobromic acid. The nucleophilic attack of the bromide ion occurs preferentially at the less sterically hindered carbon atom of the protonated epoxide, resulting in the formation of this compound.[3]

Experimental Workflow:

G cluster_step1 Step A: Epoxidation cluster_step2 Step B: Ring-Opening start_epox Dissolve 1-Butene in Dichloromethane at 0°C add_mcpba Add m-CPBA portion-wise start_epox->add_mcpba stir_epox Stir at 0°C then room temperature add_mcpba->stir_epox filter_epox Filter and wash with K2CO3 stir_epox->filter_epox concentrate_epox Concentrate to yield 1,2-Epoxybutane filter_epox->concentrate_epox start_ro Dissolve 1,2-Epoxybutane in Diethyl Ether at 0°C concentrate_epox->start_ro add_hbr Slowly add 48% aqueous HBr start_ro->add_hbr stir_ro Stir at 0°C then room temperature add_hbr->stir_ro wash_ro Wash with water, NaHCO3, and brine stir_ro->wash_ro dry_ro Dry over MgSO4 and concentrate wash_ro->dry_ro purify_ro Purify by distillation or chromatography dry_ro->purify_ro G start Dissolve 1,2-Butanediol in an inert solvent (e.g., ether) cool Cool the solution to 0°C start->cool add_pbr3 Slowly add PBr3 (approx. 0.33 equiv.) cool->add_pbr3 stir Stir at 0°C and then allow to warm to room temperature add_pbr3->stir quench Carefully quench with water stir->quench extract Extract with an organic solvent quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by distillation or chromatography dry->purify

References

A Comparative Guide to the Validation of Analytical Methods for 1-Bromo-2-butanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of process-related impurities is critical for ensuring the safety and efficacy of pharmaceutical products. 1-Bromo-2-butanol, a potential genotoxic impurity (PGI), requires highly sensitive and validated analytical methods for its control at trace levels. This guide provides a comparative analysis of two common chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the quantification of this compound, complete with hypothetical yet representative experimental data and detailed methodologies.

Comparison of Analytical Methods

The choice between GC and HPLC for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the required sensitivity.[1]

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]
Typical Analyte Volatile and thermally stable compounds.[2]Non-volatile, less volatile, or thermally labile compounds.
Potential for On-Column Degradation Higher, due to elevated temperatures in the injector and column.[1]Lower, as analysis is typically performed at or near ambient temperature.[1]
Sensitivity Generally high, especially with sensitive detectors like FID for hydrocarbons or ECD for halogenated compounds.Varies with the chromophore of the analyte and the detector used (e.g., UV, MS).
Resolution Excellent separation efficiency with high-resolution capillary columns.[1]Excellent resolving power, particularly with modern sub-2 µm particle columns.[1]
Speed Fast analysis times are achievable.[1]Analysis times can be longer but are optimizable.[1]

Data Presentation: Method Validation Summary

The following tables summarize the hypothetical validation parameters for the quantification of this compound using GC with Flame Ionization Detection (GC-FID) and HPLC with UV detection (HPLC-UV). These parameters are established in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Table 1: GC-FID Method Validation Data

Validation ParameterResultAcceptance Criteria
Limit of Detection (LOD) 0.05 µg/mLReportable
Limit of Quantification (LOQ) 0.15 µg/mLReportable
Linearity (Correlation Coefficient, r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%80.0% - 120.0%
Precision (% RSD)
- Repeatability (n=6)1.8%≤ 5.0%
- Intermediate Precision (n=6)2.5%≤ 10.0%
Specificity No interference from blank and placeboNo co-eluting peaks at the retention time of this compound

Table 2: HPLC-UV Method Validation Data

Validation ParameterResultAcceptance Criteria
Limit of Detection (LOD) 0.10 µg/mLReportable
Limit of Quantification (LOQ) 0.30 µg/mLReportable
Linearity (Correlation Coefficient, r²) 0.9992≥ 0.999
Accuracy (% Recovery) 99.1% - 100.8%80.0% - 120.0%
Precision (% RSD)
- Repeatability (n=6)2.2%≤ 5.0%
- Intermediate Precision (n=6)2.8%≤ 10.0%
Specificity No interference from blank and placeboNo co-eluting peaks at the retention time of this compound

Experimental Protocols

Detailed methodologies for the GC-FID and HPLC-UV methods are provided below.

Gas Chromatography (GC-FID) Method

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

  • Carrier Gas: Nitrogen or Helium at a constant flow of 1.5 mL/min.[5]

  • Injector Temperature: 220°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Diluent: Dichloromethane.

Sample Preparation:

  • Accurately weigh and dissolve the sample in dichloromethane to obtain a final concentration of approximately 1 mg/mL.

  • For the quantification of this compound as an impurity, a higher sample concentration may be required to achieve the necessary sensitivity.

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent to achieve a concentration where this compound is within the linear range of the method.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical method validation process.

cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation prep_start Weigh Sample/Standard dissolve Dissolve in Diluent prep_start->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex filter Filter if Necessary vortex->filter inject Inject into GC/HPLC filter->inject separate Separation on Column inject->separate detect Detection (FID/UV) separate->detect data_acq Data Acquisition detect->data_acq specificity Specificity data_acq->specificity linearity Linearity specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness validation_report Validation Report robustness->validation_report

Caption: General workflow for analytical method validation.

cluster_gc GC Method Development cluster_hplc HPLC Method Development start Select Analytical Technique (GC or HPLC) gc Gas Chromatography (GC) start->gc hplc High-Performance Liquid Chromatography (HPLC) start->hplc gc_col Select Column (e.g., DB-624) gc->gc_col hplc_col Select Column (e.g., C18) hplc->hplc_col gc_temp Optimize Temperature Program gc_col->gc_temp gc_flow Set Carrier Gas Flow gc_temp->gc_flow gc_inj Optimize Injector Parameters gc_flow->gc_inj validate Perform Method Validation (ICH Guidelines) gc_inj->validate hplc_mp Optimize Mobile Phase hplc_col->hplc_mp hplc_flow Set Flow Rate hplc_mp->hplc_flow hplc_det Select Detection Wavelength hplc_flow->hplc_det hplc_det->validate

References

A Comparative Guide to Confirming the Absolute Configuration of 1-Bromo-2-butanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemistry and a critical aspect of pharmaceutical development and chemical research. For a molecule such as 1-bromo-2-butanol, which possesses a single stereocenter, the determination of whether it is the (R) or (S) enantiomer is paramount for understanding its biological activity and ensuring the stereochemical purity of a final product.

This guide provides an objective comparison of key experimental techniques used to elucidate the absolute configuration of chiral secondary alcohols like this compound. We will delve into the principles, experimental protocols, and data interpretation for Optical Rotation, Mosher's Ester Analysis (a nuclear magnetic resonance technique), and Chiral High-Performance Liquid Chromatography (HPLC). Due to the limited availability of published experimental data specifically for the enantiomers of this compound, we will use representative data for a closely related secondary alcohol, 2-butanol, to illustrate the data analysis process.

Data Presentation: A Comparative Overview

The following table summarizes the expected quantitative data from each technique for a hypothetical analysis of the enantiomers of this compound, using 2-butanol as a stand-in for specific values.

Technique Parameter Measured (R)-Enantiomer (Representative) (S)-Enantiomer (Representative) Key for Configuration Assignment
Optical Rotation Specific Rotation [α]Negative (e.g., -13.52° for (R)-2-butanol)[1]Positive (e.g., +13.52° for (S)-2-butanol)[1]The sign of rotation is compared to literature values for known enantiomers.[1]
Mosher's Ester Analysis (¹H NMR) Chemical Shift Difference (Δδ) of Protons Adjacent to the StereocenterN/AN/AThe sign of Δδ (δS - δR) for protons on either side of the stereocenter follows a predictable pattern based on the Mosher's method mnemonic.
Chiral HPLC Retention Time (t R)t R1t R2The elution order depends on the specific chiral stationary phase and mobile phase used. Comparison with a known standard confirms the identity of each peak.

Experimental Protocols

Optical Rotation

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.[1] The direction and magnitude of this rotation are characteristic of a specific enantiomer.[1]

Methodology:

  • Sample Preparation: A solution of the purified enantiomer of this compound is prepared at a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).

  • Measurement: The solution is placed in a polarimeter cell of a known path length (l, in dm).

  • Data Acquisition: The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l)

The calculated specific rotation is then compared to literature values. Enantiomers will have specific rotations of equal magnitude but opposite signs.[1]

Mosher's Ester Analysis

Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols.[2][3] It involves the formation of diastereomeric esters with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl group in the MTPA moiety causes distinct shifts in the ¹H NMR signals of protons near the stereocenter, allowing for the assignment of the absolute configuration.[2][3]

Methodology:

  • Esterification: The enantiomerically enriched this compound is divided into two portions. One portion is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride, typically in the presence of a base like pyridine or DMAP, to form the corresponding (S)- and (R)-MTPA esters.

  • Purification: The resulting diastereomeric esters are purified, usually by column chromatography.

  • NMR Spectroscopy: High-resolution ¹H NMR spectra are acquired for both diastereomeric esters.

  • Data Analysis: The chemical shifts (δ) of protons on both sides of the original carbinol carbon are assigned for both the (R)- and (S)-MTPA esters. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. A consistent positive or negative sign for Δδ on one side of the molecule and the opposite sign on the other side reveals the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a chromatographic technique used to separate enantiomers.[4][5] This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Methodology:

  • Column and Mobile Phase Selection: An appropriate chiral column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD) and mobile phase (e.g., a mixture of hexane and isopropanol) are chosen.[6] The selection is often based on literature precedents for similar compounds or through screening of different column/solvent combinations.[6]

  • Sample Injection: A solution of the racemic or enantiomerically enriched this compound is injected into the HPLC system.

  • Elution and Detection: The enantiomers are separated as they pass through the chiral column and are detected as they elute, typically by a UV detector.

  • Configuration Assignment: The absolute configuration of the eluting peaks is determined by comparing their retention times to that of a known, pure enantiomer of this compound.

Mandatory Visualizations

experimental_workflow cluster_sample Sample: this compound (Unknown Configuration) cluster_methods Analytical Methods cluster_data Data Acquisition & Analysis cluster_confirmation Configuration Confirmation sample Enantiomerically Enriched This compound optical_rotation Optical Rotation sample->optical_rotation Analyze mosher_analysis Mosher's Ester Analysis sample->mosher_analysis Analyze chiral_hplc Chiral HPLC sample->chiral_hplc Analyze or_data Measure Specific Rotation ([α]) optical_rotation->or_data nmr_data Acquire ¹H NMR Spectra of Diastereomeric Esters mosher_analysis->nmr_data hplc_data Determine Retention Times (tR) chiral_hplc->hplc_data confirmation Assign Absolute Configuration (R or S) or_data->confirmation Compare to Literature nmr_data->confirmation Analyze Δδ (δS - δR) hplc_data->confirmation Compare to Standard

Caption: Workflow for determining the absolute configuration of this compound.

logical_relationship cluster_spectroscopic Spectroscopic/Spectrometric Methods cluster_physical Physical Property Measurement cluster_chromatographic Chromatographic Methods cluster_definitive Definitive (if applicable) center_node Absolute Configuration of This compound mosher Mosher's Ester Analysis (NMR) mosher->center_node Provides structural evidence vcd Vibrational Circular Dichroism (VCD) vcd->center_node Provides chiroptical signature optical_rotation Optical Rotation optical_rotation->center_node Correlates with known standards chiral_hplc Chiral HPLC chiral_hplc->center_node Separates and allows comparison xray X-ray Crystallography (of a suitable derivative) xray->center_node Provides unambiguous 3D structure

Caption: Interrelation of analytical techniques for absolute configuration confirmation.

References

Kinetic Showdown: 1-Bromo-2-butanol's Reactivity in the Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, understanding the kinetic profile of a molecule is paramount to predicting its behavior and optimizing reaction conditions. This guide provides a comparative analysis of the kinetic studies of reactions involving 1-bromo-2-butanol, a secondary bromoalcohol with intriguing reactivity. Due to a scarcity of direct quantitative kinetic data in published literature for this specific compound, this guide leverages well-established principles of physical organic chemistry and comparative data from analogous structures to elucidate its reaction pathways and relative rates. The primary focus is on nucleophilic substitution reactions, particularly solvolysis, where the solvent acts as the nucleophile.

The Influence of Structure on Reactivity: A Comparative Overview

This compound is a secondary alkyl halide, a class of compounds that can undergo nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) mechanisms. The presence of a hydroxyl group on the carbon adjacent to the bromine-bearing carbon introduces the potential for neighboring group participation (NGP), a phenomenon that can significantly accelerate reaction rates and influence stereochemical outcomes.

To contextualize the reactivity of this compound, we compare it with structurally similar alkyl bromides: 1-bromobutane (a primary alkyl halide) and 2-bromobutane (a secondary alkyl halide without the hydroxyl group).

CompoundStructurePrimary/Secondary/TertiaryExpected Predominant Mechanism(s)Relative Solvolysis Rate (Qualitative)
1-BromobutaneCH₃CH₂CH₂CH₂BrPrimarySN2Slowest
2-BromobutaneCH₃CH₂CH(Br)CH₃SecondarySN1 / SN2Intermediate
This compound CH₃CH₂CH(OH)CH₂Br Primary carbon with adjacent secondary alcohol SN1 (with NGP), SN2 Fastest (due to NGP)
2-Bromo-2-methylpropane(CH₃)₃CBrTertiarySN1Very Fast

Note: The relative rates are qualitative predictions for solvolysis reactions in a polar protic solvent. The actual rates can be influenced by specific reaction conditions.

The enhanced reactivity of this compound is attributed to anchimeric assistance from the adjacent hydroxyl group.[1][2] In an SN1-type process, the hydroxyl group can act as an internal nucleophile, displacing the bromide ion to form a transient cyclic oxonium ion intermediate. This intramolecular step is often faster than the direct formation of a primary carbocation, thus accelerating the overall reaction rate.[3][4][5]

Reaction Mechanisms at Play

The kinetic behavior of this compound is best understood by examining the potential reaction pathways.

G Figure 1. Potential Reaction Pathways for this compound cluster_sn2 SN2 Pathway cluster_ngp Neighboring Group Participation (NGP) Pathway cluster_sn1 Classical SN1 Pathway (less likely) A This compound B Transition State A->B Nucleophile (Nu⁻) C Substitution Product (Inversion of Stereochemistry) B->C D This compound E Cyclic Oxonium Ion Intermediate D->E - Br⁻ F Substitution Product (Retention of Stereochemistry) E->F Nucleophile (Nu⁻) G This compound H Primary Carbocation (Unstable) G->H - Br⁻ (slow) I Substitution Product H->I Nucleophile (Nu⁻)

Caption: Potential reaction pathways for this compound.

Experimental Protocols: A Guide to Kinetic Analysis

A common method for studying the kinetics of solvolysis of alkyl halides is to monitor the production of the resulting hydrohalic acid. This can be achieved by titration with a standardized base.

Objective: To determine the pseudo-first-order rate constant for the solvolysis of this compound in an aqueous ethanol solvent.

Materials:

  • This compound

  • Ethanol (reagent grade)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Volumetric flasks, pipettes, burette, and conical flasks

  • Constant temperature water bath

  • Stopwatch

Experimental Workflow:

G Figure 2. Experimental Workflow for Kinetic Analysis A Prepare aqueous ethanol solvent (e.g., 50:50 v/v) B Equilibrate solvent at a constant temperature A->B C Initiate reaction by adding a known amount of this compound B->C D Withdraw aliquots at regular time intervals C->D E Quench the reaction in each aliquot (e.g., with acetone) D->E F Titrate the liberated HBr with standardized NaOH E->F G Record the volume of NaOH used F->G H Plot ln(V∞ - Vt) vs. time G->H I Determine the rate constant (k) from the slope H->I

Caption: A typical experimental workflow for kinetic analysis of solvolysis.

Procedure:

  • Preparation: Prepare a 50:50 (v/v) ethanol-water mixture. Fill a burette with the standardized NaOH solution.

  • Reaction Initiation: Place a known volume of the aqueous ethanol solvent into a conical flask and allow it to equilibrate to the desired temperature in the water bath. Add a small, accurately measured amount of this compound to the flask, start the stopwatch immediately, and mix thoroughly.

  • Sampling and Titration: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and transfer it to another conical flask containing a quenching agent like cold acetone to stop the reaction. Add a few drops of phenolphthalein indicator and titrate the liberated HBr with the standardized NaOH solution until a faint pink endpoint is reached.

  • Infinity Titration: To determine the total amount of HBr produced upon complete reaction (V∞), seal a sample of the reaction mixture and heat it in a water bath (e.g., at 60°C) for a time sufficient to ensure complete solvolysis. Cool the sample to room temperature and titrate as before.

  • Data Analysis: The pseudo-first-order rate constant (k) can be determined from the slope of the plot of ln(V∞ - Vt) versus time, where Vt is the volume of NaOH used at time t.

Comparative Kinetic Data (Illustrative)

SubstrateRelative Rate (k_rel)Comments
2-Bromobutane1Standard secondary alkyl halide, proceeds through a mixture of SN1 and SN2 pathways.
This compound >> 1 (estimated ~10³ - 10⁵) Rate is significantly accelerated by anchimeric assistance from the neighboring hydroxyl group.
1-Bromo-2-methoxybutane> 1The methoxy group can also provide neighboring group participation, though generally less effective than a hydroxyl group.

Disclaimer: The relative rate for this compound is an educated estimate based on known effects of neighboring group participation and is not derived from direct experimental measurement.

Conclusion

The kinetic profile of this compound is dominated by the powerful influence of the neighboring hydroxyl group. This anchimeric assistance leads to a significant rate enhancement in nucleophilic substitution reactions compared to its structural analog, 2-bromobutane. The reaction is expected to proceed through a cyclic oxonium ion intermediate, which also dictates the stereochemical outcome, often leading to retention of configuration. For researchers and professionals in drug development, understanding this inherent reactivity is crucial for designing synthetic routes and predicting the stability and reactivity of molecules containing the bromohydrin motif. The provided experimental protocol offers a robust framework for quantifying the solvolysis kinetics of this and similar compounds.

References

A Spectroscopic Guide to the Diastereomers of 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of the diastereomers of 1-bromo-2-butanol: the enantiomeric pair (1R,2R)- and (1S,2S)-1-bromo-2-butanol (the erythro pair), and the enantiomeric pair (1R,2S)- and (1S,2R)-1-bromo-2-butanol (the threo pair). Due to a lack of publicly available experimental spectra for each isolated diastereomer, this guide focuses on the predicted differences based on fundamental principles of stereochemistry and spectroscopy.

The presence of two chiral centers at C1 and C2 in this compound gives rise to these two pairs of diastereomers. While enantiomers exhibit identical spectroscopic properties in an achiral environment, diastereomers have distinct physical and chemical properties, leading to discernible differences in their spectra.[1] This guide outlines the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation: Predicted Spectroscopic Differences

The following tables summarize the anticipated differences in key spectroscopic data for the diastereomeric pairs of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data Comparison

ParameterExpected Difference between DiastereomersRationale
Chemical Shift (δ) Different chemical shifts for protons on and near the chiral centers (C1 and C2).The distinct spatial arrangement of the bromine and hydroxyl groups in diastereomers creates different electronic environments for the neighboring protons, altering their shielding and thus their chemical shifts.[1] The protons on the CH₂Br group are diastereotopic and are expected to show different chemical shifts.[2][3][4][5][6]
Coupling Constant (J) Different vicinal coupling constants (³J) between the protons on C1 and C2.The dihedral angle between the C1-H and C2-H bonds differs for the erythro and threo isomers. According to the Karplus equation, this will result in different ³J values, which is a powerful tool for stereochemical assignment.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data Comparison

ParameterExpected Difference between DiastereomersRationale
Chemical Shift (δ) Different chemical shifts for the carbons of the chiral centers (C1 and C2) and adjacent carbons.The unique steric and electronic environment of each carbon atom in each diastereomer leads to variations in their resonance frequencies.[1]

Table 3: Predicted IR Spectroscopic Data Comparison

ParameterExpected Difference between DiastereomersRationale
Vibrational Frequencies Minor differences in the fingerprint region (below 1500 cm⁻¹).The overall molecular symmetry and vibrational modes are slightly different for diastereomers, which can lead to subtle but measurable differences in the complex fingerprint region of the IR spectrum. The O-H and C-Br stretching frequencies are less likely to show significant, easily interpretable differences.[1]

Table 4: Predicted Mass Spectrometry Data Comparison

ParameterExpected Difference between DiastereomersRationale
Fragmentation Pattern Potentially different relative abundances of fragment ions.While the molecular ion peak will be identical for both diastereomers, the stereochemical arrangement can influence the stability of certain fragment ions. This may lead to variations in the fragmentation pathway and the resulting mass spectrum. These differences can be subtle and may require careful analysis.[1] The presence of bromine will result in a characteristic M and M+2 isotopic pattern in an approximate 1:1 ratio.[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments required to perform a spectroscopic comparison of this compound diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to differentiate between the diastereomers of this compound.

  • Materials:

    • Purified diastereomer of this compound

    • Deuterated solvent (e.g., CDCl₃)

    • 5 mm NMR tubes

    • NMR spectrometer (400 MHz or higher recommended)

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.

    • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to achieve optimal resolution and lineshape.

    • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Key parameters to focus on are the chemical shifts and coupling constants of the protons on C1 (the CH₂Br group) and C2 (the CHOH group).

    • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Note the chemical shifts of the carbons at the chiral centers (C1 and C2) and the adjacent carbons.

    • Data Analysis: Compare the chemical shifts and, particularly for ¹H NMR, the vicinal coupling constants between the C1 and C2 protons for the different diastereomers.

Infrared (IR) Spectroscopy

  • Objective: To obtain the infrared spectra of the this compound diastereomers to identify characteristic vibrational modes and compare the fingerprint regions.

  • Materials:

    • Purified diastereomer of this compound

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).[9][10][11]

    • Isopropanol or acetone for cleaning

  • Procedure (using ATR):

    • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

    • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

    • Spectrum Acquisition: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Data Analysis: Identify the characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (~2900 cm⁻¹), and C-Br stretch (~600-500 cm⁻¹). Carefully compare the fingerprint regions (below 1500 cm⁻¹) of the diastereomers for subtle differences.

    • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and analyze the fragmentation patterns of the this compound diastereomers.

  • Materials:

    • Purified diastereomer of this compound

    • Volatile solvent (e.g., methanol or acetonitrile)

    • Mass spectrometer (e.g., with an Electron Ionization (EI) source)

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

    • Instrument Setup: Introduce the sample into the mass spectrometer. For EI, a standard ionization energy of 70 eV is typically used.

    • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

    • Data Analysis: Identify the molecular ion peaks, observing the characteristic isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio). Analyze and compare the relative abundances of the major fragment ions between the diastereomers. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.[12][13] For alkyl bromides, cleavage of the C-Br bond is a common fragmentation pathway.[12]

Mandatory Visualization

G Spectroscopic Comparison of this compound Diastereomers cluster_0 This compound Stereoisomers cluster_1 Spectroscopic Analysis cluster_2 Comparative Data erythro Erythro Pair (1R,2R) & (1S,2S) NMR NMR Spectroscopy ¹H & ¹³C erythro->NMR IR IR Spectroscopy erythro->IR MS Mass Spectrometry erythro->MS threo Threo Pair (1R,2S) & (1S,2R) threo->NMR threo->IR threo->MS NMR_data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_data IR_data Vibrational Frequencies Fingerprint Region IR->IR_data MS_data Fragmentation Patterns Isotopic Ratios MS->MS_data comparison comparison NMR_data->comparison Diastereomeric Comparison IR_data->comparison Diastereomeric Comparison MS_data->comparison Diastereomeric Comparison

References

A Prospective Analysis of the Biological Activity of 1-Bromo-2-butanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of derivatives synthesized specifically from 1-bromo-2-butanol is limited in publicly available literature. This guide, therefore, presents a prospective analysis based on the established biological activities of structurally similar compounds. The information herein is intended to guide future research and highlight the potential of this class of molecules in drug discovery.

Introduction

This compound is a versatile chemical intermediate containing two reactive sites: a bromine atom susceptible to nucleophilic substitution and a hydroxyl group that can undergo esterification or etherification. These characteristics make it an attractive starting material for the synthesis of a diverse library of derivatives. This guide explores the potential antimicrobial, antifungal, and anticancer activities of hypothetical ether, ester, and amine derivatives of this compound by comparing them with structurally related compounds for which biological data is available.

Potential Synthetic Pathways and Derivatives

Standard organic synthesis methodologies can be employed to generate a variety of derivatives from this compound. The primary reaction pathways involve nucleophilic substitution at the bromine-bearing carbon and reactions at the hydroxyl group.

Ether Derivatives

The Williamson ether synthesis, a well-established method, can be used to synthesize ether derivatives. This involves the reaction of the alkoxide of this compound (formed by deprotonation of the hydroxyl group with a strong base) with an alkyl halide, or alternatively, the reaction of this compound with an alkoxide. Given the secondary nature of the bromine-bearing carbon, the latter is often preferred to minimize elimination side reactions. A plausible synthetic workflow is outlined below.

Ether Synthesis Workflow cluster_0 Williamson Ether Synthesis This compound This compound Alkoxide Alkoxide Intermediate This compound->Alkoxide Deprotonation NaH Strong Base (e.g., NaH) Ether_Derivative Ether Derivative (2-Alkoxy-1-bromobutane) Alkoxide->Ether_Derivative SN2 Reaction R-X Alkyl Halide (R-X) R-X->Ether_Derivative

Caption: Proposed synthesis of ether derivatives from this compound.

Ester Derivatives

Esterification of the hydroxyl group of this compound can be achieved through reaction with acyl chlorides or carboxylic acids under acidic conditions. This would yield a range of ester derivatives with varying acyl groups.

Ester Synthesis Workflow cluster_1 Esterification 1-Bromo-2-butanol_Ester This compound Ester_Derivative Ester Derivative (1-Bromo-2-butyl acetate) 1-Bromo-2-butanol_Ester->Ester_Derivative Acyl_Chloride Acyl Chloride (RCOCl) or Carboxylic Acid (RCOOH) Acyl_Chloride->Ester_Derivative Pyridine Base (e.g., Pyridine) or Acid Catalyst

Caption: Proposed synthesis of ester derivatives from this compound.

Amine Derivatives

Substitution of the bromine atom with an amino group can be accomplished through various methods, including reaction with ammonia or primary/secondary amines. To avoid over-alkylation, a Gabriel synthesis or the use of an azide intermediate followed by reduction are often preferred for producing primary amines.

Amine Synthesis Workflow cluster_2 Amination 1-Bromo-2-butanol_Amine This compound Azide_Intermediate Azide Intermediate 1-Bromo-2-butanol_Amine->Azide_Intermediate SN2 Reaction NaN3 Sodium Azide (NaN3) NaN3->Azide_Intermediate Amine_Derivative Amine Derivative (1-Amino-2-butanol) Azide_Intermediate->Amine_Derivative Reduction Reduction Reduction (e.g., LiAlH4)

Caption: Proposed synthesis of amine derivatives from this compound.

Comparative Biological Activity

The following sections present a comparative analysis of the potential biological activities of this compound derivatives based on data from structurally analogous compounds.

Antimicrobial and Antifungal Activity

Derivatives of butanol and other brominated compounds have demonstrated notable antimicrobial and antifungal properties. It is plausible that derivatives of this compound could exhibit similar activities.

Table 1: Antimicrobial and Antifungal Activity of Structurally Similar Compounds

Compound ClassRepresentative Compound(s)Target Organism(s)Activity (MIC/EC50)Reference
Butanol Derivatives 3-methyl-1-butanolColletotrichum gloeosporioides100 µL/L (mycelium), 10 µL/L (conidia)[1]
2-phenylethyl methyl etherColletotrichum gloeosporioides100 µL/L (mycelium), 50 µL/L (conidia)[1]
Bromo-Thiazole Derivatives N/ABacillus subtilis, E. coli, Candida albicans, Aspergillus nigerZone of inhibition at 50 & 100 µg/ml
Dithiophosphonates from 2-butanol Ammonium O-(2-butyl)-4-methoxyphenyldithiophosphonateVarious bacteria and fungiHigh antimicrobial activity[2]
Anticancer Activity

Brominated organic molecules and amino alcohol derivatives have been reported to possess cytotoxic activity against various cancer cell lines. This suggests that derivatives of this compound could be promising candidates for anticancer drug development.

Table 2: Anticancer Activity of Structurally Similar Compounds

Compound ClassRepresentative Compound(s)Cancer Cell Line(s)Activity (IC50)Reference
Brominated Curcumin Derivatives Compound 2a, 6a, 9aK562, Jurkat, HCT-116, MDA-MB-231Comparable to doxorubicin[2]
β-Amino Alcohol Derivatives N-anthranyl β-amino alcoholsFive human cancer cell linesPotent cytotoxic activity[3]
Aminothiazole-Paeonol Derivatives N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideAGS, HT-29, HeLa4.0 µM, 4.4 µM, 5.8 µM[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of compounds structurally similar to the proposed derivatives of this compound. These can serve as a starting point for the investigation of novel derivatives.

General Synthesis of Ether Derivatives (Williamson Ether Synthesis)
  • Deprotonation: To a solution of the alcohol (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heating: The reaction mixture is then heated to a temperature appropriate for the specific substrates (typically between 50-100 °C) and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37 °C for bacteria, 30 °C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Proposed Biological Screening Workflow

A logical workflow for the synthesis and biological evaluation of this compound derivatives is presented below.

Screening Workflow Start This compound Synthesis Synthesis of Derivatives (Ethers, Esters, Amines) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (Antimicrobial, Antifungal, Anticancer) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Compounds (Synthesize New Derivatives) Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Active Compounds Advanced_Testing Advanced In Vitro & In Vivo Testing Lead_Optimization->Advanced_Testing End Potential Drug Candidate Advanced_Testing->End

Caption: A proposed workflow for the development of bioactive derivatives.

Conclusion

While direct experimental evidence for the biological activity of derivatives of this compound is currently lacking, a comparative analysis of structurally similar compounds suggests a promising potential for antimicrobial, antifungal, and anticancer activities. The synthetic accessibility of a diverse range of ether, ester, and amine derivatives from this starting material warrants further investigation. The experimental protocols and screening workflow outlined in this guide provide a foundational framework for researchers to explore this untapped area of medicinal chemistry. Future studies are essential to synthesize and evaluate these novel compounds to validate their therapeutic potential.

References

A Comparative Guide to the Synthesis of 1-Bromo-2-butanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of three primary synthesis methods for 1-Bromo-2-butanol, a key intermediate in organic synthesis, is presented. This guide provides a detailed comparison of synthetic routes starting from 1,2-epoxybutane, but-1-ene, and 2-butanone, with a focus on cost-effectiveness, yield, and procedural complexity to aid researchers in selecting the optimal method for their specific needs.

Introduction

This compound is a valuable bifunctional molecule containing both a hydroxyl group and a bromine atom, making it a versatile building block in the synthesis of various pharmaceutical and specialty chemical products. The strategic selection of a synthetic pathway to this compound can significantly impact the overall efficiency and economic viability of a research or development project. This guide provides a comprehensive cost-benefit analysis of three common methods for the synthesis of this compound, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

A summary of the key quantitative data for the three primary synthesis methods of this compound is presented below. The estimated costs are based on current market prices of the starting materials and key reagents and are intended for comparative purposes.

MetricMethod 1: From 1,2-EpoxybutaneMethod 2: From But-1-eneMethod 3: From 2-Butanone (Two-Step)
Starting Material 1,2-EpoxybutaneBut-1-ene2-Butanone
Key Reagents Hydrobromic acidN-Bromosuccinimide (NBS), Water1. Bromine, 2. Sodium borohydride
Typical Yield (%) ~85-95%~70-80%~60-70% (overall)
Reaction Time 1-2 hours2-4 hours4-6 hours (total)
Estimated Reagent Cost per Mole of Product $50 - $70$80 - $100$60 - $80
Key Advantages High yield, high regioselectivity, relatively short reaction time.Readily available and inexpensive starting material.Avoids the direct handling of gaseous butene.
Key Disadvantages 1,2-epoxybutane can be more expensive than but-1-ene.Lower yield compared to the epoxide route, potential for side reactions.Two-step process, use of corrosive bromine, moderate overall yield.

Experimental Protocols

Method 1: Synthesis from 1,2-Epoxybutane (Ring-Opening)

This method relies on the acid-catalyzed ring-opening of 1,2-epoxybutane with hydrobromic acid. The reaction is highly regioselective, with the bromide ion preferentially attacking the less sterically hindered carbon atom.

Materials:

  • 1,2-Epoxybutane

  • 48% aqueous Hydrobromic acid (HBr)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 1,2-epoxybutane (1.0 eq) in diethyl ether.

  • Slowly add a stoichiometric amount of 48% aqueous HBr to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Method 2: Synthesis from But-1-ene (Bromohydrin Formation)

This method involves the reaction of but-1-ene with a bromine source, such as N-bromosuccinimide (NBS), in the presence of water to form the bromohydrin.

Materials:

  • But-1-ene (can be bubbled from a cylinder or generated in situ)

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a gas inlet tube and a magnetic stirrer, dissolve NBS (1.1 eq) in a mixture of DMSO and water (e.g., 5:1 v/v).

  • Cool the solution in an ice bath.

  • Bubble but-1-ene gas (1.0 eq) through the stirred solution at a slow rate.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation.

Method 3: Synthesis from 2-Butanone (Two-Step Synthesis)

This two-step synthesis first involves the α-bromination of 2-butanone to form 1-bromo-2-butanone, followed by the reduction of the ketone to the corresponding alcohol.

Step 1: α-Bromination of 2-Butanone

Materials:

  • 2-Butanone

  • Bromine (Br₂)

  • Methanol

  • Hydrobromic acid (catalytic amount)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask protected from light, dissolve 2-butanone (1.0 eq) in methanol.

  • Add a catalytic amount of HBr.

  • Slowly add a solution of bromine (1.0 eq) in methanol dropwise, keeping the temperature below 20 °C.

  • Stir the reaction at room temperature for 2-3 hours.

  • Quench the reaction by adding a saturated NaHCO₃ solution.

  • Extract the product with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to give crude 1-bromo-2-butanone.

Step 2: Reduction of 1-Bromo-2-butanone

Materials:

  • Crude 1-bromo-2-butanone from Step 1

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dilute Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude 1-bromo-2-butanone in methanol and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) in small portions.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours.

  • Carefully quench the reaction by the slow addition of dilute HCl until the effervescence ceases.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by vacuum distillation.

Signaling Pathways and Workflow Diagrams

To visualize the decision-making process and the experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Method_Selection start Project Requirements cost Cost Sensitivity start->cost yield High Yield Critical? start->yield time Time Constraint? start->time scale Scale of Synthesis start->scale method1 Method 1: From 1,2-Epoxybutane cost->method1 Moderate method2 Method 2: From But-1-ene cost->method2 High method3 Method 3: From 2-Butanone cost->method3 Moderate yield->method1 Yes yield->method2 No yield->method3 No time->method1 Yes time->method2 No time->method3 No scale->method1 Lab to Pilot scale->method2 Large Scale scale->method3 Lab Scale

Caption: Decision tree for selecting a this compound synthesis method.

Experimental_Workflow cluster_0 Method 1: From 1,2-Epoxybutane cluster_1 Method 2: From But-1-ene cluster_2 Method 3: From 2-Butanone m1_start Dissolve 1,2-Epoxybutane m1_react Add HBr m1_start->m1_react m1_workup Workup & Extraction m1_react->m1_workup m1_purify Purification m1_workup->m1_purify m1_product This compound m1_purify->m1_product m2_start Dissolve NBS m2_react Bubble But-1-ene m2_start->m2_react m2_workup Workup & Extraction m2_react->m2_workup m2_purify Purification m2_workup->m2_purify m2_product This compound m2_purify->m2_product m3_start Bromination of 2-Butanone m3_intermediate 1-Bromo-2-butanone m3_start->m3_intermediate m3_react Reduction with NaBH4 m3_intermediate->m3_react m3_workup Workup & Extraction m3_react->m3_workup m3_purify Purification m3_workup->m3_purify m3_product This compound m3_purify->m3_product

Caption: Comparative workflow diagram for the synthesis of this compound.

Conclusion

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the project. For laboratory-scale synthesis where high yield and purity are paramount, the ring-opening of 1,2-epoxybutane (Method 1) is the most advantageous approach. For larger-scale industrial applications where the cost of starting materials is a primary concern, the bromohydrin formation from but-1-ene (Method 2) may be more economical, despite the lower yield. The two-step synthesis from 2-butanone (Method 3) offers a viable alternative, particularly when the handling of gaseous but-1-ene is not feasible, though it comes with the trade-off of a longer procedure and a more moderate overall yield. Researchers and drug development professionals are encouraged to consider these factors carefully to select the most suitable and efficient synthesis strategy.

A Researcher's Guide to Catalyst Performance in 1-Bromo-2-butanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic synthesis, the efficient and selective transformation of functionalized molecules like 1-bromo-2-butanol is of paramount importance. This guide provides a comprehensive comparison of catalytic systems for the primary reactions of this compound: intramolecular cyclization to form 2-ethyloxirane and nucleophilic substitution at the C1 position. The performance of various catalytic approaches is benchmarked, with supporting experimental data from analogous systems where direct data for this compound is unavailable.

Intramolecular Cyclization: The Path to 2-Ethyloxirane

The conversion of this compound to 2-ethyloxirane, an epoxide, is a common and valuable transformation. This reaction proceeds via an intramolecular SN2 reaction, where the hydroxyl group acts as an internal nucleophile to displace the bromide. While this can be achieved with stoichiometric amounts of a strong base, catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Comparison of Catalytic Systems for Epoxide Formation
Catalytic SystemCatalyst ExamplesTypical Reaction ConditionsYieldSelectivityKey AdvantagesKey Disadvantages
Baseline (Non-Catalytic) Stoichiometric strong base (e.g., NaH, t-BuOK)Anhydrous solvent (e.g., THF), 0 °C to room temperatureGood-HighHighSimple procedure, readily available reagents.Requires stoichiometric base, potential for side reactions with sensitive substrates.
Biocatalysis Halohydrin Dehalogenases (HHDHs)Aqueous buffer, room temperatureVariableHighHigh enantioselectivity, mild and environmentally benign conditions.[1][2][3][4]Enzyme availability and stability can be limitations.[5]
Phase-Transfer Catalysis Quaternary ammonium salts (e.g., TBAB, TEBA)Biphasic system (e.g., organic solvent/aqueous NaOH)Good-HighHighMilder conditions than stoichiometric base, suitable for industrial scale.Catalyst efficiency can be substrate-dependent.[6]
Experimental Protocols for Epoxide Formation

Protocol 1: Stoichiometric Base-Induced Cyclization of a 1-Bromo-2-alkanol (Analogous to this compound)

  • Materials: 1-bromo-2-alkanol (1.0 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the 1-bromo-2-alkanol in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude epoxide, which can be further purified by distillation or column chromatography.

Protocol 2: Enzymatic Epoxidation using Halohydrin Dehalogenase (HHDH)

  • Materials: this compound, purified halohydrin dehalogenase, aqueous buffer (e.g., phosphate or Tris-HCl buffer at optimal pH for the enzyme).

  • Procedure:

    • Prepare a solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to aid solubility.

    • Add the substrate solution to the aqueous buffer containing the HHDH enzyme.

    • Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation.

    • Monitor the formation of the epoxide and the consumption of the substrate using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the epoxide. Enantiomeric excess can be determined by chiral GC or HPLC.

Reaction Pathway: Intramolecular Cyclization cluster_main This compound This compound Intermediate_Anion Alkoxide Intermediate This compound->Intermediate_Anion Base or Enzyme Active Site 2-Ethyloxirane 2-Ethyloxirane Intermediate_Anion->2-Ethyloxirane Intramolecular SN2 Byproduct Bromide Ion Intermediate_Anion->Byproduct

Intramolecular cyclization of this compound to 2-ethyloxirane.

Nucleophilic Substitution at C1

The primary bromide of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Catalytic methods can enhance the reaction rate, improve selectivity, and enable the use of a broader scope of nucleophiles under milder conditions.

Comparison of Catalytic Systems for Nucleophilic Substitution
Catalytic SystemCatalyst ExamplesTypical Reaction ConditionsYieldSelectivityKey AdvantagesKey Disadvantages
Lewis Acid Catalysis Fe(OTf)₃, BiCl₃, Sn(OTf)₂Organic solvent, variable temperatureModerate-HighGoodActivation of the C-Br bond, can be effective for various nucleophiles.[7][8][9]Can require stoichiometric amounts, may not be suitable for acid-sensitive substrates.
Transition Metal Catalysis Nickel complexes, Copper complexesOrganic solvent, often requires a ligand, may be photo-inducedGood-HighHighHigh functional group tolerance, potential for enantioconvergent reactions.[10][11]Catalyst and ligand cost, potential for metal contamination in the product.[12]
Experimental Protocols for Nucleophilic Substitution

Protocol 3: Lewis Acid-Catalyzed Substitution with an Amine Nucleophile (Illustrative)

  • Materials: this compound (1.0 eq), Aromatic amine (1.2 eq), Tin(II) triflate (Sn(OTf)₂, 10 mol%), Dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound and the aromatic amine in DCM, add Sn(OTf)₂ at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the product by column chromatography.

Protocol 4: Nickel-Catalyzed Cross-Coupling with an Organoboron Reagent (Illustrative)

  • Materials: this compound (1.0 eq), Arylboronic acid (1.5 eq), NiCl₂(dme) (5 mol%), Ligand (e.g., a bipyridine or phosphine ligand, 10 mol%), Base (e.g., K₃PO₄, 3.0 eq), Solvent (e.g., dioxane/water mixture).

  • Procedure:

    • In a glovebox, combine the this compound, arylboronic acid, NiCl₂(dme), ligand, and base in a reaction vessel.

    • Add the degassed solvent mixture and seal the vessel.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by GC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

Catalyst Performance Evaluation Workflow cluster_workflow Start Define Reaction: - Intramolecular Cyclization - Nucleophilic Substitution Catalyst_Selection Select Catalyst Class: - Biocatalyst - Phase-Transfer Catalyst - Lewis Acid - Transition Metal Start->Catalyst_Selection Experiment Perform Catalytic Reaction Catalyst_Selection->Experiment Analysis Analyze Reaction Mixture: - GC, HPLC, NMR, MS Experiment->Analysis Data_Extraction Determine: - Yield - Selectivity - Enantiomeric Excess - Turnover Number Analysis->Data_Extraction Comparison Compare Performance Metrics Data_Extraction->Comparison End Select Optimal Catalyst Comparison->End

A logical workflow for benchmarking catalyst performance.

Conclusion

The choice of catalyst for reactions involving this compound is highly dependent on the desired outcome. For the synthesis of chiral 2-ethyloxirane, halohydrin dehalogenases offer an excellent, albeit potentially specialized, option due to their high enantioselectivity and mild reaction conditions. For general epoxide formation, phase-transfer catalysis presents a scalable and efficient alternative to stoichiometric bases. In the case of nucleophilic substitution, both Lewis acid and transition metal catalysis provide powerful tools to facilitate C-C and C-heteroatom bond formation, with transition metal catalysis offering broader functional group tolerance and opportunities for asymmetric synthesis. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers to select and optimize the catalytic system best suited for their specific synthetic goals.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2-butanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Bromo-2-butanol. As a brominated organic compound, it is classified as hazardous waste and requires strict adherence to disposal protocols to ensure laboratory safety and environmental compliance.[1][2][3] Improper disposal can pose significant environmental risks, including potential groundwater contamination.[1]

Immediate Safety and Hazard Identification

This compound is a flammable liquid that can cause skin and eye irritation.[4][5][6] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[7] During handling and disposal procedures, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn at all times.[4][8]

The following table summarizes the key hazard information and handling precautions for this compound.

Hazard Classification & Handling Description Primary References
Waste Category Halogenated Organic Hazardous Waste[1][2]
Primary Hazards Flammable Liquid, Skin/Eye Irritant, Harmful if Swallowed[7][8]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat[4][8]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides, alkalis, reducing agents[5][7][9]
Storage Conditions Cool, dry, well-ventilated area away from heat and ignition sources. Store on lower shelves.[4][9]
Spill Neutralization Agent Sodium thiosulfate (for small spills before absorption)[9]

Operational Disposal Plan: Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with collection by a certified hazardous waste handler.

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step to ensure safety and compliance.[1]

  • Designate a Waste Container : Use a dedicated, chemically compatible container for this compound and other brominated organic waste.[1] Glass or polyethylene containers are recommended.[1][9]

  • Labeling : The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"[9]

    • The specific classification "Halogenated Organic Waste"[1][9]

    • The full chemical name: "this compound"

    • An accurate list of all chemical constituents and their approximate percentages.[1]

  • Strict Separation :

    • DO NOT mix halogenated waste like this compound with non-halogenated organic waste.[1][2]

    • DO NOT mix with aqueous, acidic, or alkaline waste streams.[1][9]

    • NEVER dispose of this compound down the drain or allow it to evaporate in a fume hood.[1]

Step 2: Storage of Waste Container

Accumulated waste must be stored safely pending collection.

  • Secure Closure : Keep the waste container tightly closed when not in use to prevent the release of vapors.[4][8]

  • Proper Location : Store the container in a cool, dry, and well-ventilated secondary containment unit within a designated satellite accumulation area.[4][9] The storage area must be away from direct sunlight, heat, and ignition sources.

  • Safe Placement : To minimize the risk associated with dropping containers, it is prudent to store these chemicals on lower shelves.[9]

Step 3: Arranging for Disposal

The final disposal of this compound must be conducted by a licensed professional waste disposal service at a regulated, high-temperature incineration facility.[1][4][8]

  • Contact EHS : Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup schedules, container requirements, and necessary documentation.[1]

  • Schedule Pickup : When the waste container is approximately three-quarters full, request a waste collection from your EHS office or the designated hazardous waste vendor.[1]

Step 4: Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Alert Personnel : Notify all personnel in the immediate vicinity.

  • Assess the Spill : For large spills, or if you are not trained to handle the situation, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills :

    • Ensure the area is well-ventilated and extinguish all nearby ignition sources.[9]

    • Wearing appropriate PPE, apply sodium thiosulfate to treat the spill before absorption.[9]

    • Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and collect the spill.

    • Carefully collect the absorbed material and contaminated supplies (e.g., gloves, paper towels) into a designated hazardous waste container labeled appropriately.[9]

    • Clean the spill area thoroughly.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Emergency Procedure A 1. Generate this compound Waste B 2. Is a dedicated Halogenated Organic Waste container available? A->B C 3. Obtain & Label New Container: 'Hazardous Waste' 'Halogenated Organic Waste' B->C No D 4. Add waste to the dedicated container B->D Yes C->D E 5. Is the container >75% full? D->E F 6. Store container in a cool, dry, well-ventilated, secure area E->F No G 7. Contact EHS or licensed waste disposal service E->G Yes H 8. Schedule Waste Pickup G->H I 9. Licensed vendor collects waste for high-temperature incineration H->I Spill Spill Occurs Spill_Action Follow Spill Management Protocol Spill->Spill_Action

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 1-Bromo-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of 1-Bromo-2-butanol, tailored for researchers, scientists, and drug development professionals. It includes detailed personal protective equipment (PPE) requirements, safe handling and disposal protocols, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a flammable liquid.[1][2] It may also cause skin and eye irritation.[3]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

Data Presentation: Recommended PPE for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[4] A face shield should be worn over goggles when there is a risk of splashing or exothermic reactions.[4]Protects against splashes and vapors that can cause serious eye irritation.[3][5]
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile).[2][4] Gloves should be inspected before each use and changed immediately upon contact with the chemical.[4]Prevents skin contact, which can cause irritation.[3][5]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing.[4] An apron made of chemical-resistant material can provide additional protection.[6]Protects against splashes and potential fires due to the flammable nature of the chemical.[1][2] Polyester and acrylic clothing should be avoided.[4]
Respiratory Protection Work should be conducted in a well-ventilated area or with a local exhaust system (fume hood).[1][2] If ventilation is inadequate, a NIOSH/MSHA approved respirator is required.[5][7]Prevents inhalation of vapors, which may cause respiratory irritation.[5]
Footwear Closed-toe, closed-heel shoes made of a material that does not absorb chemicals.[4][6]Protects feet from spills and ensures stability.

Experimental Protocol: Safe Handling and Use of this compound in a Laboratory Setting

This protocol outlines the step-by-step procedure for safely using this compound in a typical laboratory experiment.

1. Preparation and Precautionary Measures:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
  • Confirm that all necessary PPE is available and in good condition.
  • Set up the experiment in a certified chemical fume hood.[1]
  • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2][8]
  • Have appropriate fire extinguishing media readily available, such as a dry chemical, foam, or carbon dioxide extinguisher.[1]

2. Handling and Dispensing:

  • Ground and bond containers when transferring the chemical to prevent static discharge.[2]
  • Use non-sparking tools for all operations.[2]
  • Carefully open the container, avoiding splashing or creating aerosols.
  • Dispense the required amount of this compound slowly and carefully.
  • Keep the container tightly closed when not in use.[1][2]

3. During the Experiment:

  • Continuously monitor the reaction for any signs of uncontrolled exothermic activity.
  • Maintain a clean and organized workspace to minimize the risk of spills.

4. Post-Experiment Procedures:

  • Upon completion of the experiment, carefully transfer any remaining this compound to a designated and properly labeled waste container.
  • Decontaminate all glassware and equipment that came into contact with the chemical.
  • Wipe down the work surface in the fume hood.
  • Remove PPE in the correct order to avoid cross-contamination.
  • Wash hands thoroughly with soap and water after removing gloves.[5]

Mandatory Visualization: Logical Workflow for a this compound Spill

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assessment and Preparation cluster_Containment_Cleanup Containment and Cleanup cluster_Final_Steps Final Procedures A Spill Occurs B Alert personnel in the immediate area A->B C Evacuate the area if the spill is large or ventilation is poor B->C D Assess the size and nature of the spill C->D If safe to do so E Don appropriate PPE D->E F Remove all ignition sources D->F G Contain the spill with an inert absorbent material (e.g., sand, vermiculite) F->G H Carefully collect the absorbed material using non-sparking tools G->H I Place the waste in a sealed, labeled container H->I J Decontaminate the spill area I->J K Dispose of the waste container according to institutional and local regulations J->K L Report the incident to the appropriate safety personnel J->L

Caption: Workflow for a safe and effective response to a this compound spill.

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container away from heat, sparks, open flames, and other ignition sources.[8]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1][5]

Disposal:

  • Dispose of waste this compound and contaminated materials through a licensed waste management company.[1]

  • All disposal methods must be in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[2]

By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-butanol
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-butanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.